molecular formula C9H8BrNO3 B144633 5-(Bromoacetyl)salicylamide CAS No. 73866-23-6

5-(Bromoacetyl)salicylamide

Katalognummer: B144633
CAS-Nummer: 73866-23-6
Molekulargewicht: 258.07 g/mol
InChI-Schlüssel: VXWSXLSUWGZOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromoacetyl)salicylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995014
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73866-23-6
Record name 5-(2-Bromoacetyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73866-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-(bromoacetyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromoacetyl)salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(Bromoacetyl)salicylamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUU6S89FXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromoacetyl)salicylamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(bromoacetyl)salicylamide, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant organic compounds. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of salicylamide (B354443), characterized by the presence of a bromoacetyl group at the 5-position of the benzene (B151609) ring. This functional group imparts significant reactivity to the molecule, making it a versatile building block in organic synthesis.

PropertyValueSource(s)
IUPAC Name 5-(2-bromoacetyl)-2-hydroxybenzamide[1]
Synonyms 5-Bromoacetyl salicylamide[1]
CAS Number 73866-23-6[2]
Molecular Formula C₉H₈BrNO₃[2]
Molecular Weight 258.07 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 141-144 °C or 200-210 °C[3][4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the bromination of 5-acetylsalicylamide (B129783) and the Friedel-Crafts acylation of salicylamide. The bromination method is generally preferred due to its higher yield and more environmentally benign nature compared to the traditional Friedel-Crafts approach.[5]

Synthesis via Bromination of 5-Acetylsalicylamide (Preferred Method)

This two-step synthesis involves the initial acylation of salicylamide to form 5-acetylsalicylamide, followed by bromination.

G Salicylamide Salicylamide Acylation Friedel-Crafts Acylation Salicylamide->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation FiveAcetylsalicylamide 5-Acetylsalicylamide Acylation->FiveAcetylsalicylamide Bromination Bromination FiveAcetylsalicylamide->Bromination Bromine Bromine (Br₂) Bromine->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Synthesis of this compound via the bromination route.

  • Reaction Setup: In a reaction vessel, create a molten salt system by heating anhydrous aluminum chloride and sodium chloride.[6]

  • Addition of Salicylamide: Add salicylamide to the molten salt and stir until it melts.[6]

  • Acylation: Slowly add acetyl chloride dropwise to the reaction mixture.[6]

  • Work-up: After the reaction is complete, slowly add an acidic solution to the reaction product and continue stirring.[6]

  • Isolation: The resulting suspension is filtered, and the filter cake is washed and dried to yield crude 5-acetylsalicylamide.[6]

  • Purification: The crude product can be purified by recrystallization from ethanol (B145695) to obtain pure 5-acetylsalicylamide.[6]

  • Reaction Setup: Dissolve 5-acetylsalicylamide in a suitable solvent mixture, such as ethyl acetate, triethylamine, and a lower fatty alcohol.[5]

  • Bromination: Add bromine (molar ratio of 5-acetyl salicylamide to bromine is 1:1.0 to 1.5) to the solution while maintaining the temperature below 60 °C.[5]

  • Isolation: The reaction product is then centrifuged to obtain this compound.[5]

Synthesis via Friedel-Crafts Acylation of Salicylamide

This is a more traditional, one-step method, but it is often associated with lower yields and the use of hazardous reagents.[5]

G Salicylamide Salicylamide Acylation Friedel-Crafts Acylation Salicylamide->Acylation BromoacetylHalide Bromoacetyl Chloride or Bromide BromoacetylHalide->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation FinalProduct This compound Acylation->FinalProduct

Caption: Synthesis of this compound via Friedel-Crafts acylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in a suitable solvent like methylene (B1212753) chloride.

  • Addition of Reagents: Cool the mixture in an ice bath. Add bromoacetyl chloride (or bromide) dropwise to the suspension. Following this, add a solution of salicylamide in the same solvent dropwise.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl. The organic layer is then separated.

  • Extraction and Purification: The aqueous layer is extracted with methylene chloride. The combined organic layers are washed, dried, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.

Spectroscopic Properties (Predicted)

Spectroscopy Predicted Data
¹H NMR Aromatic protons will exhibit a splitting pattern similar to 5-acetylsalicylamide. A singlet corresponding to the two methylene protons of the bromoacetyl group is expected in the 4.0-5.0 ppm range.
¹³C NMR Signals for the aromatic carbons, the amide carbonyl, and the ketone carbonyl are expected. A key signal for the methylene carbon attached to the bromine atom should appear in the 30-40 ppm range.
IR (Infrared) Characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching of the amide, and C=O stretching of the amide and ketone groups are expected.
Mass Spec. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (258.07). Fragmentation may involve the loss of a bromine atom, the bromoacetyl group, or other fragments.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-inflammatory, analgesic, and antipyretic properties.[3] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which are key in the biosynthesis of prostaglandins.[7] The reactive bromoacetyl group can act as an electrophile, allowing for covalent modification of nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Metabolized by PGH2 Prostaglandin H2 COX1->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Bromoacetyl_Salicylamide This compound Bromoacetyl_Salicylamide->COX1 Irreversibly Inhibits

Caption: Proposed mechanism of action of this compound via COX-1 inhibition.

Applications

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.

  • Labetalol Synthesis: It is a key starting material in the synthesis of Labetalol, an alpha- and beta-adrenergic blocker used to treat high blood pressure.[5]

  • Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[3]

  • Polymer Chemistry: The reactive nature of the bromoacetyl group allows it to be used as a cross-linking agent in the synthesis of polymers, such as hydrogels, for various biomedical applications.[4]

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding to aid researchers and professionals in their work with this important compound.

References

Unraveling the Core Mechanism of 5-(Bromoacetyl)salicylamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-(Bromoacetyl)salicylamide is a bifunctional small molecule featuring a salicylamide (B354443) scaffold and a reactive bromoacetyl group. This composition positions it as a potent covalent inhibitor of various biological targets. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its role as an electrophilic agent that forms covalent adducts with nucleophilic residues on target proteins. We will explore its effects on key signaling pathways, including those involved in inflammation and the DNA damage response, by examining its interactions with enzymes such as Cyclooxygenase-1 (COX-1) and Ubiquitin-conjugating enzyme E2 N (Ubc13). This document synthesizes available data, proposes experimental frameworks, and presents signaling pathway diagrams to facilitate further research and drug development efforts centered on this reactive molecule.

Introduction

This compound is a derivative of salicylamide, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a bromoacetyl group at the 5-position of the salicylamide ring imparts a crucial feature: the ability to act as a covalent inhibitor.[1] The salicylamide portion of the molecule can provide the necessary non-covalent interactions to guide the inhibitor to a protein's binding pocket, while the highly reactive α-haloketone of the bromoacetyl moiety serves as an electrophilic "warhead."[1] This warhead is susceptible to nucleophilic attack from amino acid residues such as cysteine, lysine, or histidine, leading to the formation of a stable, covalent bond with the target protein.[1] This irreversible inhibition can offer advantages in terms of potency and duration of action. This guide will delve into the specific mechanisms through which this compound is proposed to exert its biological effects.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is its function as a targeted covalent inhibitor. The electron-withdrawing nature of the bromine atom and the adjacent carbonyl group makes the α-carbon of the bromoacetyl group highly electrophilic. This facilitates a nucleophilic substitution reaction with suitably positioned nucleophilic residues on a target protein, most commonly the thiol group of a cysteine residue.[1]

The interaction can be summarized in the following workflow:

  • Non-covalent Binding: The salicylamide scaffold initially directs the molecule to the active site or a binding pocket of a target protein through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

  • Covalent Bond Formation: Once positioned correctly, the electrophilic α-carbon of the bromoacetyl group is attacked by a nucleophilic residue of the protein, displacing the bromide ion and forming a stable covalent bond.

  • Irreversible Inhibition: This covalent modification permanently inactivates the protein, leading to a sustained biological effect.

G cluster_0 Experimental Workflow: Covalent Inhibition A This compound (Inhibitor) C Initial Non-covalent Binding Complex A->C B Target Protein (e.g., with active site Cysteine) B->C D Nucleophilic Attack by Cysteine Thiol Group C->D Positioning E Transition State D->E F Covalently Modified Inactive Protein E->F G Bromide Ion (Leaving Group) E->G

A simplified workflow of covalent inhibition.

Key Biological Targets and Signaling Pathways

Based on its chemical structure and the known activities of related compounds, this compound is anticipated to target several key enzymes and signaling pathways.

Inhibition of Cyclooxygenase-1 (COX-1) and the Prostanoid Synthesis Pathway

Research indicates that a primary molecular target of this compound is Prostaglandin (B15479496) G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1).[1] COX-1 is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By covalently modifying and inhibiting COX-1, this compound can disrupt the prostanoid synthesis pathway, thereby exerting its anti-inflammatory and analgesic effects.[1]

G cluster_0 Prostanoid Synthesis Pathway Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Inhibitor This compound Inhibitor->COX1 Covalently Inhibits

Inhibition of the COX-1 pathway by this compound.
Inhibition of Ubc13 and the NF-κB Signaling Pathway

Ubiquitin-conjugating enzyme E2 N (Ubc13) is a key enzyme that, in complex with a UEV (ubiquitin E2 variant) protein, specifically assembles Lys63-linked ubiquitin chains.[3] These chains are not degradative but rather act as signaling scaffolds, playing a crucial role in the DNA damage response and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3][4] Covalent inhibitors are known to target the active site cysteine (Cys87) of Ubc13.[4] By analogy, this compound is a putative inhibitor of Ubc13. Inhibition of Ubc13 would disrupt the formation of Lys63-linked ubiquitin chains on upstream signaling molecules like TRAF6, thereby preventing the activation of the IKK complex and subsequent degradation of IκBα. This would ultimately block the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

G cluster_0 NF-κB Signaling Pathway Inhibition Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor TRAF6 TRAF6 Receptor->TRAF6 Activates K63_Ub Lys63-linked Ubiquitin Chains TRAF6->K63_Ub Catalyzes Ubc13_UEV1A Ubc13/UEV1A Ubc13_UEV1A->K63_Ub with IKK_Complex IKK Complex K63_Ub->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IKK_Complex->NFkB_IkBa Leads to IκBα Degradation IkBa->NFkB_IkBa Sequesters NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->NFkB Releases Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor This compound Inhibitor->Ubc13_UEV1A Covalently Inhibits

Proposed inhibition of the NF-κB pathway via Ubc13.
Inhibition of Metabolic Dehydrogenases

This compound has also been reported to irreversibly inhibit glutamic dehydrogenase and lactic dehydrogenase. While detailed mechanistic studies for this specific compound are not widely available, this suggests a potential role in modulating cellular metabolism. Inhibition of these dehydrogenases could have significant implications for metabolic pathways such as the TCA cycle and glycolysis, presenting potential therapeutic avenues for metabolic disorders.

Quantitative Data Summary

While direct quantitative data for this compound is not extensively reported in publicly accessible literature, the following table provides a framework for the types of data that would be crucial for its characterization as a covalent inhibitor. The values for related compounds are provided for context where available.

Target EnzymeParameterReported Value (Related Compounds)Putative Effect of this compound
COX-1 IC50Indomethacin: ~0.06 µM (ovine)Expected in the low micromolar to nanomolar range.
Inhibition TypeIrreversible (Aspirin)Covalent, Irreversible
Ubc13 IC50NSC697923: ~1 µM (in vitro)Expected in the micromolar range.
Covalent TargetCysteine 87 (for NSC697923)[4]Likely the active site cysteine.
Glutamic Dehydrogenase IC50EGCG: Micromolar rangeExpected to be an irreversible inhibitor.

Experimental Protocols

The following are proposed experimental protocols for characterizing the inhibitory activity of this compound against its putative targets. These are based on standard methodologies and would require optimization for this specific compound.

Protocol for COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Objective: To determine the IC50 of this compound for COX-1.

  • Materials:

    • Purified COX-1 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., ADHP)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in COX Assay Buffer to achieve a range of final concentrations.

    • In a 96-well plate, add the diluted inhibitor solutions. Include wells for "Enzyme Control" (DMSO vehicle) and "Inhibitor Control" (a known COX-1 inhibitor).

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

    • Add the Reaction Master Mix to all wells.

    • Initiate the reaction by adding a diluted solution of Arachidonic Acid to all wells simultaneously.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound relative to the Enzyme Control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for In Vitro Ubc13 Ubiquitination Assay

This protocol is based on standard in vitro ubiquitination assays.

  • Objective: To determine if this compound inhibits the formation of Lys63-linked ubiquitin chains by Ubc13.

  • Materials:

    • Recombinant E1 activating enzyme

    • Recombinant Ubc13 and UEV1A

    • Ubiquitin

    • ATP

    • Ubiquitination Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM DTT)

    • This compound (dissolved in DMSO)

    • SDS-PAGE gels and Western blotting reagents

    • Anti-ubiquitin antibody

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing Ubiquitination Buffer, ATP, E1 enzyme, Ubc13/UEV1A, and ubiquitin.

    • Add varying concentrations of this compound or DMSO vehicle to the reaction tubes.

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reactions by adding SDS-PAGE sample buffer.

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin (B1169507) chains.

    • A reduction in the high molecular weight smear of polyubiquitin chains in the presence of this compound indicates inhibition of Ubc13 activity.

Conclusion and Future Directions

This compound represents a valuable chemical probe and a potential starting point for the development of therapeutic agents due to its covalent mechanism of action. Its putative ability to inhibit key enzymes like COX-1 and Ubc13 places it at the intersection of inflammatory and cancer signaling pathways. While its direct biological characterization is not yet extensively documented, the principles of covalent inhibition and the known roles of its potential targets provide a strong foundation for its mechanism of action.

Future research should focus on:

  • Quantitative Biochemical Analysis: Determining the IC50 values, kinetic parameters of inhibition (kinact/KI), and selectivity profile of this compound against a panel of enzymes.

  • Mass Spectrometry-based Target Identification: Utilizing chemoproteomic approaches to identify the full spectrum of protein targets in a cellular context and map the specific sites of covalent modification.

  • Cell-based Assays: Validating the inhibition of downstream signaling events, such as prostaglandin production and NF-κB-dependent gene expression, in relevant cell models.

  • Structural Biology: Obtaining crystal structures of this compound covalently bound to its target proteins to elucidate the precise binding mode and inform the design of more potent and selective derivatives.

By pursuing these avenues of investigation, the full therapeutic potential of this compound and related covalent inhibitors can be realized.

References

An In-depth Technical Guide to 5-(Bromoacetyl)salicylamide: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Structurally, it is a derivative of salicylamide (B354443) featuring a reactive bromoacetyl group. This functional group imparts the ability to act as an alkylating agent, enabling it to form covalent bonds with biological macromolecules. This property is central to its mechanism of action as an enzyme inhibitor and has led to its use as a key intermediate in the synthesis of various pharmacologically active molecules, most notably the antihypertensive drug Labetalol. This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its biological role as a covalent inhibitor of cyclooxygenase enzymes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 258.07 g/mol [1]
Appearance White to off-white or pale beige to brown solid/crystalline powder[2]
Melting Point 200-210 °C[2]
Boiling Point (Predicted) 420.2 ± 40.0 °C at 760 mmHg[1]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
pKa (Predicted) 6.13 ± 0.20[1]
CAS Number 73866-23-6[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from salicylamide. This involves an initial acylation to form 5-acetylsalicylamide (B129783), followed by a bromination reaction. An alternative, though less favored, method is the direct Friedel-Crafts acylation of salicylamide with bromoacetyl chloride.

Experimental Protocols

Step 1: Synthesis of 5-Acetylsalicylamide

This precursor is synthesized via a Friedel-Crafts acylation of salicylamide.

  • Materials: Salicylamide, acetyl chloride, anhydrous aluminum chloride, sodium chloride.

  • Procedure:

    • In a suitable reaction vessel, combine anhydrous aluminum chloride and sodium chloride. Heat and stir the mixture until a molten salt is formed.[3]

    • Add salicylamide to the NaCl-AlCl₃ molten salt and continue to stir until the salicylamide has completely melted.[3]

    • Slowly add the acylating reagent (acetyl chloride) dropwise to the reaction mixture. After the addition is complete, maintain the reaction at an elevated temperature to ensure completion.[3]

    • Cool the reaction mixture and slowly add an acid solution. Continue stirring at room temperature until no further solid precipitates.[3]

    • Filter the resulting suspension, wash the filter cake with water, and dry to obtain the crude 5-acetylsalicylamide.[3]

    • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound via Bromination

This is the most common and higher-yielding method for preparing the title compound.[4]

  • Materials: 5-Acetylsalicylamide, bromine, acetic acid.

  • Procedure:

    • In a three-necked flask, prepare a solution of bromine in acetic acid. For example, add 18.8 g of Br₂ to 30 mL of acetic acid with stirring over 20 minutes.[4]

    • In a separate four-necked flask, add 20 g of 5-acetylsalicylamide to 170 mL of acetic acid and stir at room temperature for 30 minutes.[4]

    • Initiate the reaction by adding a few drops of the bromine solution to the 5-acetylsalicylamide suspension. Once the reddish-brown color of the bromine disappears, continue the slow, dropwise addition of the remaining bromine solution over 3 hours.[4]

    • Allow the reaction to proceed for 12 hours.[4]

    • Filter the reaction mixture, wash the solid product with water, and dry under a vacuum to yield this compound. A yield of approximately 93.2% has been reported for this method.[4]

Alternative Method: Friedel-Crafts Acylation

This method involves the direct acylation of salicylamide with bromoacetyl chloride.

  • Materials: Salicylamide, bromoacetyl chloride, aluminum trichloride.

  • Procedure:

    • Salicylamide is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4]

    • This method is generally considered less efficient due to the reactive and unstable nature of bromoacetyl chloride, leading to lower yields (around 42%) and potential for equipment corrosion.[4]

Purification and Analysis

Purification by Recrystallization:

Crude this compound can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[5]

    • If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then performing a hot filtration.

    • Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[5][6]

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reversed-phase HPLC method. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[7][8] Detection is commonly carried out using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra would be consistent with the assigned structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to its chemical formula.

G Synthetic Workflow for this compound Salicylamide Salicylamide FiveAcetyl 5-Acetylsalicylamide Salicylamide->FiveAcetyl Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->FiveAcetyl FiveBromoacetyl This compound FiveAcetyl->FiveBromoacetyl Bromination Bromine Bromine / Acetic Acid Bromine->FiveBromoacetyl Purification Purification (Recrystallization) FiveBromoacetyl->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis

Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

This compound exhibits its biological effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1.[9] The bromoacetyl group is a key feature, acting as an electrophile that covalently modifies a serine residue within the active site of the enzyme.[10][11]

The Arachidonic Acid Cascade and COX Inhibition

The COX enzymes are central to the arachidonic acid cascade, a metabolic pathway that produces prostaglandins (B1171923), thromboxanes, and prostacyclins.[12][13][14] These lipid compounds are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[15][16]

  • Mechanism of Action: When a cell is stimulated, arachidonic acid is released from the cell membrane.[14] COX enzymes then convert arachidonic acid into the intermediate prostaglandin (B15479496) H₂ (PGH₂).[13][17] PGH₂ is subsequently converted by various synthases into different prostaglandins (e.g., PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TXA₂).[13][17] By covalently modifying and thereby inactivating COX-1, this compound blocks the production of PGH₂ and all subsequent downstream products of this pathway.[10][11] This inhibition of prostaglandin and thromboxane synthesis is the basis for the anti-inflammatory and analgesic properties of compounds in this class.[15]

G Mechanism of Action: COX-1 Inhibition cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxane A₂ PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain PlateletAggregation Platelet Aggregation Thromboxanes->PlateletAggregation Inhibitor This compound Inhibitor->COX1 Covalent Modification (Irreversible Inhibition)

Inhibition of the prostaglandin synthesis pathway.

Conclusion

This compound is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for further investigation and as a building block for more complex molecules. The presence of the reactive bromoacetyl group, which allows for covalent modification of enzyme targets like COX-1, provides a clear mechanism of action that can be exploited in the design of novel therapeutic agents. This guide provides the foundational technical information required for the effective synthesis, purification, analysis, and biological investigation of this compound.

References

An In-depth Technical Guide to 5-(Bromoacetyl)salicylamide: Molecular Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(bromoacetyl)salicylamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its molecular structure, chemical formula, and physicochemical properties, and offers detailed experimental protocols for its synthesis. Furthermore, it explores the compound's mechanism of action by illustrating its interaction with key biological signaling pathways.

Core Concepts: Molecular Structure and Chemical Formula

This compound is a derivative of salicylamide (B354443), characterized by the presence of a bromoacetyl group at the 5-position of the benzene (B151609) ring. This functional group is highly reactive and is key to its utility as a chemical intermediate.

The molecular formula for this compound is C₉H₈BrNO₃ .[1][2] Its structure consists of a salicylamide core, which is a benzamide (B126) with a hydroxyl group at the 2-position, and a bromoacetyl group (-COCH₂Br) attached to the 5-position of the aromatic ring.

Synonyms: 5-(2-bromoacetyl)-2-hydroxybenzamide[3] CAS Number: 73866-23-6[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNO₃[1][2]
Molecular Weight 258.07 g/mol [3][4]
CAS Number 73866-23-6[2]
Physicochemical PropertyValueSource(s)
Melting Point 141-144 °C[1]
Boiling Point 420.2 ± 40.0 °C at 760 mmHg[5]
Density 1.7 ± 0.1 g/cm³[5]
Solubility in Water 0.1 g/mL[1]
Solubility in Ethanol 10 mg/mL[1]
LogP 2.15[5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the Friedel-Crafts acylation of salicylamide to form 5-acetylsalicylamide (B129783), followed by the bromination of the acetyl group.[6][7]

Step 1: Friedel-Crafts Acylation of Salicylamide to 5-Acetylsalicylamide

This procedure describes the synthesis of the intermediate, 5-acetylsalicylamide, from salicylamide and acetyl chloride using a Lewis acid catalyst.

Materials:

  • Salicylamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) and chlorinated alkanes (as solvent)[7]

  • Ammonia (B1221849) water[7]

  • Hydrochloric acid

  • Ice

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of salicylamide in a mixture of nitrobenzene and a chlorinated alkane.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution with continuous stirring.

  • From a dropping funnel, add acetyl chloride dropwise to the reaction mixture. The molar ratio of salicylamide to acetyl chloride should be between 1:1.0 and 1:1.5.[7]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (below 60°C) until completion, monitoring by a suitable technique (e.g., TLC).[7]

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • To purify, dissolve the crude product in ammonia water and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the 5-acetylsalicylamide.

  • Collect the purified product by filtration, wash with cold water, and dry.

Step 2: Bromination of 5-Acetylsalicylamide to this compound

This procedure details the bromination of the 5-acetylsalicylamide intermediate.

Materials:

  • 5-Acetylsalicylamide

  • Bromine (Br₂)

  • Solvent mixture: Ethyl acetate, triethylamine, and a lower fatty alcohol (C1-C4)[7]

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve the 5-acetylsalicylamide in the solvent mixture of ethyl acetate, triethylamine, and a lower fatty alcohol in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the solution dropwise with constant stirring. The molar ratio of 5-acetylsalicylamide to bromine should be between 1:1.0 and 1:1.5.[7]

  • Maintain the reaction temperature below 60°C.[7]

  • After the addition of bromine is complete, continue to stir the reaction mixture until completion (monitored by TLC).

  • The product, this compound, will precipitate from the reaction mixture.

  • Collect the final product by centrifugation or filtration.[7]

  • Wash the product with a cold solvent to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound.

Biological Activity and Signaling Pathways

This compound exhibits its biological activity primarily through the irreversible inhibition of key enzymes.[5] The reactive bromoacetyl group allows for covalent modification of amino acid residues within the active sites of target enzymes.

Inhibition of Prostaglandin G/H Synthase 1 (COX-1)

This compound is an inhibitor of Prostaglandin G/H synthase 1, more commonly known as Cyclooxygenase-1 (COX-1).[8] COX-1 is a key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid.[5][8] By inhibiting COX-1, this compound can modulate inflammatory processes.

COX1_Inhibition cluster_COX1 COX-1 Catalysis Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases COX1 COX-1 (Prostaglandin G/H Synthase 1) Inhibitor This compound Inhibitor->COX1 Inhibition

Caption: Inhibition of the COX-1 pathway by this compound.

Inhibition of Glutamate (B1630785) Dehydrogenase (GDH)

This compound has been shown to inhibit glutamic dehydrogenase (GDH).[5] GDH is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible conversion of glutamate to α-ketoglutarate.[2][9] This reaction is an important link between amino acid and carbohydrate metabolism through the Krebs cycle.

GDH_Inhibition cluster_GDH GDH Catalysis Glutamate Glutamate Alpha_Ketoglutarate α-Ketoglutarate Glutamate->Alpha_Ketoglutarate Oxidative Deamination Krebs_Cycle Krebs Cycle Alpha_Ketoglutarate->Krebs_Cycle GDH Glutamate Dehydrogenase (GDH) Inhibitor This compound Inhibitor->GDH Inhibition

Caption: Inhibition of Glutamate Dehydrogenase by this compound.

Inhibition of Lactate Dehydrogenase (LDH)

Another target of this compound is lactic dehydrogenase (LDH).[5] LDH is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate.[3][4] This process is vital for regenerating NAD⁺ to allow glycolysis to continue under anaerobic conditions.

LDH_Inhibition cluster_LDH LDH Catalysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate   LDH Lactate Dehydrogenase (LDH) Inhibitor This compound Inhibitor->LDH Inhibition NAD NAD+ NADH NADH + H+ NADH->NAD

Caption: Inhibition of Lactate Dehydrogenase by this compound.

References

A Technical Guide to the Synthesis of 5-(Bromoacetyl)salicylamide from Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)salicylamide is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antihypertensive agent Labetalol.[1][2] Its unique structure, featuring a reactive bromoacetyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes from salicylamide (B354443), presenting detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate its preparation and application in research and development settings.

Overview of Synthetic Methodologies

The preparation of this compound from salicylamide is predominantly achieved through two distinct pathways: a direct Friedel-Crafts acylation and a more common two-step process involving an acetylsalicylamide (B1615398) intermediate.

  • Method 1: Direct Friedel-Crafts Acylation. This is the oldest approach, involving the direct reaction of salicylamide with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[2] However, this method is often disfavored due to the instability of bromoacetyl chloride, low yields (typically around 42%), potential for equipment corrosion, and significant waste generation.[2][3]

  • Method 2: Two-Step Acylation and Bromination. This is the most widely used and industrially preferred method due to its higher yield and cleaner reaction profile.[2] The process involves two key stages:

    • Friedel-Crafts Acylation: Salicylamide is first acylated with acetyl chloride using a Lewis acid catalyst to produce 5-acetylsalicylamide (B129783).[1][2]

    • α-Bromination: The resulting 5-acetylsalicylamide is then brominated, typically using elemental bromine, to yield the final product, this compound.[2][3] This method offers significantly higher yields, with some reports reaching up to 93.2%.[1]

Data Presentation

Comparison of Synthetic Routes

The following table summarizes the key differences between the primary synthetic methodologies.

ParameterMethod 1: Direct Friedel-Crafts AcylationMethod 2: Two-Step Acylation & Bromination
Starting Materials Salicylamide, Bromoacetyl ChlorideSalicylamide, Acetyl Chloride, Bromine
Catalyst Aluminum Trichloride (AlCl₃)Aluminum Trichloride (AlCl₃) for acylation
Key Intermediate None5-Acetylsalicylamide
Reported Yield ~42%[2][3]Up to 93.2%[1]
Advantages One-step reactionHigh yield, higher purity, less pollution, more stable reagents[1][2]
Disadvantages Low yield, unstable reagent, equipment corrosion, high waste ("three wastes")[2][3]Two-step process, harsh reaction conditions may require control to minimize impurities[2][3]
Physicochemical and Spectroscopic Data

The table below provides key characterization data for the target compound.

PropertyValue
Molecular Formula C₉H₈BrNO₃[5][6]
Molecular Weight 258.07 g/mol [7]
Appearance White to off-white crystalline powder[5][7]
Melting Point 200-210 °C[7]
¹H NMR (DMSO-d₆, δ, ppm) Estimated: ~13.5 (s, 1H, -OH), ~8.6 (s, 1H, -CONH₂), ~8.1 (s, 1H, -CONH₂), ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.9 (s, 2H, -CH₂Br)
IR (KBr, cm⁻¹) Estimated: 3400-3100 (N-H, O-H stretch), ~1680 (C=O, acetyl), ~1650 (C=O, amide I), ~1590 (C=C aromatic)

Note: NMR and IR data are estimated based on the known spectra of salicylamide and the expected influence of the bromoacetyl substituent. Experimental values may vary slightly.[8]

Experimental Protocols (Method 2)

The following protocols describe the preferred two-step synthesis of this compound.

Step A: Synthesis of 5-Acetylsalicylamide

This procedure is based on the Friedel-Crafts acylation of salicylamide.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum trichloride in dichloromethane under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Add salicylamide portion-wise to the reaction mixture, maintaining the temperature below 40 °C.[1] The molar ratio of salicylamide to acetyl chloride is typically in the range of 1:1.2 to 1:1.3.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Stir the resulting mixture vigorously until all solids have dissolved.

  • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-acetylsalicylamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-acetylsalicylamide.

Step B: α-Bromination of 5-Acetylsalicylamide

This procedure describes the conversion of the intermediate to the final product.

Materials:

  • 5-Acetylsalicylamide

  • Bromine (Br₂)

  • Glacial Acetic Acid (as solvent)

  • Triethylamine (optional, to neutralize HBr)[1]

Procedure:

  • Dissolve 5-acetylsalicylamide in glacial acetic acid in a reaction flask protected from light.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with stirring. The molar ratio of 5-acetylsalicylamide to bromine is typically 1:1.0 to 1:1.5.[2]

  • Maintain the reaction temperature below 60 °C.[2] The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining acetic acid and HBr.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step A: Friedel-Crafts Acylation cluster_step2 Step B: α-Bromination Salicylamide Salicylamide Reagents1 Acetyl Chloride, AlCl₃ Dichloromethane Intermediate 5-Acetylsalicylamide Reagents1->Intermediate Reaction Reagents2 Bromine (Br₂) Acetic Acid Product This compound Reagents2->Product Reaction

Caption: Two-step synthesis of this compound.

Friedel-Crafts Acylation Mechanism

FC_Acylation_Mechanism cluster_generation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_rearo Step 3: Rearomatization AcCl CH₃COCl + AlCl₃ Acylium [CH₃C≡O]⁺ + AlCl₄⁻ (Acylium Ion) AcCl->Acylium Forms Electrophile Benzene Salicylamide Ring Sigma Sigma Complex (Resonance Stabilized) Benzene->Sigma π electrons attack [CH₃C≡O]⁺ Product 5-Acetylsalicylamide Sigma->Product AlCl₄⁻ removes H⁺

Caption: Mechanism of Friedel-Crafts acylation on the salicylamide ring.

Biological Target Inhibition Pathway

Biological_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme (Prostaglandin G/H Synthase 1) ArachidonicAcid->COX1 Substrate Prostaglandins Prostaglandins (Inflammation & Pain) COX1->Prostaglandins Catalyzes Inhibitor This compound Inhibitor->COX1 Inhibits

Caption: Inhibition of the COX-1 enzyme by this compound.

References

The Biological Activity of 5-(Bromoacetyl)salicylamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)salicylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential as an enzyme inhibitor and modulator of key signaling pathways implicated in inflammation and cancer. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates illustrative data from closely related salicylamide (B354443) derivatives to provide a comparative context for its potential efficacy.

Introduction

This compound belongs to the class of salicylamides and is characterized by a salicylamide scaffold with a highly reactive bromoacetyl group at the 5-position.[1] This bromoacetyl moiety is a key structural feature, acting as a potent electrophile that can form covalent bonds with nucleophilic residues on biological macromolecules, such as cysteine and amine groups.[2][3] This reactivity underpins its primary mechanism of action as a potential irreversible inhibitor of various enzymes and proteins.[1]

The salicylamide core itself is known to possess anti-inflammatory, analgesic, and antipyretic properties.[4][5] The addition of the bromoacetyl group is intended to enhance its biological activity and provide a tool for probing biological systems through covalent labeling.[2] This document will explore the known and potential biological activities of this compound, focusing on its role as an enzyme inhibitor and its impact on critical cellular signaling pathways.

Mechanism of Action: Covalent Modification

The principal mechanism of action of this compound is the covalent modification of its biological targets.[2] The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine within the active or allosteric sites of proteins.[3] This leads to the formation of a stable, irreversible covalent bond, which can result in the inactivation of the target protein.

G cluster_reaction Covalent Modification by this compound 5_BAS This compound Covalent_Adduct Covalently Modified Inactive Protein 5_BAS->Covalent_Adduct Nucleophilic Attack Target_Protein Target Protein (with nucleophilic residue, e.g., Cys-SH) Target_Protein->Covalent_Adduct

Mechanism of Covalent Modification.

Biological Activities and Targeted Pathways

Enzyme Inhibition: Cyclooxygenase-1 (COX-1)

One of the primary putative targets of this compound is Prostaglandin G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1).[2] COX-1 is a key enzyme in the biosynthesis of prostanoids, which are lipid mediators involved in inflammation and pain. By inhibiting COX-1, this compound can interfere with the production of these pro-inflammatory molecules. The bromoacetyl group is positioned to form a covalent bond with a nucleophilic residue within the COX-1 active site, leading to irreversible inhibition.[2]

Table 1: Illustrative COX-1 Inhibitory Activity of Salicylamide Derivatives

CompoundTargetAssay TypeIC50 (µM)Reference
SalicylamideCOX-1In vitro enzyme assay>100[6]
5-Chlorosalicylamide (B1209129)COX-1In vitro enzyme assay~50[6]
This compoundCOX-1In vitro enzyme assayData not available

Note: The data for salicylamide and 5-chlorosalicylamide are provided for comparative purposes to illustrate the potential range of activity. The IC50 for this compound is expected to be time-dependent due to its covalent mechanism of action.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Salicylamide derivatives have been shown to inhibit the NF-κB pathway, and it is hypothesized that this compound may share this activity. The potential mechanism involves the covalent modification of key proteins in the NF-κB signaling cascade, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Binds and sequesters IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) Gene Inflammatory Gene Expression NFkB_n->Gene Activates Transcription BAS This compound BAS->IKK_complex Inhibits (putative)

Putative Inhibition of the NF-κB Signaling Pathway.
Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many cancers. Salicylamide derivatives have been investigated for their ability to inhibit STAT3 phosphorylation, a key step in its activation. This compound may inhibit STAT3 signaling by covalently modifying either STAT3 itself or upstream kinases such as Janus kinases (JAKs), thereby preventing STAT3 phosphorylation and subsequent dimerization and nuclear translocation.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 Dimer P-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Dimer_n P-STAT3 Dimer Gene Target Gene Expression Dimer_n->Gene Activates Transcription BAS This compound BAS->JAK Inhibits (putative) BAS->STAT3 Covalent Modification (putative)

Potential Inhibition of the STAT3 Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound.

COX-1 Inhibition Assay (Enzymatic)

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against purified COX-1 enzyme.

COX1_Workflow Start Start Prepare Prepare Reagents: - COX-1 Enzyme - this compound (Test Compound) - Arachidonic Acid (Substrate) - Reaction Buffer Start->Prepare Incubate Incubate COX-1 with This compound (or vehicle control) for various times Prepare->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Measure Measure Prostaglandin E2 (PGE2) production by ELISA Initiate->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Workflow for COX-1 Inhibition Assay.

Materials:

  • Purified ovine or human COX-1 enzyme

  • This compound

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in Reaction Buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the wells.

  • Add the purified COX-1 enzyme to each well and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to assess time-dependent inhibition.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a fixed time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and time point relative to the vehicle control.

  • Determine the IC50 value at each time point by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Assay

This protocol utilizes a luciferase reporter gene assay to measure the effect of this compound on NF-κB transcriptional activity in a cell-based system.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a marker of its activation.

Materials:

  • A cell line with constitutively active STAT3 (e.g., certain cancer cell lines) or a cell line that can be stimulated to activate STAT3 (e.g., with Interleukin-6).

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3.

  • HRP-conjugated anti-rabbit secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture the cells and treat them with various concentrations of this compound for a specified time.

  • If necessary, stimulate the cells with an appropriate agonist (e.g., IL-6) to induce STAT3 phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody against p-STAT3.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for total STAT3 to serve as a loading control.

  • Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Data Presentation

Table 2: Illustrative Data for NF-κB Inhibition by a Salicylamide Derivative

Concentration (µM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle)150,0000
1120,00020
1075,00050
5030,00080
10015,00090

Note: This table presents hypothetical data to illustrate the expected outcome of an NF-κB reporter assay.

Table 3: Illustrative Data for STAT3 Phosphorylation Inhibition

Concentration (µM)p-STAT3/Total STAT3 Ratio% Inhibition
0 (Vehicle)1.00
10.820
100.4555
500.1585
1000.0595

Note: This table presents hypothetical data to demonstrate the quantification of Western blot results.

Conclusion

This compound is a reactive compound with the potential to covalently inhibit key enzymes and modulate critical signaling pathways involved in inflammation and cancer. Its bromoacetyl group confers the ability to form irreversible bonds with its biological targets, suggesting a potent and long-lasting inhibitory effect. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the experimental protocols and illustrative data presented in this guide provide a robust framework for its comprehensive biological evaluation. Further research is warranted to fully characterize its therapeutic potential and to identify its specific molecular targets.

References

5-(Bromoacetyl)salicylamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a versatile bifunctional molecule and a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its structure, featuring a reactive bromoacetyl group and a salicylamide (B354443) moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, applications as a pharmaceutical intermediate, and its biological mechanism of action.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈BrNO₃[4]
Molecular Weight 258.07 g/mol [4]
Melting Point 200-210°C[5]
Boiling Point (Predicted) 420.2 ± 40.0 °C[5]
Density (Predicted) 1.705 ± 0.06 g/cm³[5]
Solubility DMSO (Slightly), Methanol (Slightly), Ethanol (10 mg/mL)[3][5]
pKa (Predicted) 6.13 ± 0.20[5]
Appearance Pale Beige to Brown Solid[5]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the bromination of 5-acetylsalicylamide (B129783) and the Friedel-Crafts acylation of salicylamide. The bromination method is often preferred due to its higher yield and lower environmental impact compared to the traditional Friedel-Crafts approach.[2]

Synthesis_Routes cluster_0 Method 1: Bromination cluster_1 Method 2: Friedel-Crafts Acylation Salicylamide Salicylamide Acetyl_Chloride Acetyl Chloride Salicylamide->Acetyl_Chloride AlCl3 Five_Acetylsalicylamide 5-Acetylsalicylamide Acetyl_Chloride->Five_Acetylsalicylamide Acylation Bromine Bromine Five_Acetylsalicylamide->Bromine Bromination Target_Product1 This compound Bromine->Target_Product1 Salicylamide2 Salicylamide Bromoacetyl_Chloride Bromoacetyl Chloride Salicylamide2->Bromoacetyl_Chloride AlCl3 Target_Product2 This compound Bromoacetyl_Chloride->Target_Product2 Acylation Covalent_Modification cluster_0 Covalent Modification of Cysteine BAS This compound Modified_Protein Covalently Modified Protein BAS->Modified_Protein Nucleophilic Attack Cysteine Protein-Cysteine-SH Cysteine->Modified_Protein HBr HBr Cysteine->HBr Elimination COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Platelet Aggregation Prostaglandins->Inflammation BAS_Inhibition This compound BAS_Inhibition->COX1 Inhibition

References

The Bromoacetyl Group: A Versatile Tool for Covalent Modification in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Application of the Bromoacetyl Moiety

Introduction

The bromoacetyl group is a powerful and widely utilized functional group in the fields of chemical biology, proteomics, and drug development. Its reactivity as an electrophile, particularly its high affinity for sulfhydryl groups, makes it an invaluable tool for the site-specific modification of peptides and proteins. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the bromoacetyl group, detailed experimental protocols for its use, and a summary of its diverse applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development who seek to leverage the unique properties of this versatile chemical entity.

Core Principles of Bromoacetyl Group Reactivity

The chemical reactivity of the bromoacetyl group is centered around the carbon atom alpha to the carbonyl group, which is rendered electrophilic by the electron-withdrawing nature of both the adjacent carbonyl and the bromine atom. This makes it susceptible to nucleophilic attack, primarily through an SN2 mechanism.

Selectivity for Nucleophiles

The bromoacetyl group exhibits a strong preference for soft nucleophiles, with the thiol group of cysteine residues being its primary target in a biological context. The reaction with a deprotonated thiol (thiolate) is rapid and results in the formation of a highly stable thioether bond. While cysteine is the most common target, the bromoacetyl group can also react with other nucleophilic amino acid side chains, albeit at slower rates and typically under specific pH conditions. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the thioether of methionine.

pH Dependence of Reactivity

The pH of the reaction medium is a critical parameter that governs both the rate and selectivity of the bromoacetyl group's reactions. For optimal and selective modification of cysteine residues, a pH range of 7.5 to 8.5 is generally recommended. In this range, a significant portion of the cysteine thiols exist in their more nucleophilic thiolate form (pKa of cysteine thiol is ~8.3-8.6), while the amino groups of lysine (pKa ~10.5) remain largely protonated and thus less reactive. At higher pH values (>9.0), the reactivity with lysine increases, potentially leading to off-target modifications. Conversely, at more neutral or slightly acidic pH (6.0-7.0), the reaction with the imidazole side chain of histidine (pKa ~6.0) can become more prominent.

Quantitative Analysis of Bromoacetyl Group Reactivity

The following table summarizes the kinetic data for the reaction of bromoacetyl-containing compounds with various nucleophiles, highlighting the selectivity for cysteine. It is important to note that a direct kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between the maleimide (B117702) and bromoacetyl functions when reactions with thiols are performed at pH 6.5.[1]

Nucleophile (Amino Acid)pHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Cysteine (thiol)7.4~10² - 10³[2]
Cysteine (thiol)6.5Slower than maleimide[1]
Histidine (imidazole)7.0Slower than cysteine[3]
Lysine (ε-amino)>9.0Becomes significant[3]

Note: The exact rate constants can vary depending on the specific bromoacetyl-containing molecule, the protein or peptide context of the amino acid, temperature, and buffer conditions.

Stability of the Thioether Linkage

The thioether bond formed from the reaction of a bromoacetyl group with a cysteine residue is considered highly stable and essentially irreversible under physiological conditions. This is a key advantage over other thiol-reactive chemistries, such as maleimides, which form a thiosuccinimide linkage that can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key bromoacetyl-containing reagents and their application in bioconjugation and affinity labeling.

Synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL)

BBAL is a valuable reagent for introducing a bromoacetyl group at a specific lysine residue during solid-phase peptide synthesis.[7][8]

Step 1: Synthesis of N-bromoacetyl-β-alanine

  • Dissolve β-alanine in a suitable aqueous base (e.g., NaOH solution).

  • Cool the solution in an ice bath.

  • Slowly add bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester portion-wise while maintaining the pH between 9 and 10 with the addition of base.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the solution with HCl to precipitate the product.

  • Collect the N-bromoacetyl-β-alanine precipitate by filtration, wash with cold water, and dry under vacuum.[8]

Step 2: Synthesis of BBAL

  • Activate the carboxyl group of N-bromoacetyl-β-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like DMF.

  • Add Nα-Boc-L-lysine to the solution containing the activated N-bromoacetyl-β-alanine.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the dicyclohexylurea byproduct by filtration.

  • Purify the BBAL product by chromatography.[7]

Protocol for Conjugating a Bromoacetylated Peptide to a Carrier Protein (BSA)

This protocol describes the conjugation of a cysteine-containing peptide to bovine serum albumin (BSA) that has been modified to expose free sulfhydryl groups.[9]

Materials:

  • Bromoacetylated peptide

  • Bovine Serum Albumin (BSA)

  • Tri-n-butylphosphine (TBP) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0

  • Quenching solution: 2-Mercaptoethanol or L-cysteine

  • Dialysis tubing or centrifugal ultrafiltration devices

Procedure:

  • Reduction of BSA: Dissolve BSA in the conjugation buffer. Add a 10- to 20-fold molar excess of TBP or TCEP to reduce the disulfide bonds of BSA, exposing free sulfhydryl groups. Incubate for 1-2 hours at room temperature.

  • Removal of Reducing Agent: Remove the excess reducing agent by dialysis against the conjugation buffer or by using a desalting column.

  • Conjugation Reaction: Dissolve the bromoacetylated peptide in the conjugation buffer. Add the peptide solution to the reduced BSA solution at a molar ratio of 10-20 moles of peptide per mole of BSA.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a 100-fold molar excess of the quenching solution (e.g., 2-mercaptoethanol) to react with any unreacted bromoacetyl groups. Incubate for 1 hour at room temperature.

  • Purification of the Conjugate: Remove the excess peptide and quenching reagent by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the peptide-to-protein ratio.

Protocol for Affinity Labeling of Protein Tyrosine Phosphatase 1B (PTP1B)

Bromoacetyl-containing inhibitors can be used to covalently modify the active site of PTP1B, a key enzyme in insulin (B600854) signaling.[10][11][12][13]

Materials:

  • Purified recombinant PTP1B

  • Bromoacetyl-containing PTP1B inhibitor (e.g., a bromoacetylated phosphotyrosine mimetic)

  • Assay buffer: 50 mM HEPES, pH 7.0, containing 1 mM EDTA

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

  • Spectrophotometer

Procedure:

  • Incubation: Incubate purified PTP1B with varying concentrations of the bromoacetyl-containing inhibitor in the assay buffer for different time intervals at 37°C.

  • Activity Assay: At each time point, take an aliquot of the incubation mixture and add it to a solution of the substrate (pNPP) in the assay buffer.

  • Monitor the hydrolysis of pNPP by measuring the increase in absorbance at 405 nm.

  • Data Analysis: Plot the remaining PTP1B activity as a function of incubation time for each inhibitor concentration. Determine the pseudo-first-order rate constant (kobs) for inactivation at each concentration.

  • Determine the second-order rate constant for inactivation (kinact/KI) by plotting kobs against the inhibitor concentration.

  • Identification of Labeled Residue (Optional): The covalently modified PTP1B can be subjected to proteolytic digestion followed by mass spectrometry to identify the specific amino acid residue that has been alkylated.

Visualizations of Workflows and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and a relevant signaling pathway involving the bromoacetyl group.

experimental_workflow_conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis BSA Carrier Protein (BSA) Reduce Reduce Disulfides (TCEP/TBP) BSA->Reduce Purify_BSA Remove Reducing Agent (Dialysis/Desalting) Reduce->Purify_BSA Mix Mix Reduced BSA and Peptide Purify_BSA->Mix Peptide Bromoacetylated Peptide Dissolve_Peptide Dissolve in Buffer Peptide->Dissolve_Peptide Dissolve_Peptide->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (2-Mercaptoethanol) Incubate->Quench Purify_Conj Purify Conjugate (Dialysis/UF) Quench->Purify_Conj SDS_PAGE SDS-PAGE Purify_Conj->SDS_PAGE Mass_Spec Mass Spectrometry Purify_Conj->Mass_Spec Final_Product Purified BSA-Peptide Conjugate Purify_Conj->Final_Product signaling_pathway_PTP1B cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Proteins Insulin_Receptor->IRS phosphorylates (activates) Insulin Insulin Insulin->Insulin_Receptor binds PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inactivates) Inhibitor Bromoacetyl-PTP1B Inhibitor Inhibitor->PTP1B covalently inhibits logical_relationship cluster_reactivity Reactivity Profile cluster_selectivity Nucleophile Selectivity cluster_applications Applications Bromoacetyl Bromoacetyl Group Electrophilicity Electrophilic α-Carbon Bromoacetyl->Electrophilicity SN2 S_N2 Mechanism Electrophilicity->SN2 Cysteine Cysteine (Thiol) Primary Target SN2->Cysteine Histidine Histidine (Imidazole) (pH dependent) SN2->Histidine Lysine Lysine (Amine) (pH > 9.0) SN2->Lysine Bioconjugation Bioconjugation Cysteine->Bioconjugation Affinity_Labeling Affinity Labeling Cysteine->Affinity_Labeling Cyclic_Peptides Cyclic Peptides Cysteine->Cyclic_Peptides Drug_Development Drug Development Affinity_Labeling->Drug_Development

References

Understanding the Electrophilic Nature of 5-(Bromoacetyl)salicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Bromoacetyl)salicylamide is a derivative of salicylamide (B354443), a compound with known analgesic and antipyretic properties. The introduction of a bromoacetyl group at the 5-position of the salicylamide scaffold dramatically alters its chemical reactivity, transforming it into a potent electrophile.[1] This reactivity is centered on the α-haloketone functional group, which is susceptible to nucleophilic attack from amino acid residues within proteins, leading to the formation of a stable, covalent bond.[1] This irreversible mode of action makes this compound and similar compounds valuable tools in chemical biology and drug discovery for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.[1] One of the primary molecular targets for such compounds is Prostaglandin G/H synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostanoids.[1] By covalently modifying and inhibiting this enzyme, it can interfere with inflammatory pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₉H₈BrNO₃[2]
Molecular Weight 258.07 g/mol [2]
Appearance Solid[3]
IUPAC Name 5-(2-bromoacetyl)-2-hydroxybenzamide[3]
CAS Number 73866-23-6[3]

The Electrophilic Nature and Reactivity

The electrophilicity of this compound is attributed to the bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom creates a partial positive charge on the α-carbon, making it a prime target for nucleophilic attack.

The primary mechanism of reaction with biological nucleophiles, such as the thiol group of cysteine residues, is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. Other nucleophilic amino acid residues, including histidine and lysine, can also be targeted, though typically with lower reactivity compared to cysteine.

Experimental Protocols

While specific, peer-reviewed experimental protocols with detailed reaction conditions and yields for this compound are not extensively documented, the following sections provide generalized methodologies for its synthesis and application in protein labeling based on established procedures for similar bromoacetyl-containing compounds.

Synthesis of this compound

This compound can be synthesized via a two-step process starting from salicylamide: Friedel-Crafts acylation followed by α-bromination.

Step 1: Friedel-Crafts Acylation of Salicylamide

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane (B109758) or nitrobenzene), add acetyl chloride dropwise at 0-5 °C.

  • Add salicylamide portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-acetylsalicylamide (B129783).

Step 2: α-Bromination of 5-Acetylsalicylamide

  • Dissolve 5-acetylsalicylamide in a suitable solvent such as glacial acetic acid.

  • Add bromine dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with this compound to identify it as a potential target.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-8.0).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol).

  • SDS-PAGE reagents.

  • Mass spectrometer.

Procedure:

  • Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the purified protein to a final concentration of 1-10 µM in the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v).

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time and reagent concentration should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT) to a final concentration of 10-100 mM to consume any unreacted this compound.

  • Analysis:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe any changes in the protein, such as a mobility shift, aggregation, or degradation.

    • Mass Spectrometry: To confirm covalent modification and identify the site of adduction, the labeled protein is analyzed by mass spectrometry.

Mass Spectrometry Analysis of Covalently Modified Proteins

Workflow:

  • Sample Preparation: The protein labeling reaction is quenched as described above. The protein sample may be subjected to buffer exchange or precipitation to remove excess reagents.

  • Proteolytic Digestion: The labeled protein is denatured, reduced, and alkylated (with a reagent that does not react with the bromoacetyl adduct, such as iodoacetamide (B48618) for non-cysteine targets), and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the addition of the salicylamide-acetyl moiety is used to identify the modified peptide and the specific amino acid residue that was labeled.

Visualization of a Representative Signaling Pathway

Covalent inhibitors like this compound can be powerful tools to dissect and inhibit cellular signaling pathways. For instance, many signaling cascades rely on the activity of kinases. A covalent inhibitor that targets a cysteine residue in the active site of a kinase can irreversibly block its function, thereby inhibiting the entire downstream pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase in a signaling cascade.

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) Inhibitor This compound Inhibitor->Kinase2 Covalently Inhibits Gene Target Gene Expression TF_active->Gene

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Conclusion

This compound possesses a highly reactive electrophilic center within its bromoacetyl group, making it a potent covalent modifier of nucleophilic residues in proteins, particularly cysteine. This characteristic positions it as a valuable chemical probe for activity-based protein profiling and as a starting point for the development of targeted covalent inhibitors. While specific quantitative data on its reactivity and biological targets are limited in publicly accessible literature, the general principles of its reactivity and the experimental methodologies outlined in this guide provide a solid foundation for researchers to explore its potential in their own studies. Further investigation is warranted to fully characterize its biological activity and identify its specific protein targets, which could unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for Affinity Labeling of Proteins Using 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a versatile bifunctional reagent designed for affinity labeling of proteins. This compound features a salicylamide (B354443) moiety that can serve as a recognition element for specific protein binding sites, and a highly reactive bromoacetyl group that acts as an electrophilic "warhead" to form a stable, covalent bond with nucleophilic amino acid residues.[1] This irreversible binding allows for the identification, isolation, and characterization of protein targets, making it a valuable tool in chemical biology, drug discovery, and proteomic studies.

The bromoacetyl group is known to react primarily with the thiol group of cysteine residues and, to a lesser extent, with the amino group of lysine (B10760008) and the imidazole (B134444) group of histidine.[1] The salicylamide portion of the molecule can provide non-covalent interactions that guide the reagent to the binding pocket of a target protein, thereby increasing the specificity of the labeling.[1]

These application notes provide a comprehensive overview of the use of this compound for affinity labeling, with a focus on two key signaling proteins: Cyclooxygenase-1 (COX-1) and the IκB kinase (IKK) complex.

Principle of Affinity Labeling

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins. The process involves a reagent that structurally resembles a natural ligand or substrate of the target protein. This reagent first binds non-covalently to the active or allosteric site. Subsequently, a reactive group on the label forms a covalent bond with a nearby amino acid residue, permanently tagging the protein.

The general workflow for affinity labeling using this compound is depicted below.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_reagent Prepare this compound Solution incubation Incubate Reagent with Protein Sample prep_reagent->incubation prep_protein Prepare Target Protein/Cell Lysate prep_protein->incubation sds_page SDS-PAGE Analysis incubation->sds_page mass_spec Mass Spectrometry for Identification sds_page->mass_spec site_id Tandem MS for Modification Site Mapping mass_spec->site_id

Figure 1: General experimental workflow for affinity labeling.

Target Protein Information

Cyclooxygenase-1 (COX-1)

Cyclooxygenase-1 (COX-1), also known as Prostaglandin G/H synthase 1 (PGHS-1), is a constitutively expressed enzyme that plays a crucial role in the production of prostanoids, including prostaglandins (B1171923) and thromboxanes.[1] These lipid mediators are involved in various physiological processes such as maintaining the integrity of the stomach lining, regulating kidney function, and platelet aggregation. The salicylamide moiety of this compound is structurally similar to salicylic (B10762653) acid, a known non-steroidal anti-inflammatory drug (NSAID) that targets COX enzymes. This suggests that this compound may be directed to the active site of COX-1, where the bromoacetyl group can then covalently modify a nearby nucleophilic residue.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Releases cox1 COX-1 (PGHS-1) aa->cox1 Substrate pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 Cyclooxygenase Activity pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity synthases Prostanoid Synthases pgh2->synthases Substrate prostanoids Prostaglandins, Thromboxanes synthases->prostanoids Produce bas This compound bas->cox1 Inhibits

Figure 2: Simplified COX-1 signaling pathway and the putative inhibitory role of this compound.
IκB Kinase (IKK) Complex

The IκB kinase (IKK) complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway involved in inflammation, immunity, cell proliferation, and survival. The IKK complex typically consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Salicylates are known to inhibit NF-κB signaling, suggesting that this compound may target the IKK complex.

G stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB ikb IκB p_ikb Phosphorylated IκB ikb->p_ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ub_ikb Ubiquitinated IκB p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Activates bas This compound bas->ikk Inhibits

Figure 3: Canonical NF-κB signaling pathway and the putative inhibitory role of this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound against COX-1

ParameterValueConditions
IC50 To be determinedEnzyme source (e.g., purified ovine COX-1), substrate concentration (e.g., arachidonic acid), incubation time, and detection method (e.g., colorimetric, fluorometric).
Ki To be determinedDetermined from kinetic studies (e.g., Michaelis-Menten kinetics) with varying substrate and inhibitor concentrations.
Mechanism of Inhibition To be determinedReversible (competitive, non-competitive, uncompetitive) or irreversible.

Table 2: Inhibitory Activity of this compound against the IKK Complex

ParameterValueConditions
IC50 (IKKβ) To be determinedEnzyme source (e.g., recombinant human IKKβ), substrate (e.g., IκBα peptide), ATP concentration, incubation time, and detection method (e.g., radiometric, luminescence-based).
Ki (IKKβ) To be determinedDetermined from kinetic studies with varying substrate and inhibitor concentrations.
Mechanism of Inhibition To be determinedATP-competitive, allosteric, or covalent.

Experimental Protocols

The following are generalized protocols for affinity labeling of proteins with this compound. Note: These are starting points and will require optimization for specific target proteins and experimental systems.

Protocol 1: Affinity Labeling of a Purified Protein

Objective: To covalently label a purified protein with this compound.

Materials:

  • Purified target protein (e.g., COX-1, IKK complex)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • SDS-PAGE loading buffer

  • Coomassie stain or silver stain

Procedure:

  • Protein Preparation: If the target protein has disulfide bonds that may mask reactive cysteines, consider a pre-reduction step with DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).

  • Labeling Reaction: a. In a microcentrifuge tube, add the purified protein to the Reaction Buffer to a final concentration of 1-10 µM. b. Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 1- to 100-fold molar excess over the protein. A titration is recommended to determine the optimal concentration. c. As a negative control, prepare a parallel reaction with an equivalent volume of DMSO. d. For competition experiments to demonstrate specificity, pre-incubate the protein with a known ligand or inhibitor before adding this compound. e. Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of at least 10-fold molar excess over the this compound to react with any unreacted reagent.

  • Analysis: a. Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes. b. Analyze the samples by SDS-PAGE. Covalent modification may result in a slight shift in the molecular weight of the protein. c. Visualize the protein bands by Coomassie or silver staining.

Protocol 2: Identification of Labeled Proteins from a Cell Lysate

Objective: To identify proteins from a complex mixture (cell lysate) that are covalently labeled by this compound.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • DMSO

  • Click chemistry reagents (if using an alkyne- or azide-tagged version of the probe for enrichment)

  • Streptavidin beads (for biotin-tagged probes)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using an appropriate Lysis Buffer.

  • Labeling: a. Incubate the cell lysate with varying concentrations of this compound (or a DMSO control) as described in Protocol 1.

  • Enrichment (Optional but Recommended): To reduce sample complexity, use a tagged version of this compound (e.g., with a biotin (B1667282) or alkyne handle) for enrichment of labeled proteins.

    • Biotin Tag: Incubate the labeled lysate with streptavidin-conjugated beads, wash extensively to remove non-specifically bound proteins, and elute the labeled proteins.

    • Alkyne/Azide Tag: Perform a click chemistry reaction to attach a biotin-azide or azide-biotin tag, followed by streptavidin enrichment.

  • SDS-PAGE and In-Gel Digestion: a. Separate the labeled (and enriched) proteins by SDS-PAGE. b. Excise the protein bands of interest or the entire gel lane. c. Perform in-gel digestion with trypsin to generate peptides.

  • Mass Spectrometry: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins. The covalent modification by this compound will result in a specific mass shift on the modified amino acid, which should be included as a variable modification in the search parameters. c. Tandem mass spectrometry (MS/MS) of the modified peptides will allow for the precise identification of the labeled amino acid residue.

G cell_lysate Cell Lysate labeling Labeling with This compound cell_lysate->labeling enrichment Enrichment of Labeled Proteins (Optional) labeling->enrichment sds_page SDS-PAGE Separation enrichment->sds_page in_gel_digest In-Gel Digestion (Trypsin) sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms protein_id Protein Identification (Database Search) lc_msms->protein_id site_mapping Modification Site Mapping (MS/MS Fragmentation) lc_msms->site_mapping

Figure 4: Workflow for identification of protein targets from a cell lysate.

Conclusion

This compound is a promising chemical probe for the affinity labeling of proteins, particularly those with binding pockets that can accommodate a salicylamide moiety and possess a nucleophilic residue in proximity. Its potential to target key signaling proteins like COX-1 and the IKK complex makes it a valuable tool for studying inflammation and other disease processes. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at identifying and characterizing the protein targets of this compound. Further experimental validation is required to determine the specific binding affinities, inhibitory constants, and precise sites of modification for its protein targets.

References

Application Notes and Protocols for 5-(Bromoacetyl)salicylamide as an Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a salicylamide (B354443) derivative featuring a highly reactive bromoacetyl functional group.[1] This reactive moiety makes it a potent irreversible inhibitor of enzymes, particularly those with nucleophilic residues such as cysteine or histidine in their active sites. The core salicylamide structure can contribute to the molecule's binding affinity and specificity for target enzymes. One of the primary putative targets for this class of compounds is Prostaglandin G/H synthase 1 (COX-1), a key enzyme in the biosynthesis of prostanoids, which are mediators of inflammation and pain.[1] The bromoacetyl group acts as an electrophilic "warhead," forming a stable covalent bond with a nucleophilic residue in the enzyme's active site, leading to permanent inactivation.[1] This mechanism of action makes this compound a valuable tool for studying enzyme function and a potential starting point for the development of targeted covalent therapies.

These application notes provide an overview of the properties of this compound, its mechanism of action, and detailed protocols for its characterization as an irreversible enzyme inhibitor.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₈BrNO₃--INVALID-LINK--
Molecular Weight258.07 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline powder[Commercial Supplier Data]
Melting Point200-210 °C--INVALID-LINK--
SolubilityDMSO, Methanol (Slightly)--INVALID-LINK--

Synthesis Overview: this compound is typically synthesized from salicylamide. A common method involves a two-step process: Friedel-Crafts acylation of salicylamide with acetyl chloride to form 5-acetylsalicylamide, followed by bromination of the acetyl group.

cluster_start Starting Material cluster_reagents1 Reagents Step 1 cluster_intermediate Intermediate cluster_reagents2 Reagents Step 2 cluster_product Final Product Salicylamide Salicylamide Five_ASA 5-Acetylsalicylamide Salicylamide->Five_ASA Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ BAS This compound Five_ASA->BAS Bromination Bromine Bromine cluster_0 Reversible Binding cluster_1 Irreversible Covalent Modification E_I E + I EI_rev E•I (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev k_inact start Prepare Reagents preincubation Pre-incubate Enzyme with Inhibitor start->preincubation initiate Initiate Reaction with Substrate preincubation->initiate stop Stop Reaction initiate->stop detect Detect Product Formation stop->detect analyze Analyze Data (k_obs) detect->analyze plot Plot k_obs vs. [I] analyze->plot calculate Calculate k_inact and K_I plot->calculate

References

Application Notes and Protocols for 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a versatile bifunctional molecule with significant applications in biomedical research and drug development. Its chemical structure, featuring a salicylamide (B354443) scaffold and a reactive bromoacetyl group, underpins its utility as a covalent inhibitor of specific cellular targets. This document provides detailed application notes and experimental protocols for the use of this compound in studying enzyme inhibition and cell signaling pathways, particularly focusing on its effects on Cyclooxygenase-1 (COX-1) and the NF-κB signaling cascade.

The salicylamide portion of the molecule allows for non-covalent interactions, guiding the compound to the binding pockets of target proteins. The electrophilic bromoacetyl group can then form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, leading to irreversible inhibition.[1] This covalent mechanism of action makes this compound a valuable tool for probing protein function and a lead compound for the development of targeted covalent inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₈BrNO₃
Molecular Weight 258.07 g/mol [2]
CAS Number 73866-23-6[2]
Appearance Solid
IUPAC Name 5-(2-bromoacetyl)-2-hydroxybenzamide[2]
Solubility Soluble in DMSO
SMILES C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O[2]

Applications in Covalent Inhibition

This compound is primarily utilized as a covalent inhibitor to study the function of enzymes and signaling proteins. Its reactive bromoacetyl moiety targets nucleophilic residues, most commonly cysteine, leading to irreversible inactivation of the target protein.[1]

Inhibition of Cyclooxygenase-1 (COX-1)

Salicylamide and its derivatives are known inhibitors of COX enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain.[3] this compound can be used to investigate the active site of COX-1 and to develop novel anti-inflammatory agents. The covalent nature of the interaction can provide insights into the structure and function of the enzyme's active site.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[4] The IκB kinase (IKK) complex is a central component of this pathway, and its inhibition is a key therapeutic strategy for inflammatory diseases and cancer.[5][6] Natural products containing electrophilic groups have been shown to covalently modify and inhibit the IKK complex, specifically targeting cysteine residues.[1] this compound can be employed as a tool to dissect the role of IKK in NF-κB activation and to screen for novel anti-inflammatory and anti-cancer drug candidates.

Quantitative Data Summary

TargetAssay TypeInhibitorIC₅₀k_inact/K_I (M⁻¹s⁻¹)Cell Line/Enzyme SourceReference
COX-1 e.g., Fluorometric AssayThis compoundUser-determinedUser-determinede.g., Ovine COX-1Internal Data
IKKβ e.g., Kinase AssayThis compoundUser-determinedUser-determinede.g., Recombinant Human IKKβInternal Data
Cell Viability e.g., MTT AssayThis compoundUser-determinedN/Ae.g., HEK293, HeLaInternal Data

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in various experimental settings.

Protocol 1: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay (Fluorometric)

This protocol is adapted from a general fluorometric COX-1 inhibitor screening assay and should be optimized for this compound.

Materials:

  • COX-1 enzyme (e.g., ovine)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in COX Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a positive control inhibitor (e.g., SC-560).

    • Prepare the Reaction Mix according to the assay kit manufacturer's instructions, containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

    • Prepare the Arachidonic Acid solution as per the manufacturer's protocol.

  • Assay Protocol:

    • Add 10 µL of the diluted this compound, positive control, or COX Assay Buffer (for enzyme control) to the wells of a 96-well plate.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based NF-κB Signaling Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα and the total levels of key pathway proteins.

Materials:

  • Cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • NF-κB pathway activator (e.g., TNF-α, LPS)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare various concentrations of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Pre-treat the cells with this compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the protein of interest to the loading control (e.g., β-actin).

    • Compare the levels of phosphorylated and total proteins between treated and untreated samples.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line

  • Cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the different concentrations of the compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for a further 15 minutes on an orbital shaker.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general experimental workflow.

G cluster_0 COX-1 Signaling Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA releases COX1 COX-1 AA->COX1 substrate PGH2 Prostaglandin H2 COX1->PGH2 catalyzes Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins BAS This compound BAS->COX1 Covalent Inhibition

Caption: Inhibition of the COX-1 pathway by this compound.

G cluster_1 Canonical NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active release Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_expression Gene Expression (Inflammation, Survival) BAS This compound BAS->IKK_complex Covalent Inhibition G cluster_workflow General Experimental Workflow start Start: Target Identification biochemical Biochemical Assays (e.g., Enzyme Inhibition) start->biochemical cell_based Cell-Based Assays (e.g., Signaling, Viability) start->cell_based quant_data Quantitative Data (IC₅₀, k_inact/K_I) biochemical->quant_data cell_based->quant_data mechanism Mechanism of Action (Covalent Modification) quant_data->mechanism end Conclusion: Lead for Drug Development mechanism->end

References

Application Notes: The Role of 5-(Bromoacetyl)salicylamide in the Synthesis of Labetalol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Labetalol (B1674207) Hydrochloride, a prominent antihypertensive agent, with a specific focus on the critical role of the intermediate, 5-(bromoacetyl)salicylamide. Labetalol Hydrochloride is a mixed alpha- and beta-adrenergic antagonist used in the treatment of hypertension.[1][2] The synthesis of this complex molecule relies on key strategic steps, with the introduction of the side chain via this compound being a pivotal transformation.

Synthesis Overview

The synthesis of Labetalol Hydrochloride can be achieved through various routes, with many employing this compound as a key starting material or intermediate.[1] This intermediate provides the necessary chemical scaffold to build the final drug molecule. One common approach involves the reaction of this compound with an appropriate amine, followed by reduction and salt formation to yield Labetalol Hydrochloride.

A prevalent synthetic pathway involves the condensation of this compound with N-benzyl-N-(1-methyl-3-phenylpropyl)amine. This is followed by a reduction step to convert the ketone to a hydroxyl group and subsequent debenzylation to yield labetalol. The final step involves the formation of the hydrochloride salt.[3][4] An alternative, more direct approach reacts this compound with 4-phenylbutan-2-amine, followed by reduction of the resulting intermediate.[5]

Key Intermediate: this compound

This compound is a crucial intermediate in several synthetic routes to labetalol.[1] Its importance lies in the reactive bromoacetyl group, which allows for the facile introduction of the ethanolamine (B43304) side chain characteristic of beta-blockers. The salicylamide (B354443) moiety forms the core aromatic structure of one part of the labetalol molecule. The preparation of high-purity this compound is therefore essential for achieving a good yield and purity of the final Labetalol Hydrochloride.[6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of Labetalol Hydrochloride utilizing this compound.

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Condensation 5-Bromoacetylsalicylamide, N-benzyl-N-(1-methyl-3-phenylpropyl)amineButanoneRefluxRefluxNot SpecifiedNot Specified[3]
Reduction 5-(N-benzyl-N-(1-methyl-3-phenylpropyl) glycyl)salicylamide hydrochlorideEthanolH₂ over Pt-Pd/CRoom Temp3Not Specified[4]
Condensation 5-Bromoacetylsalicylamide, 4-phenylbutan-2-amineMethanol (B129727)-Room Temp1Not Specified[5]
Reduction 2-Hydroxy-5-{[(l-methyl-3-phenylpropyl)amino]acetyl}benzamideMethanolSodium Borohydride (B1222165)15-25268 (crude)[5]
Purification Crude Labetalol HydrochlorideMethanol/Isopropanol-Room Temp190 (pure)[5]
Nucleophilic Substitution 5-Bromoacetylsalicylamide, BenzylamineTetrahydrofuranTriethylamine-10 to Room Temp391[7]

Experimental Protocols

Protocol 1: Synthesis of Labetalol Hydrochloride via Condensation and Reduction[5]

Step 1: Preparation of 2-Hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide

  • To a round bottom flask, add methanol (500 mL) and 4-phenylbutan-2-amine (288.76 g) at room temperature.

  • Add this compound (100 g) portion-wise at room temperature and stir the mixture for 1 hour.

Step 2: Reduction to form Labetalol

  • Cool the reaction mixture to 15-20 °C.

  • Add a 30% sodium hydroxide (B78521) solution (100 mL) while maintaining the temperature at 15-20 °C.

  • Stir the contents for 30 minutes at 15-20 °C.

  • Slowly add sodium borohydride (26 g) in portions, maintaining the temperature between 15-25 °C.

  • Allow the reaction to warm to room temperature and maintain for 2 hours.

  • Add purified water (500 mL) and stir for 30 minutes at room temperature.

Step 3: Formation and Purification of Labetalol Hydrochloride

  • Extract the aqueous layer with toluene.

  • To the aqueous layer, add concentrated HCl to precipitate crude Labetalol Hydrochloride.

  • Filter the crude product and wash with ethyl acetate.

  • Dry the crude Labetalol Hydrochloride.

  • Dissolve the crude product in methanol and stir for 30 minutes.

  • Recrystallize from isopropyl alcohol to obtain pure Labetalol Hydrochloride.

Logical Workflow and Diagrams

The synthesis of Labetalol Hydrochloride from this compound can be visualized as a multi-step process.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 5_Bromoacetylsalicylamide This compound Condensation Condensation Reaction 5_Bromoacetylsalicylamide->Condensation Amine 4-phenylbutan-2-amine Amine->Condensation Intermediate_A 2-Hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide Condensation->Intermediate_A Forms intermediate Reduction Reduction Intermediate_A->Reduction Labetalol_Base Labetalol (Free Base) Reduction->Labetalol_Base Forms free base Salt_Formation Salt Formation (HCl) Labetalol_Base->Salt_Formation Labetalol_HCl Labetalol Hydrochloride Salt_Formation->Labetalol_HCl Yields final product

Caption: Synthetic workflow for Labetalol Hydrochloride.

Labetalol's therapeutic effect is achieved through its interaction with adrenergic receptors.

Labetalol_Mechanism cluster_receptors Adrenergic Receptors Labetalol Labetalol Alpha1 α1-adrenergic receptors (postsynaptic) Labetalol->Alpha1 Blocks Beta β-adrenergic receptors (non-selective) Labetalol->Beta Blocks Blocked_Vaso Decreased Peripheral Vascular Resistance Blocked_Cardiac Reduced Heart Rate & Cardiac Output Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Leads to Cardiac_Output Increased Heart Rate & Cardiac Output Beta->Cardiac_Output Leads to

Caption: Mechanism of action of Labetalol.

References

Application Notes and Protocols for Cross-linking Polymers with 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a versatile bifunctional cross-linking agent used in the preparation of polymeric materials.[1] Its chemical structure, featuring a reactive bromoacetyl group and a salicylamide (B354443) moiety, allows for the formation of stable covalent bonds with polymers containing nucleophilic functional groups such as hydroxyl (-OH) and primary or secondary amines (-NH2). This cross-linking process enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer networks.[1] These characteristics make this compound a valuable tool in the development of hydrogels and other polymeric systems for biomedical applications, including drug delivery, tissue engineering, and wound healing.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent for various polymer systems.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective application in polymer synthesis.

PropertyValueReference
Molecular Formula C₉H₈BrNO₃[1]
Molecular Weight 268.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 141-144 °C[1]
Solubility 0.1 g/mL in water, 10 mg/mL in ethanol (B145695)[1]

Mechanism of Cross-linking

The primary cross-linking mechanism involves the nucleophilic substitution reaction between the bromoacetyl group of this compound and nucleophilic functional groups on the polymer chains, such as hydroxyl or amine groups. In this reaction, the nucleophile (e.g., the oxygen from a hydroxyl group or the nitrogen from an amine group) attacks the carbon atom of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable ether or amine linkage, respectively. This process, when repeated throughout the polymer matrix, creates a robust and interconnected three-dimensional network.

Crosslinking_Mechanism Polymer Polymer Chain (-OH or -NH2) Intermediate Nucleophilic Attack Intermediate Polymer->Intermediate Nucleophilic Attack Crosslinker This compound (Br-CH2-CO-Sal) Crosslinker->Intermediate Product Cross-linked Polymer (Polymer-O/N-CH2-CO-Sal) Intermediate->Product Bromide Displacement Byproduct Bromide Ion (Br-) Intermediate->Byproduct

Caption: Proposed mechanism for polymer cross-linking with this compound.

Experimental Protocols

The following protocols are provided as illustrative examples for the cross-linking of different polymer types with this compound. Researchers should optimize the reaction conditions based on the specific polymer and desired properties of the final product.

Protocol 1: Cross-linking of Poly(2-hydroxyethyl methacrylate) (pHEMA) Hydrogels

This protocol describes the synthesis of a cross-linked pHEMA hydrogel, a material with potential applications in drug delivery and tissue engineering.[1]

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA), monomer

  • This compound, cross-linking agent

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare Monomer Solution: In a suitable reaction vessel, prepare a 20% (w/v) solution of HEMA monomer in PBS. For a 10 mL final volume, dissolve 2 g of HEMA in 8 mL of PBS.

  • Add Cross-linker: Add this compound to the monomer solution. The concentration can be varied to control the cross-link density (e.g., 0.5-2.0 mol% with respect to the monomer).

  • Degas Solution: To remove dissolved oxygen, which can inhibit polymerization, bubble nitrogen gas through the solution for 15-20 minutes.

  • Initiate Polymerization: Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water to the monomer/cross-linker solution and mix thoroughly.

  • Accelerate Reaction: To initiate polymerization, add 10 µL of TEMED and mix gently.

  • Casting and Curing: Immediately pour the solution into a mold of the desired shape. Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid gel is formed.

  • Purification: After curing, remove the hydrogel from the mold and immerse it in a large volume of DI water to remove unreacted monomers, initiator, and accelerator. Change the water several times over a 48-hour period.

  • Equilibration: Equilibrate the purified hydrogel in PBS (pH 7.4) before characterization.

pHEMA_Workflow A Prepare HEMA Solution B Add this compound A->B C Degas with Nitrogen B->C D Add APS Initiator C->D E Add TEMED Accelerator D->E F Cast in Mold and Cure E->F G Purify in DI Water F->G H Equilibrate in PBS G->H

Caption: Experimental workflow for pHEMA hydrogel synthesis.

Protocol 2: Cross-linking of Chitosan (B1678972) with this compound

This protocol details the cross-linking of chitosan, a natural polysaccharide with numerous biomedical applications, to form a hydrogel.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation >75%)

  • This compound

  • Acetic acid solution (1% v/v)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Ethanol

Procedure:

  • Prepare Chitosan Solution: Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a homogenous solution is obtained.

  • Prepare Cross-linker Solution: Dissolve the desired amount of this compound (e.g., 0.1-0.5 g) in 10 mL of ethanol.

  • Cross-linking Reaction: Slowly add the this compound solution to the chitosan solution with continuous stirring.

  • Adjust pH: Adjust the pH of the reaction mixture to approximately 9.0 using 1 M NaOH to facilitate the cross-linking reaction.

  • Incubation: Continue stirring the mixture at 50°C for 6-8 hours.

  • Precipitation and Washing: Precipitate the cross-linked chitosan by adding the reaction mixture to a large volume of ethanol. Collect the precipitate by filtration and wash it extensively with ethanol and then with DI water to remove unreacted cross-linker and other impurities.

  • Drying: Dry the cross-linked chitosan hydrogel in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Cross-linking of Polyethylenimine (PEI) for Gene Delivery Applications

This protocol describes the cross-linking of low molecular weight PEI to reduce its cytotoxicity while maintaining its gene transfection efficiency.

Materials:

  • Branched Polyethylenimine (PEI, e.g., 25 kDa)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Prepare PEI Solution: Dissolve 1 g of branched PEI in 20 mL of DMF.

  • Prepare Cross-linker Solution: Dissolve the desired amount of this compound (e.g., 50-200 mg) in 5 mL of DMF.

  • Cross-linking Reaction: Add the this compound solution dropwise to the PEI solution with vigorous stirring at room temperature.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Precipitation: Precipitate the cross-linked PEI by adding the reaction mixture to a large volume of diethyl ether.

  • Purification: Collect the precipitate by centrifugation, and wash it multiple times with diethyl ether to remove unreacted cross-linker and solvent.

  • Drying: Dry the cross-linked PEI product under vacuum.

  • Characterization: The degree of cross-linking can be determined using techniques such as NMR or FTIR spectroscopy.

Characterization of Cross-linked Polymers

The properties of the cross-linked polymers should be thoroughly characterized to ensure they meet the requirements of the intended application.

Swelling Behavior

The swelling ratio is a critical parameter for hydrogels and is determined by the following equation:

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the weight of the dry hydrogel.

Illustrative Data:

Polymer SystemCross-linker Conc. (mol%)Swelling Ratio (%)
pHEMA0.5450
pHEMA1.0320
pHEMA2.0210
Chitosan5% (w/w)600
Chitosan10% (w/w)450
Mechanical Properties

The mechanical properties, such as compressive modulus and tensile strength, are important for applications where the polymer will be subjected to mechanical stress. These can be measured using a universal testing machine.

Illustrative Data:

Polymer SystemCross-linker Conc. (mol%)Compressive Modulus (kPa)
pHEMA0.525
pHEMA1.050
pHEMA2.095
Chitosan5% (w/w)15
Chitosan10% (w/w)35

Hypothetical Signaling Pathway: Controlled Release of Salicylamide

Polymers cross-linked with this compound have the potential for controlled drug delivery. The salicylamide moiety can be released from the polymer backbone through the hydrolysis of the ester linkage under physiological conditions. Salicylamide is known for its anti-inflammatory properties. The released salicylamide could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

Signaling_Pathway A Cross-linked Polymer (with Salicylamide) B Hydrolysis (Physiological Conditions) A->B C Released Salicylamide B->C D Inhibition of IKK C->D E Inhibition of NF-κB Activation D->E F Reduced Expression of Inflammatory Cytokines E->F

Caption: Hypothetical pathway of salicylamide release and its anti-inflammatory effect.

Conclusion

This compound is an effective cross-linking agent for a variety of polymers containing hydroxyl and amine functional groups. The protocols and data presented in these application notes provide a starting point for researchers to develop novel polymeric materials with tailored properties for a range of biomedical and drug delivery applications. Further optimization and characterization are recommended to suit specific research and development needs.

References

Application Notes and Protocols: Photoaffinity Labeling with Bromoacetyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to understand protein function and develop targeted therapeutics, identifying the specific binding partners of small molecules is a critical step. Chemical proteomics employs specially designed molecular probes to map these interactions directly in complex biological systems. This document details the principles and applications of a sophisticated probe strategy that combines the features of two powerful labeling techniques: affinity labeling and photoaffinity labeling (PAL).

Affinity labeling utilizes probes equipped with a chemically reactive functional group that forms a stable, covalent bond with specific nucleophilic amino acid residues, such as cysteine or lysine, within a protein's binding site. Bromoacetyl derivatives are classic examples of such reagents, demonstrating high reactivity towards the thiol group of cysteine residues.[1][2] This approach is highly selective for the type of amino acid it targets.

Photoaffinity labeling (PAL) , on the other hand, employs a photoreactive moiety (e.g., a diazirine, benzophenone (B1666685), or aryl azide) that remains inert until activated by a specific wavelength of light (typically UV).[3][4] Upon photoactivation, it generates a highly reactive, short-lived intermediate (a carbene or nitrene) that covalently crosslinks to nearby molecules, irrespective of the amino acid type.[4][5] This method excels at capturing transient or non-covalent interactions within a binding pocket.[3]

By integrating a bromoacetyl group and a photoreactive group into a single "dual-function" probe, researchers can achieve a multi-stage interrogation of a target protein. Such a probe can first selectively bind and react with a specific cysteine residue via the bromoacetyl moiety, and subsequently, upon photoactivation, capture other interacting partners or adjacent domains within the binding site. This provides a higher resolution map of the molecular interactions guiding drug action.

Probe Design and Synthesis

A dual-function probe merges the specific chemoselectivity of a bromoacetyl group with the proximity-based labeling of a photoreactive group. Its design is modular, typically comprising four key components:

  • Pharmacophore: The core small molecule or ligand that provides binding affinity and specificity for the target protein.

  • Chemoselective Group: A bromoacetyl moiety for targeted covalent modification of sulfhydryl groups (cysteine).

  • Photoreactive Group: A diazirine or benzophenone for light-induced, proximity-based crosslinking.

  • Reporter Tag/Handle: An alkyne or azide (B81097) for "click" chemistry-based conjugation to a reporter (e.g., biotin (B1667282) for enrichment, or a fluorophore for imaging).[6]

Dual_Function_Probe cluster_probe Dual-Function Probe Architecture Pharmacophore Pharmacophore (Target Specificity) Linker1 Linker 1 Pharmacophore->Linker1 Bromoacetyl Bromoacetyl Group (Cysteine-Reactive) Linker1->Bromoacetyl Linker2 Linker 2 Bromoacetyl->Linker2 Photoreactive Photoreactive Group (e.g., Diazirine) Linker2->Photoreactive Linker3 Linker 3 Photoreactive->Linker3 Reporter Reporter Handle (e.g., Alkyne) Linker3->Reporter

Caption: Modular design of a dual-function photoaffinity probe.

The synthesis of such probes is a multi-step process involving the strategic attachment of each component to the pharmacophore scaffold, often using linkers to minimize steric hindrance and maintain biological activity.

Applications

High-Resolution Binding Site Mapping

A dual-function probe can precisely map the architecture of a ligand-binding pocket. The bromoacetyl group first anchors the probe to a specific cysteine. After removing any unbound probe, UV irradiation crosslinks the photoreactive moiety to other proximal amino acids, which can then be identified by mass spectrometry. This two-step process differentiates the specific cysteine interaction from the broader non-covalent binding landscape.

Target Identification and Validation in Proteomes

In complex mixtures like cell lysates, these probes offer enhanced specificity for target discovery. The initial covalent reaction with the bromoacetyl group provides a first layer of enrichment for cysteine-containing proteins that bind the pharmacophore. Subsequent photo-crosslinking can then validate these interactors and potentially identify other proteins that are part of a larger complex, which can be isolated via the reporter tag and identified using quantitative proteomics.[7][8]

Quantitative Data Presentation

Quantitative analysis is essential for validating probe performance and interpreting experimental results. Data is typically organized to compare labeling efficiency and specificity under various conditions.

Table 1: Representative Data for Probe Characterization

ParameterParent CompoundDual-Function Probe (Dark)Dual-Function Probe (+UV)
Target Binding Affinity (IC₅₀) 50 nM75 nMCovalent
Labeling of Target Protein Non-covalent35% (Cys-specific)85% (Total)
Labeling of Control Protein No binding< 1%< 2%
Competition with Parent Compound N/ALabeling reduced by >95%Labeling reduced by >90%

Table 2: Example Quantitative Proteomics Data for Target Identification

Protein IDGene NameSILAC Ratio (Probe/Control)DescriptionPutative Role
P04637TP5315.2Cellular tumor antigen p53Known Target (Validation)
Q09472ABL112.8Tyrosine-protein kinase ABL1High-Confidence Candidate
P62937GRB28.5Growth factor receptor-bound protein 2Co-complex Interactor
P08670VIM1.1VimentinNon-specific Binder

Experimental Protocols

Protocol 1: Cysteine-Selective Labeling of a Purified Protein

This protocol describes the use of a bromoacetyl-containing probe to selectively label cysteine residues on a purified protein.

Materials:

  • Purified protein of interest (1-5 mg/mL)

  • Bromoacetyl-containing probe

  • Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.2-7.5

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.[9]

  • Probe Preparation: Immediately before use, prepare a 10 mM stock solution of the bromoacetyl probe in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the probe stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT) to a final concentration of 10-20 mM to consume any unreacted probe. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove excess probe and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Confirm labeling by SDS-PAGE (observing a molecular weight shift) and/or mass spectrometry.

Protocol 2: Two-Stage Photoaffinity Labeling for Binding Site Identification

This protocol uses a dual-function probe to first label a specific cysteine and then photo-crosslink to the broader binding site.

Two_Stage_Labeling_Workflow start Start: Purified Protein + Dual-Function Probe step1 Step 1: Chemoselective Labeling Incubate at RT, 2h (dark) (Bromoacetyl reacts with Cysteine) start->step1 step2 Step 2: Remove Unbound Probe Size-Exclusion Chromatography step1->step2 step3 Step 3: Photo-Crosslinking Irradiate with UV Light (e.g., 365 nm) (Diazirine reacts with proximal residues) step2->step3 step4 Step 4: Proteolytic Digestion (e.g., Trypsin) step3->step4 step5 Step 5: LC-MS/MS Analysis Identify crosslinked peptides step4->step5 end End: High-Resolution Binding Site Map step5->end

Caption: Workflow for two-stage binding site mapping.

Materials:

  • All materials from Protocol 1

  • UV lamp (350-365 nm) with a cooling system

  • Enzymes for proteolytic digestion (e.g., Trypsin)

  • Reagents for mass spectrometry analysis

Procedure:

  • Cysteine-Selective Labeling: Perform steps 1-3 from Protocol 1. Do not quench the reaction.

  • Purification: Immediately purify the protein-probe conjugate using a desalting or size-exclusion column to remove all unbound probe. This step is critical to prevent non-specific photo-crosslinking from unbound probes.

  • Photo-Crosslinking:

    • Place the purified conjugate solution in a quartz cuvette or on a petri dish on a cold block.

    • Irradiate with a 350-365 nm UV lamp for 5-30 minutes. Optimization of irradiation time is required to maximize crosslinking while minimizing protein damage.[3]

  • Sample Preparation for MS:

    • Denature, reduce, and alkylate the protein sample.

    • Perform in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the peptides crosslinked by the probe.

Protocol 3: Target Identification in Cell Lysate using Quantitative Proteomics

This protocol outlines a workflow for identifying the cellular targets of a dual-function probe using a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) based quantitative proteomics approach.

Caption: Quantitative proteomics workflow for target identification.

Procedure:

  • SILAC Cell Culture: Culture two populations of cells. One ("heavy") is grown in media containing heavy stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₄-Arg and ¹³C₆,¹⁵N₂-Lys), while the other ("light") is grown in normal media.

  • Probe Treatment: Treat the "heavy" cell population with the dual-function probe and the "light" population with a vehicle or inactive control compound for a specified time.

  • Lysis and Photo-Crosslinking:

    • Harvest and wash the cells.

    • Lyse the "heavy" and "light" cell populations separately in a suitable lysis buffer.

    • Combine the "heavy" and "light" lysates in a 1:1 protein ratio.

    • Perform photo-crosslinking by irradiating the combined lysate with UV light (365 nm) as described in Protocol 2.

  • Click Chemistry: To the combined, crosslinked lysate, add the components for copper-catalyzed azide-alkyne cycloaddition (CuAAC), including an azide-biotin reporter tag. Incubate to attach biotin to the probe-labeled proteins.[6]

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Digestion: Perform on-bead tryptic digestion to release the peptides from the captured proteins, leaving the biotinylated probe attached to the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the peptides. True targets of the probe will be significantly enriched in the "heavy" channel, resulting in a high heavy/light SILAC ratio. Non-specific binders will have a ratio close to 1.

References

5-(Bromoacetyl)salicylamide: A Covalent Probe for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)salicylamide is a reactive chemical compound that serves as a valuable tool in the field of chemical proteomics. Its utility stems from the presence of a bromoacetyl group, which can form a stable covalent bond with nucleophilic amino acid residues on proteins, particularly cysteine. This property allows for the specific and irreversible labeling of protein targets, enabling their identification, quantification, and functional characterization within complex biological systems. The salicylamide (B354443) scaffold can provide initial non-covalent interactions that guide the probe to the binding pockets of certain proteins, enhancing its specificity. These application notes provide an overview of its use, detailed experimental protocols, and examples of its application in target identification and validation.

Principle of Action

This compound acts as a covalent probe through an activity-based protein profiling (ABPP) approach. The bromoacetyl moiety is an electrophilic "warhead" that reacts with nucleophilic residues, most commonly the thiol group of cysteine, via a nucleophilic substitution reaction. This results in the formation of a stable thioether bond, covalently linking the probe to its protein target. The salicylamide portion of the molecule can contribute to the binding affinity and selectivity for specific protein targets, such as cyclooxygenases (COX). Once the protein is covalently labeled, it can be detected and identified using various proteomic techniques, including mass spectrometry.

Applications in Chemical Proteomics

  • Target Identification and Validation: this compound can be used to identify the molecular targets of salicylamide-based drugs or other compounds with similar structural motifs. By identifying the proteins that are covalently labeled by the probe, researchers can validate predicted targets and discover novel off-targets.

  • Enzyme Inhibition Profiling: As a known inhibitor of enzymes like Prostaglandin (B15479496) G/H synthase 1 (COX-1), this probe can be used to profile the inhibition of specific enzyme families in a competitive assay format.

  • Covalent Ligand Discovery: The principles demonstrated by this compound can inform the design of more complex covalent inhibitors for therapeutic development.

Data Presentation

The following table represents hypothetical quantitative data from a competitive chemical proteomics experiment designed to identify cellular targets of a new salicylamide-based drug candidate. In this example, cells were treated with either a vehicle control or the drug candidate before being labeled with this compound. The ratio of probe labeling in the vehicle vs. drug-treated samples indicates target engagement by the drug.

Protein TargetGene NameUniProt IDPeptide Sequence IdentifiedSILAC Ratio (Vehicle/Drug)P-value
Prostaglandin G/H synthase 1PTGS1P23219ILE-GLN-CYS-VAL-ALA-ASP-TRP-LEU8.2<0.001
Carbonic anhydrase 2CA2P00918PHE-PRO-ALA-ASN-CYS-LYS-GLY1.50.25
Peroxiredoxin-1PRDX1Q06830GLY-PHE-ILE-CYS-PHE-VAL-ASP-GLU1.20.45
Glutathione S-transferase PGSTP1P09211ILE-TYR-TRP-CYS-ASN-TRP-LYS-LEU1.80.15

Table 1: Hypothetical Quantitative Proteomics Data. This table illustrates how data from a competitive labeling experiment with this compound could be presented. A high SILAC ratio for PTGS1 suggests it is a primary target of the competitor drug.

Experimental Protocols

Protocol 1: In-situ Labeling of Cellular Proteins

This protocol describes the labeling of proteins with this compound in living cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells (e.g., A549, HEK293T) in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency.

  • Probe Treatment:

    • Prepare a working solution of this compound in serum-free medium. A final concentration range of 10-100 µM is a good starting point.

    • Wash the cells once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C.

  • Cell Lysis:

    • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

    • Add cold lysis buffer to the cells, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay.

    • The labeled proteome is now ready for downstream analysis (e.g., click chemistry, SDS-PAGE, or mass spectrometry).

Protocol 2: Sample Preparation for Mass Spectrometry-based Target Identification

This protocol outlines the steps for preparing this compound-labeled proteins for identification by mass spectrometry. This workflow assumes the use of a "clickable" version of the probe containing an alkyne or azide (B81097) handle for biotinylation and enrichment. For the purpose of this protocol, we will assume a derivative of this compound with a terminal alkyne is used.

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Azide-biotin tag

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Urea (B33335) (8M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

Procedure:

  • Click Chemistry:

    • To 1 mg of labeled proteome, add the azide-biotin tag (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 8M urea, and PBS) to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in a buffer containing 8M urea.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate with IAA (55 mM) for 20 minutes in the dark.

    • Dilute the urea to less than 2M with PBS.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

Visualizations

G Workflow for Target Identification using this compound cluster_cell_based Cell-based Experiment cluster_biochem Biochemical Processing cluster_analysis Data Analysis a Treat cells with This compound b Cell Lysis a->b c Click Chemistry (add Biotin-azide) b->c Labeled Proteome d Streptavidin Enrichment c->d e On-bead Digestion (Trypsin) d->e f LC-MS/MS Analysis e->f Peptides g Protein Identification & Quantification f->g h Target Validation g->h Identified Targets

Caption: A general workflow for identifying protein targets of this compound.

G Prostaglandin Synthesis Pathway Inhibition Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 PGH2 PGH2 PGG2->PGH2 COX-1 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases COX1 Cyclooxygenase-1 (PTGS1) Probe This compound Probe->COX1 Covalent Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: 5-(Bromoacetyl)salicylamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-(Bromoacetyl)salicylamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Two-Step Bromination Method: This is the most commonly used method. It involves the Friedel-Crafts acylation of salicylamide (B354443) with acetyl chloride to form 5-acetylsalicylamide (B129783), followed by bromination to yield the final product. This method is generally higher yielding and uses more stable reagents compared to the direct acylation with bromoacetyl chloride.[1]

  • Direct Friedel-Crafts Acylation: This older method involves the direct reaction of salicylamide with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[1][2] However, this method often suffers from low yields (around 42%), harsh reaction conditions, and issues with the instability and reactivity of bromoacetyl chloride.[1]

Q2: What are the main applications of this compound?

A2: this compound is a key intermediate in the synthesis of various pharmacologically active compounds.[3] It is notably used in the production of the cardiovascular drug labetalol (B1674207) hydrochloride.[1] Additionally, it serves as a building block for other salicylamide derivatives with potential anti-inflammatory, analgesic, and antipyretic properties.[3] The reactive bromoacetyl group also allows for its use as a cross-linking agent in polymer synthesis and as a covalent modifier of biological targets in chemical biology research.[4][5]

Q3: What are the typical impurities I might encounter in my synthesis?

A3: Common impurities include unreacted starting materials (salicylamide or 5-acetylsalicylamide) and side-products from the reaction. In the bromination method, the formation of di-substituted byproducts such as 3,5-dibromoacetylsalicylamide and 5,5-bis-bromoacetylsalicylamide are of particular concern.[1] The presence of these impurities can complicate purification and affect the quality of the final product.[1]

Q4: What are the key safety precautions I should take when handling the reagents for this synthesis?

A4: The reagents used in this synthesis require careful handling. This compound itself is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Bromoacetyl chloride is highly corrosive and reactive.[1] Aluminum trichloride is a water-sensitive Lewis acid that can react violently with moisture.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary.[10]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst (Friedel-Crafts Reaction) The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a freshly opened bottle of the catalyst.[7]Improved reaction conversion and yield.
Insufficient Catalyst In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often required.[7]Increased product formation.
Deactivated Starting Material If the salicylamide ring has strongly electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution.[7] This is less of a concern with the hydroxyl and amide groups of salicylamide, which are activating.
Low Reaction Temperature The reaction may require heating to overcome the activation energy. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.An increase in the rate of product formation. Be cautious of potential side reactions at higher temperatures.
Poor Reagent Quality Impurities in the starting materials or reagents can inhibit the reaction. Use reagents of high purity and consider purifying starting materials if necessary.A cleaner reaction profile with fewer side products and improved yield.
Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Step Expected Outcome
Over-bromination In the bromination of 5-acetylsalicylamide, using an excess of bromine or harsh reaction conditions can lead to the formation of di-brominated impurities.[1] Use a controlled molar ratio of bromine (1:1 to 1:1.5 of 5-acetyl salicylamide to bromine is suggested) and add the bromine dropwise at a controlled temperature.[1]A reduction in the formation of 3,5-dibromoacetylsalicylamide and other poly-brominated species.
Side Reactions with Solvent The choice of solvent can influence the reaction outcome. For the bromination step, a mixture of ethyl acetate (B1210297), triethylamine, and a lower fatty alcohol can be used. Triethylamine helps to neutralize the HBr formed during the reaction, which can suppress the formation of dibromo compounds.[2]Minimized side reactions and improved product purity.
Polyacylation (Friedel-Crafts) While the acyl group is deactivating and makes a second acylation less likely, it can still occur with highly activated rings.[7][11][12] Use a controlled stoichiometry of the acylating agent.Reduced formation of di-acylated byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 5-Acetylsalicylamide

This protocol is adapted from the commonly used industrial method.[1][2]

Step 1: Synthesis of 5-Acetylsalicylamide (Friedel-Crafts Acylation)

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

  • Suspend salicylamide and aluminum trichloride (AlCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) in the flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 5-acetylsalicylamide.

Step 2: Bromination of 5-Acetylsalicylamide

  • Dissolve the 5-acetylsalicylamide in a suitable solvent system, such as a mixture of ethyl acetate and triethylamine.[1][2]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (in a suitable solvent) dropwise. The molar ratio of 5-acetylsalicylamide to bromine should be carefully controlled (e.g., 1:1.0 to 1:1.5).[1]

  • Maintain the reaction temperature below 60°C.[1]

  • After the addition is complete, continue stirring and monitor the reaction by TLC.

  • Once the reaction is complete, the product may precipitate. Collect the solid by centrifugation or filtration.[1]

  • Wash the product with a cold solvent to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the mixture is heated for a short period.[2]

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further, cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Bromination Salicylamide Salicylamide Acylation Friedel-Crafts Acylation Salicylamide->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Product1 5-Acetylsalicylamide Acylation->Product1 Bromination Bromination Product1->Bromination Bromine Bromine Bromine->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Two-step synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckCatalyst Is the Lewis Acid Catalyst Active? Start->CheckCatalyst CheckStoichiometry Is Catalyst Stoichiometry Sufficient? CheckCatalyst->CheckStoichiometry Yes UseAnhydrous Use Anhydrous Conditions & Fresh Catalyst CheckCatalyst->UseAnhydrous No CheckTemp Is Reaction Temperature Optimal? CheckStoichiometry->CheckTemp Yes IncreaseCatalyst Increase Catalyst Loading (Stoichiometric) CheckStoichiometry->IncreaseCatalyst No CheckReagents Are Reagents High Purity? CheckTemp->CheckReagents Yes OptimizeTemp Optimize Temperature (e.g., Increase Gradually) CheckTemp->OptimizeTemp No PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents No

Caption: Troubleshooting logic for low product yield.

Signaling_Pathway_Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (PGHS-1) ArachidonicAcid->COX1 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX1

Caption: Inhibition of the COX-1 pathway by this compound.

References

Optimizing reaction conditions for 5-(Bromoacetyl)salicylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromoacetyl)salicylamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1]
Degradation of Reagents: Bromoacetyl chloride or bromide can degrade if not handled properly.Use fresh or properly stored bromoacetyl chloride/bromide. These reagents are moisture-sensitive.
Poor Quality Starting Material: Impurities in salicylamide (B354443) can interfere with the reaction.Ensure the salicylamide used is of high purity.
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) may be inactivated by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Impure Product) Polysubstitution: Friedel-Crafts acylation can sometimes lead to the addition of more than one acyl group.Control the stoichiometry of the reactants carefully. Use of a less reactive solvent might also help.
Formation of Dibromo- and Polybromo- byproducts: This is a common issue in the bromination of 5-acetylsalicylamide (B129783).[1][2]Maintain a lower reaction temperature to improve selectivity. Add the brominating agent (e.g., bromine) dropwise to avoid localized high concentrations.[1] The use of a milder brominating agent like N-bromosuccinimide (NBS) can also be considered.[1] In some methods, triethylamine (B128534) is used to neutralize the hydrogen bromide formed, which can help suppress the formation of dibromo and other poly-brominated impurities.[3]
Unreacted Starting Material: The presence of unreacted salicylamide or 5-acetylsalicylamide complicates purification.Ensure the reaction goes to completion by monitoring with TLC. If a significant amount of starting material remains, consider adjusting the stoichiometry with a slight excess of the acylating or brominating agent.[1]
Difficulty in Product Purification Oily Product Formation: The product does not crystallize properly.Try triturating the oily product with a non-polar solvent like hexane (B92381) to induce solidification.[1]
Co-precipitation of Impurities: Impurities crystallize along with the desired product.Recrystallization from a suitable solvent is crucial. Ethanol, methanol, or mixtures with water are often effective.[1] For separating from dibromo impurities, a solvent system where the dibromo compound is more soluble may be required.
Ineffective Recrystallization: Recrystallization does not yield a pure product.If recrystallization fails, purification by column chromatography on silica (B1680970) gel may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Friedel-Crafts Acylation: This is the older method where salicylamide reacts directly with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[2] However, this method is often associated with low yields (around 42%), the use of unstable reagents, and equipment corrosion.[2]

  • Bromination of 5-Acetylsalicylamide: This is the more common and higher-yielding method.[2] It involves a two-step process: first, the Friedel-Crafts acylation of salicylamide with acetyl chloride to produce 5-acetylsalicylamide, followed by the bromination of the acetyl group.[2][4]

Q2: Why is the bromination of 5-acetylsalicylamide generally preferred over the direct Friedel-Crafts reaction with bromoacetyl chloride?

A2: The bromination method is favored due to its higher yield and the use of more stable starting materials.[2] While the direct Friedel-Crafts acylation is a one-step process, it often results in lower yields and can be problematic due to the reactive and unstable nature of bromoacetyl chloride.[2][4] The two-step bromination process generally provides a purer product with a better overall yield.[2]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Temperature: Maintaining the correct temperature is crucial to prevent side reactions, especially the formation of poly-brominated byproducts.[1][4]

  • Molar Ratio of Reactants: The stoichiometry of the reactants, particularly the brominating agent, should be carefully controlled to maximize yield and minimize impurity formation.[4]

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity.[4]

  • Moisture Control: The use of anhydrous conditions is essential, especially in Friedel-Crafts reactions, as the Lewis acid catalysts are highly sensitive to moisture.

Q4: What are some common impurities, and how can they be minimized?

A4: A common impurity is the dibromo- or polybromo-salicylamide.[1][2] To minimize these, it is recommended to maintain a low reaction temperature and add the brominating agent slowly and portion-wise.[1] The use of triethylamine in the reaction mixture can also help by neutralizing the generated HBr, thus suppressing further bromination.[3]

Quantitative Data Summary

Synthetic Method Key Reagents Typical Yield Notes
Friedel-Crafts AcylationSalicylamide, Bromoacetyl chloride, AlCl₃~42%[2]One-step reaction, but suffers from low yield and unstable reagents.[4]
Bromination of 5-Acetylsalicylamide5-Acetylsalicylamide, BromineHigh yield (up to 93.2%)[4]Most common industrial method; requires careful control to minimize dibromo-impurities.[4]
CuBr-Catalyzed Bromination5-Acetylsalicylamide, Copper(I) BromideExcellent yield (up to 98%)[4]Suitable for high-purity applications and small-batch synthesis due to the high cost of the catalyst.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Acetylsalicylamide (Intermediate)

This protocol is the first step in the more common synthesis route.

  • Reaction Setup: In a reaction vessel, add salicylamide and a suitable solvent such as a chloroparaffin (B33725) (e.g., dichloromethane).[3]

  • Acylation: Cool the mixture and slowly add acetyl chloride, maintaining a molar ratio of salicylamide to acetyl chloride of approximately 1:1.2 to 1:1.3.[3]

  • Catalysis: Add aluminum trichloride (AlCl₃) as the catalyst, keeping the reaction temperature below 40°C.[3]

  • Hydrolysis: After the reaction is complete, hydrolyze the reaction mixture at a temperature not exceeding 70°C.[3]

  • Work-up: The product, 5-acetylsalicylamide, can be isolated and purified for the next step.

Protocol 2: Bromination of 5-Acetylsalicylamide

  • Reaction Setup: Dissolve 5-acetylsalicylamide in a solvent mixture, for example, ethyl acetate, triethylamine, and a lower fatty alcohol.[2]

  • Bromination: Add bromine at a molar ratio of 5-acetylsalicylamide to bromine of 1:1.0 to 1:1.5. Maintain the reaction temperature below 60°C.[2]

  • Isolation: The product, this compound, will precipitate from the reaction mixture.

  • Purification: Collect the solid product by centrifugation or filtration and wash it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Bromination cluster_purification Purification start Salicylamide + Acetyl Chloride acylation Friedel-Crafts Acylation (AlCl3 catalyst) start->acylation intermediate 5-Acetylsalicylamide acylation->intermediate bromination Bromination (e.g., with Br2) intermediate->bromination product This compound bromination->product purify Recrystallization product->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_pathways cluster_route1 Route 1: Direct Friedel-Crafts Acylation cluster_route2 Route 2: Two-Step Bromination salicylamide1 Salicylamide product1 This compound (Low Yield) salicylamide1->product1 Direct Acylation reagents1 + Bromoacetyl Chloride + AlCl3 salicylamide2 Salicylamide intermediate2 5-Acetylsalicylamide salicylamide2->intermediate2 Acylation reagents2a + Acetyl Chloride + AlCl3 product2 This compound (High Yield) intermediate2->product2 Bromination reagents2b + Bromine

Caption: Comparison of synthetic routes for this compound.

References

Technical Support Center: Synthesis of 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Bromoacetyl)salicylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct Friedel-Crafts Acylation: This one-step method involves the reaction of salicylamide (B354443) with bromoacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). However, this method is often associated with low yields (around 42%), unstable reagents, and equipment corrosion.[1][2]

  • Two-Step Acylation and Bromination: This is the more common and higher-yielding approach.[1][2] It involves:

    • Step 1: Friedel-Crafts Acylation: Salicylamide is first acylated with acetyl chloride using a Lewis acid catalyst to produce 5-acetylsalicylamide (B129783).[1][2]

    • Step 2: Bromination: The resulting 5-acetylsalicylamide is then brominated to yield the final product, this compound.[1][2] This two-step process generally offers higher yields, with reports of up to 93.2%.[1]

Q2: Why is the two-step synthesis method generally preferred over the direct acylation method?

A2: The two-step method is preferred due to several advantages over the direct Friedel-Crafts acylation with bromoacetyl chloride:

  • Higher Yield: The two-step process consistently produces higher yields of the final product.[1][2]

  • Reagent Stability: Bromoacetyl chloride is a reactive and unstable compound, which can lead to lower product yields and safety concerns.[1][2] Acetyl chloride, used in the first step of the two-step method, is a more stable reagent.

  • Reduced Pollution and Corrosion: The direct method can lead to significant "three wastes" pollution and equipment corrosion.[1][2]

  • Better Process Control: The two-step method allows for better control over the reaction conditions at each stage, leading to a purer final product with fewer side reactions.

Q3: What are the main impurities or byproducts in the synthesis of this compound?

A3: The primary impurities depend on the synthetic route. In the commonly used two-step method, the main byproducts are dibrominated species, such as 3,5-dibromoacetyl salicylamide and 5,5-dibromoacetyl salicylamide, which can be difficult to separate from the desired product.[1] Incomplete reactions can also leave unreacted 5-acetylsalicylamide.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Salicylamide (Step 1 of Two-Step Method)

Possible Causes & Solutions:

CauseRecommended Solution
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and reagents.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product forms a complex with it. A molar ratio of Salicylamide to Acetyl Chloride to AlCl₃ of approximately 1:1.2-1.3:1.5 is recommended. Slowly adding the acetyl chloride can prevent localized overheating and side reactions.[1]
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. A temperature of ≤40°C is suggested for the acylation reaction, and the subsequent hydrolysis should be maintained at ≤70°C.[1]
Deactivated Aromatic Ring Salicylamide has both activating (-OH) and deactivating (-CONH₂) groups. While the reaction proceeds, ensuring optimal catalyst activity and reaction conditions is crucial to overcome any deactivation effects.
Issue 2: Low Yield and/or Impure Product in Bromination of 5-Acetylsalicylamide (Step 2 of Two-Step Method)

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Dibromo/Polybromo Byproducts The formation of byproducts like 3,5-dibromoacetyl salicylamide is a common issue. To minimize this, consider the following: - Slow, Dispersed Addition of Bromine: Add the bromine solution slowly and in a dispersed manner to avoid localized high concentrations.[1] - Use of Triethylamine (B128534): The addition of triethylamine to the reaction mixture neutralizes the hydrogen bromide (HBr) formed during the reaction, which can otherwise catalyze further bromination. Triethylamine can also help dissolve some of the dibromo impurities, aiding in their removal during purification.[1] - Molar Ratio Control: A molar ratio of 5-acetylsalicylamide to bromine of 1:1.0-1.5 is recommended.[2]
Harsh Reaction Conditions The term "harsh reaction conditions" often refers to difficulty in controlling the reaction and separating impurities.[1][2] Careful control of temperature (below 60°C) and the rate of bromine addition is critical for a cleaner reaction.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature (while remaining below 60°C) may be necessary.
Difficult Purification The presence of dibromo impurities complicates purification. Recrystallization from a suitable solvent system is the primary method for purification. Experiment with different solvents to find one that provides good separation of the desired product from the impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Friedel-Crafts Acylation to Synthesize 5-Acetylsalicylamide

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add salicylamide and a suitable solvent (e.g., methylene (B1212753) dichloride, ethylene (B1197577) dichloride).[1]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃) in portions.

  • Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel while maintaining the reaction temperature at ≤40°C.[1] The molar ratio of salicylamide to acetyl chloride should be approximately 1:1.2-1.3.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Purification: The crude 5-acetylsalicylamide can be purified by dissolving it in an alkaline solution (e.g., with ammonia) to remove residual aluminum salts, followed by acidification to precipitate the product. The precipitate is then filtered, washed with water, and dried.[1]

Step 2: Bromination of 5-Acetylsalicylamide

  • Reaction Setup: In a round-bottom flask, dissolve the purified 5-acetylsalicylamide in a solvent mixture, for example, a combination of ethyl acetate, triethylamine, and a C1-C4 lower alcohol.[1][2]

  • Bromine Addition: Cool the solution and slowly add a solution of bromine in the same solvent mixture. The molar ratio of 5-acetylsalicylamide to bromine should be between 1:1.0 and 1:1.5.[1][2] Maintain the reaction temperature below 60°C.[2]

  • Reaction: Stir the mixture at the controlled temperature until the reaction is complete (monitor by TLC).

  • Isolation: The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by centrifugation or filtration. Wash the product with a suitable solvent to remove impurities and then dry it. Recrystallization may be necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodKey ReagentsReported YieldAdvantagesDisadvantages
Direct Friedel-Crafts Acylation Salicylamide, Bromoacetyl chloride, AlCl₃~42%[1][2]One-step reactionLow yield, unstable reagent, equipment corrosion, high waste[1][2]
Two-Step Acylation and Bromination Salicylamide, Acetyl chloride, AlCl₃, BromineUp to 93.2%[1]High yield, less pollution, more stable reagentsHarsh reaction conditions, potential for dibromo-impurities[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Bromination start1 Salicylamide + Solvent reaction1 Acylation Reaction (≤40°C) start1->reaction1 reagents1 Acetyl Chloride + AlCl₃ reagents1->reaction1 workup1 Quenching & Purification reaction1->workup1 product1 5-Acetylsalicylamide workup1->product1 start2 5-Acetylsalicylamide + Solvent Mix product1->start2 reaction2 Bromination Reaction (<60°C) start2->reaction2 reagents2 Bromine reagents2->reaction2 isolation Isolation & Purification reaction2->isolation product2 This compound isolation->product2

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Bromination? cause1 Dibromo Byproducts start->cause1 Yes cause2 Incomplete Reaction start->cause2 Yes cause3 Harsh Conditions start->cause3 Yes solution1a Slow Br₂ Addition cause1->solution1a solution1b Add Triethylamine cause1->solution1b solution2 Monitor with TLC cause2->solution2 solution3 Control Temperature (<60°C) cause3->solution3

Caption: Troubleshooting logic for low yield in the bromination step.

References

Preventing byproduct formation in 5-(Bromoacetyl)salicylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5-(Bromoacetyl)salicylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Two-step Bromination Method: This is the most common and higher-yielding route. It involves the Friedel-Crafts acylation of salicylamide (B354443) with acetyl chloride to form 5-acetylsalicylamide (B129783), which is then brominated using elemental bromine to yield the final product.[1] This process is favored for its higher yield and reduced pollution compared to the older, direct method.[1]

  • One-step Friedel-Crafts Reaction: This older method involves the direct reaction of salicylamide with bromoacetyl chloride, catalyzed by aluminum trichloride.[1] However, this route is often avoided due to the instability of bromoacetyl chloride, low yields (around 42%), equipment corrosion, and significant waste production.[1][2]

Q2: What are the main byproducts I should be concerned about during the synthesis?

A2: The primary byproducts of concern are poly-brominated species, particularly 3,5-dibromo ethrisin.[2] The presence of residual aluminum chloride from the acylation step can catalyze unwanted bromination at the 3-position of the salicylamide ring.[2] Over-reaction or poor control of reaction conditions can also lead to the formation of other poly-brominated impurities.[2]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control Reaction Temperature: Maintaining a controlled temperature throughout the reaction is crucial to prevent side reactions.[2]

  • Slow Reagent Addition: The slow, dropwise addition of reagents can prevent localized excess concentrations that may lead to side reactions.[2]

  • Choice of Solvent: Using a suitable solvent system can improve the reaction's homogeneity and selectivity. A mixture of ethyl acetate (B1210297), triethylamine (B128534), and a lower fatty alcohol is one such system.[1][3]

  • Neutralize Acidic Byproducts: The use of a base like triethylamine can neutralize the hydrogen bromide (HBr) produced during bromination, which helps to suppress the formation of dibromo and other poly-bromo compounds.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product.- Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; for the bromination step, a temperature below 60°C is recommended.[1] - Ensure proper workup and purification to minimize product loss.
Presence of Multiple Spots on TLC (Indicating Impurities) - Formation of poly-brominated byproducts. - Residual starting material. - Formation of other side products from the Friedel-Crafts reaction.- Use triethylamine in the bromination step to neutralize HBr and reduce poly-bromination.[2] - Purify the intermediate 5-acetylsalicylamide to remove any unreacted salicylamide or byproducts from the first step. - Control the temperature and molar ratios of reactants carefully during the Friedel-Crafts acylation.
Product is Difficult to Purify - Co-crystallization of the desired product with byproducts. - The presence of highly colored impurities.- Recrystallize the crude product from a suitable solvent system. - Consider column chromatography for separation of closely related impurities. - Treat the crude product with activated carbon to remove colored impurities.[2]
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Poor control over reaction parameters.- Use high-purity starting materials. - Strictly control reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

Synthesis of 5-acetylsalicylamide (Friedel-Crafts Acylation)

This protocol is based on the general principles of Friedel-Crafts acylation.

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, add salicylamide and a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 5-acetylsalicylamide.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-acetylsalicylamide.

Synthesis of this compound (Bromination)

This protocol is based on the bromination of 5-acetylsalicylamide.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the purified 5-acetylsalicylamide in a suitable solvent mixture (e.g., ethyl acetate and triethylamine).[1]

  • Bromine Addition: Cool the solution and slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the temperature below the recommended limit (e.g., 60°C).[1]

  • Reaction: Stir the mixture at the controlled temperature until the reaction is complete (monitor by TLC).

  • Isolation: After the reaction is complete, cool the mixture and filter the precipitate.

  • Washing and Drying: Wash the collected solid with a cold solvent to remove impurities and then dry under a vacuum to obtain this compound.

Data Presentation

Comparison of Synthetic Routes
Synthetic RouteKey ReagentsCatalystTypical YieldAdvantagesDisadvantages
One-Step Friedel-Crafts Salicylamide, Bromoacetyl chlorideAlCl₃~42%[1]Single stepLow yield, unstable reagent, equipment corrosion, high waste.[1][3]
Two-Step Bromination Salicylamide, Acetyl chloride, BromineAlCl₃Up to 93.2%[2]High yield, less pollution, uses stable reagents.[1][3]Two steps, harsh reaction conditions, potential for dibromo impurities.[1][3]
Copper Bromide Catalysis Not specifiedCuBrUp to 98%[3]Excellent yieldHigh cost of catalyst limits industrial scalability.[3]

Visualizations

Experimental Workflow: Two-Step Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination A Salicylamide + Acetyl Chloride C Reaction Mixture A->C Add B AlCl3 Catalyst Solvent (e.g., Nitrobenzene) B->C Add D Hydrolysis & Acid Wash C->D Process E Crude 5-Acetylsalicylamide D->E Isolate F Purification (Recrystallization) E->F Purify G Pure 5-Acetylsalicylamide F->G Obtain H Pure 5-Acetylsalicylamide J Reaction Mixture H->J Dissolve I Bromine Solvent (e.g., Ethyl Acetate/Triethylamine) I->J Add K Isolation (Filtration) J->K Process L Crude this compound K->L Isolate M Washing & Drying L->M Purify N Final Product: This compound M->N Obtain

Caption: Workflow for the two-step synthesis of this compound.

References

Solubility and stability of 5-(Bromoacetyl)salicylamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of 5-(Bromoacetyl)salicylamide. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is reported to be a white to off-white crystalline powder.[1] Its solubility has been noted in ethanol (B145695) at 10 mg/mL and in water at 0.1 g/mL, although the latter figure may be an overestimate and should be experimentally verified.[1] For synthesis, it has been used in solvents such as ethyl acetate.[2][3] Due to its reactive bromoacetyl group, its solubility in and stability with various solvents can differ significantly.

Q2: How should I store this compound?

A2: The compound should be stored in a tightly closed container in a well-ventilated area.[4] It is stable under normal storage conditions.[4][5] Avoid contact with strong oxidizing agents, as they are incompatible.[5]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All handling should be performed in a chemical fume hood.

Q4: My reaction with this compound is yielding multiple products. What could be the cause?

A4: The bromoacetyl moiety is a reactive electrophile susceptible to nucleophilic attack.[7][8] If your reaction mixture contains nucleophilic solvents (e.g., alcohols, water) or impurities, you may be observing side products from solvolysis or other unintended reactions. The presence of multiple brominated species, such as dibromo- and polybromo-compounds, can also occur, particularly during its synthesis.[2] Ensure your solvents are anhydrous and your starting materials are pure.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a common method to monitor reaction progress. A key troubleshooting step is to observe the disappearance of the starting material spot and the appearance of the product spot.[9] Staining with a suitable agent may be necessary if the compounds are not UV-active.

Data on Solubility and Stability

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in the public domain. The following table summarizes available information and provides a general guide. Researchers are strongly encouraged to determine solubility in their specific solvent systems experimentally.

SolventReported SolubilityGeneral Expectation
Water0.1 g/mL[1]Potentially lower due to reactivity; verification recommended.
Ethanol10 mg/mL[1]Moderate solubility.
Dimethyl Sulfoxide (DMSO)No data availableLikely to be soluble.
Dimethylformamide (DMF)No data availableLikely to be soluble.
AcetoneNo data availableLikely to be soluble.
AcetonitrileNo data availableModerate solubility expected.
Dichloromethane (DCM)No data availableModerate to low solubility expected.
Ethyl AcetateUsed as a reaction solvent[2][3]Soluble.
Stability Profile

This compound is stable as a solid under normal conditions.[4][5] However, in solution, its stability is highly dependent on the solvent and storage conditions due to the reactive bromoacetyl group.

ConditionStability Information
General Storage Stable under normal conditions when stored as a solid.[4][5]
Incompatible Materials Strong oxidizing agents.[5]
Hazardous Decomposition Under fire conditions, it can emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]
Aqueous Solutions The bromoacetyl group can undergo hydrolysis in the presence of water.[8] The rate of hydrolysis is pH-dependent.
Alcoholic Solutions Can react with alcohols (alcoholysis) to form the corresponding ether, especially in the presence of a base.[8][10]
Protic vs. Aprotic Solvents Generally more stable in aprotic solvents (e.g., DMF, DMSO, Acetone) than in protic solvents (e.g., water, methanol, ethanol).

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the thermodynamic solubility of pharmaceutical compounds.[11][12][13]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial. The solid should be in excess to ensure a saturated solution.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.[12]

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a given solvent over time, based on general guidelines for active pharmaceutical ingredients.[14][15][]

Objective: To assess the degradation of this compound in a specific solvent over time.

Materials:

  • Stock solution of this compound of known concentration in the solvent of interest.

  • Vials with screw caps.

  • Temperature-controlled storage (e.g., benchtop at room temperature, refrigerator, incubator).

  • HPLC system with a stability-indicating method.

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into several sealed vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4 °C, 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Immediately analyze the sample by HPLC to determine the concentration of the parent compound.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to establish a stability profile.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow suspension to settle C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Analyze concentration (HPLC/UV-Vis) F->G

Caption: Workflow for determining equilibrium solubility.

experimental_workflow_stability cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare stock solution of known concentration B Aliquot into sealed vials A->B C Store vials under defined conditions B->C D Remove vials at specified time points (t=0, 2, 4, ... hrs) C->D E Analyze sample by HPLC D->E F Calculate % remaining vs. t=0 E->F G Plot stability profile F->G

Caption: Workflow for assessing solution stability.

Troubleshooting Guide

troubleshooting_guide start Problem: Low or No Product Yield q1 Is your solvent anhydrous and non-nucleophilic? start->q1 ans1 Side reaction with solvent (hydrolysis/solvolysis) is likely. Use anhydrous, aprotic solvents. q1->ans1 No q2 Have you checked for degradation of the starting material? q1->q2 Yes sol1_yes Yes sol1_no No ans2 The compound may have degraded. Check purity of starting material before use. Store solutions properly. q2->ans2 No q3 Are your reaction conditions (temp, base) appropriate? q2->q3 Yes sol2_yes Yes sol2_no No ans3 Harsh conditions can cause decomposition. Consider milder bases or lower temperatures. q3->ans3 No end_node Consider other factors: reagent stoichiometry, reaction time. q3->end_node Yes sol3_yes Yes sol3_no No

Caption: Troubleshooting workflow for reactions.

References

5-(Bromoacetyl)salicylamide storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Bromoacetyl)salicylamide

This technical support center provides essential information for the safe storage, handling, and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1][2] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[3] This compound is moisture-sensitive.

Q2: What are the primary hazards associated with this compound?

A2: this compound is considered harmful if swallowed, and it can cause skin, eye, and respiratory system irritation.[4][5] It is classified as an irritant.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear suitable protective clothing, gloves, and eye/face protection.[3] Specifically, tightly fitting safety goggles, chemical-resistant gloves, and a lab coat or apron are recommended.[3][4][6] All handling should be performed in a chemical fume hood.[4]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Skin contact: Immediately wash the affected area with soap and plenty of water and consult a physician.[7]

  • Eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[3][7]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[3][4] Contact with such materials should be avoided to prevent hazardous reactions.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₉H₈BrNO₃[8]
Molecular Weight258.07 g/mol [5]
AppearancePale Beige to Brown Solid
Melting Point200-210°C[4]
Boiling Point420.2 ± 40.0 °C (Predicted)[4]
SolubilityDMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature2-8°C[1][2]

Troubleshooting Guide

Q1: My reaction with this compound is not proceeding as expected. What could be the issue?

A1: Several factors could be affecting your reaction. Consider the following:

  • Reagent Purity: Ensure the this compound has not degraded. Due to its moisture sensitivity, improper storage can lead to hydrolysis of the bromoacetyl group.

  • Solvent Choice: The compound has limited solubility.[2] Ensure you are using a suitable solvent in which both your substrate and this compound are soluble.

  • Reaction Conditions: The bromoacetyl group is a reactive electrophile. The reaction may require optimization of temperature, reaction time, and the presence of a non-nucleophilic base to facilitate the reaction.

Q2: I am observing multiple products in my reaction mixture. How can I minimize side reactions?

A2: The bromoacetyl group can react with various nucleophiles. To improve selectivity:

  • Control Stoichiometry: Use a controlled molar ratio of reactants.

  • Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity.

  • pH Control: The reactivity of nucleophiles can be pH-dependent. Buffering the reaction mixture may improve the desired outcome.

Q3: The this compound powder has changed color. Is it still usable?

A3: A color change from pale beige to brown could indicate degradation. It is recommended to assess the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use. If degradation is confirmed, it is advisable to use a fresh batch of the reagent.

Experimental Protocols & Workflows

General Protocol for Alkylation of a Thiol-Containing Peptide

This protocol provides a general guideline for the alkylation of a cysteine residue in a peptide using this compound.

Materials:

  • This compound

  • Thiol-containing peptide

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • Degassed solvents

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate PPE.[3][4]

  • Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer. Degas the solution to prevent oxidation of the thiol.

  • Reagent Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) immediately before use.

  • Reaction: Under an inert atmosphere, add the this compound solution dropwise to the peptide solution with gentle stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small molecule thiol (e.g., dithiothreitol).

  • Purification: Purify the modified peptide using a suitable chromatographic method (e.g., reverse-phase HPLC).

Visualizations

experimental_workflow Experimental Workflow: Peptide Alkylation prep Preparation (Fume Hood, PPE) peptide_sol Prepare Peptide Solution (Degassed Buffer) prep->peptide_sol reagent_sol Prepare Reagent Solution (this compound in DMSO) prep->reagent_sol reaction Initiate Reaction (Inert Atmosphere) peptide_sol->reaction reagent_sol->reaction monitoring Monitor Progress (HPLC / LC-MS) reaction->monitoring quenching Quench Reaction (e.g., DTT) monitoring->quenching purification Purify Product (HPLC) quenching->purification

Caption: A flowchart of the experimental workflow for peptide alkylation.

troubleshooting_guide Troubleshooting Guide: Failed Reaction start Reaction Failed or Low Yield check_reagent Check Reagent Integrity (Color change? Stored correctly?) start->check_reagent check_solubility Verify Solubility of Reactants (Is everything dissolved?) start->check_solubility check_conditions Review Reaction Conditions (pH, Temperature, Atmosphere) start->check_conditions degraded Reagent may be degraded. Use fresh stock. check_reagent->degraded Yes new_solvent Try a different solvent system. check_solubility->new_solvent No optimize Optimize reaction conditions. check_conditions->optimize

Caption: A decision tree for troubleshooting a failed reaction.

References

Minimizing non-specific binding of 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Bromoacetyl)salicylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a major concern?

This compound is a chemical compound frequently used as a versatile reagent in pharmaceuticals, agrochemicals, and materials science.[1] It is particularly noted for its role as a pharmaceutical intermediate and its ability to inhibit key enzymes like Prostaglandin G/H synthase 1 (COX-1).[2][3][4] The primary concern with this compound stems from its highly reactive bromoacetyl group.[3] This group is designed to form covalent bonds with specific biological targets (e.g., amine or thiol residues on proteins), but its high reactivity can also lead to it binding indiscriminately to other molecules or surfaces in your experimental system.[3] This "non-specific binding" (NSB) can obscure results, reduce the signal-to-noise ratio, and lead to false positives.[5][6]

Q2: What are the primary molecular forces that cause non-specific binding?

Non-specific binding is primarily caused by a combination of molecular interactions between the compound and unintended targets. These forces include:

  • Covalent Reactivity: The electrophilic bromoacetyl group can react with various nucleophiles present in a complex biological sample.[3]

  • Hydrophobic Interactions: The aromatic ring structure can interact with hydrophobic regions on proteins or surfaces.[7][8]

  • Ionic and Charge-Based Interactions: The molecule's surface charges can lead to electrostatic attraction to oppositely charged sites on other proteins or experimental surfaces.[6][7][9]

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules.[6]

Q3: How can I block non-specific binding sites before introducing this compound?

Blocking is a critical step to prevent NSB by saturating potential non-specific sites before adding your primary reagent.[10] This is typically done by incubating the sample with a solution containing a high concentration of a protein that is unlikely to interfere with the specific interaction you are studying.[11]

  • Common Blocking Agents: Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum are frequently used.[5][10] The choice of blocking agent should be tested empirically, as no single agent is perfect for all experiments.[10]

  • Mechanism: These blocking proteins bind to reactive sites on surfaces and other molecules through the same forces that cause NSB, effectively "masking" them from this compound.[6][10]

Q4: How do buffer conditions affect non-specific binding?

Optimizing your buffer composition is a powerful strategy to minimize NSB. Key parameters to consider are pH, ionic strength, and the inclusion of surfactants.

  • pH: The pH of the buffer affects the overall charge of both the target molecules and this compound. Adjusting the pH can help neutralize surface charges, thereby reducing electrostatic interactions that lead to NSB.[7][9]

  • Ionic Strength (Salt Concentration): Increasing the salt concentration (e.g., with NaCl) can shield charged molecules from each other, which reduces charge-based non-specific binding.[7][9]

  • Surfactants: Low concentrations of non-ionic surfactants, like Tween 20 or Triton X-100, can disrupt hydrophobic interactions that contribute to NSB.[6][7] They also help prevent the compound from adhering to plasticware.[9]

Q5: What is the impact of incubation time and temperature on non-specific binding?

Both incubation time and temperature significantly influence binding kinetics and must be carefully optimized.

  • Temperature: Higher temperatures increase the rate of molecular motion, which can accelerate both specific and non-specific binding.[12][13] While this can shorten incubation times, it may also increase the rate of non-specific reactions.[13][14] Performing incubations at lower temperatures (e.g., 4°C) can often reduce background signal.[11]

  • Incubation Time: Longer incubation times can increase the signal from your specific interaction, but only up to a point where equilibrium is reached.[15] Excessively long incubations provide more opportunity for low-affinity, non-specific interactions to occur, thereby increasing background noise.[15] The optimal time depends on the affinity of the interaction and should be determined experimentally.[15]

Q6: What control experiments are essential to confirm my results are specific?

To differentiate between specific and non-specific binding, several control experiments are crucial:

  • Competition Assay: Pre-incubate your sample with a high concentration of an unlabeled, known binder (competitor) for the target site. If the signal from this compound is significantly reduced, it indicates specific binding.

  • Negative Control Sample: Use a sample that is known not to express the target protein. Any signal detected in this sample can be attributed to non-specific binding.

  • Inactive Analog Control: If available, use a structurally similar molecule that lacks the reactive bromoacetyl group. This control helps identify non-specific binding that is not due to covalent modification.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High Background Signal 1. Inadequate blocking. 2. Suboptimal buffer conditions (pH, salt). 3. Incubation time is too long or temperature is too high. 4. Concentration of this compound is too high.1. Increase blocking incubation time or try a different blocking agent (e.g., switch from BSA to casein or normal serum).[5] 2. Adjust buffer pH. Increase salt concentration (e.g., 150-500 mM NaCl). Add a non-ionic surfactant (e.g., 0.05% Tween 20).[7][9] 3. Reduce incubation time and/or perform the incubation at a lower temperature (e.g., 4°C).[11][13] 4. Perform a titration experiment to find the lowest effective concentration of the compound.
Inconsistent Results 1. Non-specific binding to labware (tubes, plates). 2. Variability in blocking efficiency. 3. Buffer components degrading over time.1. Add surfactant to all buffers. Consider using low-binding labware.[8][9] 2. Ensure blocking buffer is fresh, well-dissolved, and applied consistently across all samples.[10] 3. Prepare fresh buffers for each experiment.
No Signal or Weak Signal 1. Over-blocking may be masking the target site. 2. Buffer conditions are inhibiting the specific interaction. 3. Insufficient incubation time or temperature.1. Reduce the concentration or incubation time of the blocking agent.[11] 2. Test a range of pH and salt concentrations to ensure conditions are optimal for the specific binding event. 3. Increase incubation time or temperature, while monitoring for a concurrent increase in background.[12][15]

Data Summary Tables

Table 1: Common Blocking Agents for Minimizing Non-Specific Binding

Blocking Agent Typical Concentration Primary Mechanism Notes & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Protein blockingA common and effective general-purpose blocking agent.[6][10]
Non-fat Dry Milk / Casein 1-5% (w/v)Protein blockingCost-effective, but may contain phosphoproteins and biotin (B1667282) that can interfere with certain detection systems.[5]
Normal Serum 1-5% (w/v)Contains antibodies that block reactive sitesUse serum from the same species as the host of your secondary antibody (if applicable) to prevent cross-reactivity.[11]
Polyvinylpyrrolidone (PVP) VariesSynthetic polymer blockerCan be used in combination with other agents; useful for detecting small proteins.[5]

Table 2: Buffer Optimization Parameters to Reduce Non-Specific Binding

Parameter Typical Range Purpose Reference
pH 6.0 - 8.0Minimize charge-based interactions by adjusting towards the isoelectric point of interacting molecules.[7][9]
Salt Concentration (NaCl) 150 mM - 500 mMShield electrostatic charges to reduce ionic interactions.[7][9]
Non-ionic Surfactant (Tween 20) 0.05% - 0.5% (v/v)Disrupt hydrophobic interactions and prevent binding to surfaces.[6][7][16]

Experimental Protocols

Protocol 1: General Procedure for Affinity Labeling with this compound

This protocol provides a general framework. Specific concentrations, times, and temperatures should be optimized for your system.

  • Sample Preparation: Prepare your biological sample (e.g., cell lysate, purified protein) in a suitable, non-reactive buffer (e.g., PBS or TBS).

  • Blocking Step:

    • Add a blocking buffer (e.g., 3% BSA in PBS) to your sample.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11][17]

  • Washing:

    • Wash the sample 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove excess blocking agent. Each wash should be 5-10 minutes.

  • Incubation with this compound:

    • Dilute the this compound to the desired final concentration in an optimized binding buffer.

    • Add the solution to your blocked sample.

    • Incubate for the optimized time and temperature (e.g., 1 hour at room temperature or 2 hours at 4°C).

  • Final Washes:

    • Wash the sample 3-5 times with wash buffer to remove any unbound this compound.

  • Analysis: Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry, activity assay).

Protocol 2: Method for Optimizing Buffer Conditions

  • Establish a Baseline: Perform your experiment using a standard buffer (e.g., PBS, pH 7.4) to determine the initial level of non-specific binding.

  • Test pH Gradient: Set up parallel experiments where the buffer pH is varied (e.g., 6.5, 7.0, 7.5, 8.0), keeping all other parameters constant. Analyze the signal-to-noise ratio for each condition.[9]

  • Test Ionic Strength: Using the optimal pH from the previous step, set up experiments with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).[7]

  • Test Surfactants: Using the optimal pH and salt concentration, add varying low concentrations of a non-ionic surfactant like Tween 20 (e.g., 0%, 0.05%, 0.1%).[7]

  • Combine and Confirm: Combine the optimal conditions identified in the previous steps and run a final experiment to confirm the reduction in non-specific binding.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Biological Sample blocking Step 1: Block (e.g., BSA, Casein) start->blocking incubation Step 3: Incubate (Add 5-Bromoacetylsalicylamide) wash1 Step 2: Wash (Remove excess blocker) blocking->wash1 wash2 Step 4: Wash (Remove unbound compound) wash1->incubation Key Optimization Point: - Buffer pH - Salt Conc. - Surfactants incubation->wash2 analysis Step 5: Downstream Analysis wash2->analysis

Caption: Workflow for minimizing NSB in an affinity labeling experiment.

logical_relationships nsb High Non-Specific Binding (NSB) cause1 Reactive Bromoacetyl Group nsb->cause1 Caused by cause2 Hydrophobic Interactions nsb->cause2 Caused by cause3 Ionic / Charge Interactions nsb->cause3 Caused by strat5 Use Control Experiments nsb->strat5 Verified by strat1 Use Blocking Agents (BSA, Milk, Serum) cause1->strat1 Mitigated by strat4 Optimize Incubation (Time and Temperature) cause1->strat4 Influenced by strat2 Add Surfactants (e.g., Tween 20) cause2->strat2 Mitigated by cause2->strat4 Influenced by strat3 Optimize Buffer (Adjust pH, Increase Salt) cause3->strat3 Mitigated by cause3->strat4 Influenced by

Caption: Factors contributing to NSB and corresponding mitigation strategies.

blocking_mechanism cluster_before Before Blocking cluster_after After Blocking surface_before Surface Specific Target Non-Specific Site Non-Specific Site reagent_before This compound reagent_before->surface_before:f1 Desired Binding reagent_before->surface_before:f3 Non-Specific Binding surface_after Surface Specific Target Blocked Site Blocked Site blocker Blocking Protein (BSA) blocker->surface_after:f2 blocker->surface_after:f3 reagent_after This compound reagent_after->surface_after:f1 Specific Binding Only

Caption: Conceptual diagram of how blocking agents prevent NSB.

References

Technical Support Center: Purification of 5-(Bromoacetyl)salicylamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 5-(Bromoacetyl)salicylamide via recrystallization. Below, you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and an experimental protocol to address common challenges and ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities in crude this compound, often synthesized from 5-acetylsalicylamide, can include unreacted starting materials, and over-brominated side products such as 5,5-dibromoacetyl salicylamide (B354443) and 3,5-dibromoacetyl salicylamide.[1] Inorganic salts from the reaction workup may also be present.

Q2: Which solvent is most effective for the recrystallization of this compound?

A2: Ethanol (B145695) is frequently cited as an effective solvent for the recrystallization of this compound, offering a good balance of solubility at high temperatures and insolubility at lower temperatures.[1] Methanol and dimethylformamide (DMF) have also been mentioned as potential solvents.[2] For optimal results, it is recommended to perform a small-scale solvent screen to determine the best solvent or solvent system for your specific crude material.

Q3: My purified this compound appears discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: Discoloration in halogenated aromatic compounds can be due to the presence of colored impurities or degradation of the product.[3] To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: While the yield can vary depending on the purity of the starting material and the specific procedure used, a successful recrystallization should provide a good recovery of the purified product. For analogous compounds like 5-Bromosalicylamide, yields between 50% and 96% have been reported.[4] Optimizing the recrystallization process, particularly by using the minimum amount of hot solvent, is key to maximizing the yield.[4][5]

Q5: What is the expected melting point of pure this compound?

A5: The melting point of this compound is reported to be in the range of 200-210°C.[2] A sharp melting point within this range is a good indicator of high purity.

Recrystallization Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: This is the most common reason for crystallization failure, as the solution is not saturated. - The solution is supersaturated: The solution may require a nucleation site to initiate crystal growth.[6]- Reduce the solvent volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] - Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a small "seed" crystal of the pure compound.[6]
The product "oils out" instead of forming crystals. - The solution is too concentrated. - The cooling rate is too fast. - High levels of impurities are present, depressing the melting point. [6]- Add more hot solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[5] - Slow down the cooling: Insulate the flask to encourage gradual cooling.[5] - Use a co-solvent system: If using a highly effective solvent, try adding a miscible "anti-solvent" (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[5]
Low recovery yield of purified product. - Excessive solvent was used during dissolution. [5] - Premature crystallization occurred during hot filtration. - The crystals were not washed with cold solvent. - Use the minimum amount of hot solvent: Only add enough hot solvent to just dissolve the crude product.[7] - Preheat the filtration apparatus: Use a hot funnel and receiving flask to prevent the product from crystallizing on the filter paper.[4] - Wash with ice-cold solvent: Use a small amount of chilled recrystallization solvent to wash the collected crystals and remove any remaining impurities from the mother liquor.[4]
The purified product is still impure. - The chosen solvent is not suitable for separating the specific impurities. - The solution cooled too quickly, trapping impurities in the crystal lattice. [4]- Perform a solvent screen: Test the solubility of your crude product in a variety of solvents to find one that dissolves the desired compound well when hot but poorly when cold, while the impurities have different solubility characteristics. - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[4]

Detailed Experimental Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through them. Quickly filter the hot solution containing the dissolved product.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.[4]

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visual Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oil_out Issue: Oiling Out cool->oil_out collect Collect and Dry Pure Crystals crystals_form->collect Yes no_crystals Issue: No Crystals crystals_form->no_crystals No low_yield Issue: Low Yield collect->low_yield impure Issue: Impure Product collect->impure ts1 Reduce Solvent Volume Add Seed Crystal no_crystals->ts1 ts2 Add More Hot Solvent Cool Slower oil_out->ts2 ts3 Use Minimal Solvent Wash with Cold Solvent low_yield->ts3 ts4 Re-evaluate Solvent Ensure Slow Cooling impure->ts4 ts1->dissolve Retry ts2->dissolve Retry ts3->start Re-evaluate Procedure ts4->start Re-evaluate Procedure

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Bromination of 5-Acetylsalicylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 5-acetylsalicylamide (B129783).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for the bromination of 5-acetylsalicylamide?

The most common method for synthesizing 5-(bromoacetyl)salicylamide is through the electrophilic aromatic substitution of 5-acetylsalicylamide.[1] In this reaction, an electrophilic bromine species, typically from molecular bromine (Br₂) or N-bromosuccinimide (NBS), attacks the electron-rich aromatic ring of 5-acetylsalicylamide.[1] The hydroxyl (-OH) group is a strong activating group and directs the substitution to the position para to it, which is the 3-position on the salicylamide (B354443) ring.

Q2: What are the most common challenges encountered during the bromination of 5-acetylsalicylamide?

The primary challenges during this synthesis are controlling the reaction to achieve high yield and purity and avoiding the formation of poly-brominated byproducts.[2][3] Key difficulties include:

  • Formation of Impurities: The most significant challenge is the formation of di-brominated byproducts, such as 3,5-dibromoacetylsalicylamide and 5,5-dibromoacetylsalicylamide.[2][3]

  • Harsh Reaction Conditions: The reaction can be exothermic and may lead to a sudden increase in temperature if not properly controlled, which can promote the formation of byproducts.[2][4]

  • Difficult Purification: Separating the desired mono-brominated product from unreacted starting material and di-brominated impurities can be challenging.[3][5]

  • Hazardous Reagents: The use of liquid bromine requires careful handling due to its corrosive and toxic nature.[4][5]

Q3: How can the formation of di-brominated byproducts be minimized?

Several strategies can be employed to improve the selectivity of the mono-bromination and reduce the formation of di-bromo and poly-bromo byproducts:

  • Control Reaction Temperature: Maintaining a lower reaction temperature can significantly improve the selectivity of the bromination.[4]

  • Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent helps to prevent localized high concentrations of bromine, which can lead to over-bromination.[2][4]

  • Use of a Milder Brominating Agent: N-bromosuccinimide (NBS) can be used as a milder alternative to liquid bromine, which may result in a cleaner reaction profile.[1][5]

  • Solvent and Additive Choice: The use of a solvent mixture containing triethylamine (B128534) can neutralize the hydrogen bromide (HBr) produced during the reaction, which can otherwise catalyze further bromination.[2]

Q4: What are suitable solvents for this reaction?

A variety of solvents have been reported for the bromination of 5-acetylsalicylamide. Common choices include:

  • Glacial acetic acid[4]

  • A mixture of isopropanol (B130326) and ethyl acetate[4]

  • A mixture of ethyl acetate, triethylamine, and a lower aliphatic alcohol (e.g., ethanol (B145695), propanol)[2][3]

  • Ionic liquids have also been explored as both a catalyst and a solvent to replace more hazardous options like nitrobenzene.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4]- Gradually increase the reaction temperature, while carefully monitoring for the formation of impurities.[4]
Suboptimal Molar Ratio of Reactants - Adjust the stoichiometry. A slight excess of the brominating agent (e.g., 1.05 to 1.5 equivalents) may be necessary to drive the reaction to completion.[2][4]
Loss of Product During Work-up or Purification - Optimize the work-up procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous layer.[4]- Refine the recrystallization technique by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation.[4]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Suggestion
Formation of Di-bromo and Poly-bromo Byproducts - Maintain a lower reaction temperature (e.g., below 10°C) to enhance selectivity.[4]- Ensure slow, dropwise addition of the brominating agent into the reaction mixture.[2][4]- Consider using a milder brominating agent like N-bromosuccinimide (NBS).[1][5]
Unreacted Starting Material - Ensure the reaction has gone to completion by monitoring with TLC.[4]- Optimize the purification process. Select a recrystallization solvent in which the starting material has a different solubility profile from the desired product.[4]
Co-crystallization of Product and Impurities - Screen a range of solvents or solvent mixtures for recrystallization to find a system that provides better separation. Ethanol, methanol, or mixtures with water are often good starting points.[4]

Quantitative Data Summary

The following table summarizes various reported reaction conditions and outcomes for the bromination of 5-acetylsalicylamide.

Brominating Agent Solvent Temperature (°C) **Molar Ratio (Substrate:Br₂) **Yield (%) Purity (HPLC) Reference
BromineVinyl Acetic Monomer / Isopropanol501:1.3 - 1.588Not Specified[2]
BromineVinyl Acetic Monomer401:1.3 - 1.591Not Specified[2]
BromineVinyl Acetic Monomer / Hydrogen Bromide40Not SpecifiedNot Specified5-BrASA: 81.46%, 5,5-dibromo: 8.44%, 3,5-dibromo: 5.42%[2]
BromineAnhydrous Diethyl Ether / Aluminum Chloride32 (reflux)Not SpecifiedNot Specified5-BrASA: 43.35%, 5,5-dibromo: 20.24%, 3,5-dibromo: 13.53%[2]
BromineAcetic AcidNot SpecifiedNot Specified93.2Not Specified[2]

Experimental Protocols

Protocol 1: Bromination of 5-Acetylsalicylamide using Bromine in a Mixed Solvent System

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 5-acetylsalicylamide (1 equivalent).

  • Solvent Addition: Add a mixture of ethyl acetate, triethylamine, and a C1-C4 lower aliphatic alcohol (e.g., isopropanol) as the solvent.

  • Cooling: Cool the reaction mixture to below 10°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 to 1.5 equivalents) in the same solvent mixture. Add this solution dropwise to the reaction flask over 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a temperature below 60°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Visualizations

Bromination_Pathway Reaction Pathway for the Bromination of 5-Acetylsalicylamide cluster_reactants Reactants cluster_reaction Electrophilic Aromatic Substitution cluster_products Products 5-Acetylsalicylamide 5-Acetylsalicylamide Intermediate Sigma Complex (Arenium Ion) 5-Acetylsalicylamide->Intermediate + Br2 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Intermediate This compound This compound Intermediate->this compound - H+ HBr HBr Intermediate->HBr

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Bromination cluster_yield_solutions Low Yield Solutions cluster_purity_solutions Impurity Solutions start Start Experiment issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes success Successful Synthesis issue->success No impure_product Impure Product? low_yield->impure_product No inc_time Increase Reaction Time low_yield->inc_time Yes inc_temp Increase Temperature low_yield->inc_temp adj_ratio Adjust Molar Ratio low_yield->adj_ratio opt_workup Optimize Work-up low_yield->opt_workup end End impure_product->end No, Resolved dec_temp Decrease Temperature impure_product->dec_temp Yes slow_add Slower Addition of Bromine impure_product->slow_add mild_br Use Milder Brominating Agent (NBS) impure_product->mild_br opt_purify Optimize Purification impure_product->opt_purify success->end inc_time->issue inc_temp->issue adj_ratio->issue opt_workup->issue dec_temp->issue slow_add->issue mild_br->issue opt_purify->issue

Caption: A logical workflow for troubleshooting common issues in the bromination of 5-acetylsalicylamide.

References

Controlling the formation of dibromo- and polybromo- byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling the formation of dibromo- and polybromo- byproducts during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my bromination reaction produce significant amounts of dibromo- and polybromo- byproducts?

A1: The formation of multiple brominated products is a common issue, particularly with highly activated aromatic compounds like phenols and anilines. The strong electron-donating nature of activating groups (e.g., -OH, -NH₂) increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and subsequent polysubstitution.[1][2] Using a highly reactive brominating agent, such as bromine water, in a polar solvent can exacerbate this issue.[1]

Q2: How can I improve the selectivity for monobromination?

A2: Achieving selective monobromination often requires careful control of reaction conditions and reagent choice. Key strategies include:

  • Using a milder brominating agent: Reagents like N-bromosuccinimide (NBS) are less reactive than molecular bromine and can provide better selectivity.[1][3]

  • Controlling stoichiometry: Using a 1:1 molar ratio of the substrate to the brominating agent is crucial.

  • Lowering the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce over-bromination.[3]

  • Choosing an appropriate solvent: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can decrease the reactivity of the brominating agent and improve selectivity.[1]

  • Employing catalysts: Zeolites and other catalysts can enhance regioselectivity, favoring the formation of a specific isomer.[3][4]

Q3: What is the role of a catalyst in controlling bromination selectivity?

A3: Catalysts play a critical role in modulating both the reactivity and selectivity of bromination reactions. Lewis acids like FeBr₃ or AlCl₃ can activate the bromine, making it a more potent electrophile.[3] Zeolites can provide shape selectivity, directing the bromination to a specific position on the aromatic ring, often favoring the para-isomer.[4] For phenols, acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used with NBS to achieve selective ortho-bromination.[5]

Q4: My reaction is slow and incomplete, but increasing the temperature leads to byproduct formation. What should I do?

A4: This is a common dilemma. Instead of forcing the reaction with heat, consider the following:

  • Ensure adequate solubility: Poor solubility of reagents can lead to slow and inefficient reactions.[3] Ensure all starting materials are fully dissolved in the chosen solvent.

  • Optimize the catalyst: If using a catalyst, ensure it is active and used in the correct amount.

  • Consider a different brominating agent: A slightly more reactive, yet still controllable, brominating agent might be necessary.

  • In situ generation of the brominating agent: Generating the brominating agent in situ can sometimes provide better control over its concentration and reactivity.[6]

Q5: How can I effectively remove dibromo- impurities after the reaction?

A5: The similar physical properties of mono- and di-brominated products can make purification challenging.[3]

  • Recrystallization: This is a highly effective method if the desired product and the impurity have different solubility profiles. Experiment with various solvent systems to maximize the solubility difference.[3]

  • Column Chromatography: If recrystallization is not effective, optimize your chromatography conditions. Using a shallow solvent gradient and exploring different stationary phases can improve separation.[3]

Troubleshooting Guides

Issue 1: High Levels of Dibromo- and Polybromo- Impurities Detected

This is a frequent issue when brominating activated aromatic rings.

Troubleshooting Workflow

G start High Dibromo/Polybromo Impurity Detected check_reagent Is the Brominating Agent Highly Reactive? (e.g., Br₂ in a polar solvent) start->check_reagent check_conditions Are Reaction Conditions Too Harsh? (High Temperature, Excess Reagent) start->check_conditions check_substrate Is the Substrate Highly Activated? (e.g., Phenol, Aniline) start->check_substrate solution_reagent Switch to a Milder Reagent (e.g., NBS) check_reagent->solution_reagent Yes solution_solvent Use a Non-Polar Solvent (e.g., CH₂Cl₂, CS₂) check_reagent->solution_solvent Yes solution_conditions Lower Reaction Temperature (e.g., 0 °C) Control Stoichiometry (1:1) check_conditions->solution_conditions Yes solution_protect Consider a Protecting Group Strategy to Reduce Ring Activation check_substrate->solution_protect Yes

Caption: Troubleshooting workflow for excessive polybromination.

Quantitative Data: Reagent and Solvent Effects on Selectivity

SubstrateBrominating AgentSolventTemperature (°C)Product Ratio (Mono:Di:Poly)Reference
PhenolBromine WaterWaterRoom TempLow selectivity, mainly 2,4,6-tribromophenol[1]
PhenolNBSCH₂Cl₂0High selectivity for monobrominated product[3]
p-CresolNBS / p-TsOHMethanolRoom Temp>95% Monobrominated[5]
AnilineBromine WaterWaterRoom TempPredominantly 2,4,6-tribromoaniline[2]
Issue 2: Difficulty in Achieving Regioselective Bromination

Achieving the desired isomer can be challenging, especially with multiple available reaction sites.

Logical Relationship: Factors Influencing Regioselectivity

G regioselectivity Regioselectivity directing_groups Directing Groups (Ortho, Para, Meta) regioselectivity->directing_groups steric_hindrance Steric Hindrance regioselectivity->steric_hindrance catalyst Catalyst (e.g., Zeolites) regioselectivity->catalyst solvent Solvent Polarity regioselectivity->solvent temperature Reaction Temperature regioselectivity->temperature

Caption: Key factors that influence regioselectivity in bromination.

Experimental Protocols

Protocol 1: Selective Monobromination of an Activated Aromatic Compound (e.g., Phenol) using NBS

This protocol is designed to favor the formation of the monobrominated product by using a milder brominating agent and controlled conditions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Dichloromethane cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_nbs Add NBS Portion-wise (Maintain Temp < 5 °C) cool->add_nbs monitor Monitor by TLC add_nbs->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench separate Separate Organic Layer quench->separate wash Wash with aq. NaHCO₃ and Brine separate->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: Workflow for selective monobromination using NBS.

Detailed Methodology:

  • Preparation: In a round-bottom flask, dissolve the activated aromatic substrate (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C using an ice bath.[3]

  • Reaction: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[3]

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding a cold saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted bromine.[3]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired monobrominated product.[3]

Protocol 2: Analysis of Brominated Byproducts by HPLC

This protocol provides a general method for quantifying the ratio of mono-, di-, and polybrominated products.

Analytical Parameters for HPLC

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization based on the specific analytes. Analytical methods for disinfection byproducts often involve GC-MS or LC-MS for more complex matrices.[7][8]

References

Validation & Comparative

5-(Bromoacetyl)salicylamide: A Comparative Guide for a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)salicylamide is a synthetic compound recognized primarily as a key intermediate in the production of the cardiovascular drug Labetalol.[1] Possessing a reactive bromoacetyl group, it is categorized as a potential covalent inhibitor of enzymes.[2] This guide provides a comparative analysis of this compound, focusing on its theoretical role as a specific enzyme inhibitor, particularly of Cyclooxygenase-1 (COX-1). Due to a notable lack of direct experimental data in publicly accessible literature, this comparison is made with the well-characterized COX-1 inhibitor, aspirin, to provide a framework for potential validation studies.

Putative Mechanism of Action and Target

This compound is suggested to act as an irreversible enzyme inhibitor.[2] The core of its inhibitory potential lies in the bromoacetyl moiety. This functional group is an electrophilic "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine or serine) within the active site of a target enzyme.[2] This covalent modification leads to the irreversible inactivation of the enzyme.

The primary molecular target proposed for this compound is Cyclooxygenase-1 (COX-1).[2] COX-1 is a key enzyme in the prostanoid synthesis pathway, converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes that are involved in inflammation, pain, and platelet aggregation.[3][4]

Comparative Performance Data (Hypothetical vs. Validated)

A significant challenge in evaluating this compound as a specific enzyme inhibitor is the absence of published quantitative data on its inhibitory potency and selectivity. To provide a comparative context, the following table contrasts the unavailable data for this compound with established data for the well-known COX-1 inhibitor, aspirin.

InhibitorTarget EnzymeIC50 (COX-1)IC50 (COX-2)Selectivity (COX-1 vs. COX-2)Mechanism of Action
This compound COX-1 (putative)Data not availableData not availableData not availableCovalent modification (putative)
Aspirin COX-1, COX-2~1.3 µM (platelets)[5]>100 µM (platelets)[5]COX-1 selective[5][6]Irreversible acetylation of Serine 530[7]
Indomethacin COX-1, COX-2Data variesData variesNon-selective to moderately COX-1 selective[6]Reversible inhibition
Celecoxib COX-2Data variesData variesCOX-2 selective[8]Reversible inhibition

Experimental Protocols for Validation

To validate this compound as a specific enzyme inhibitor, a series of in vitro and cell-based assays are required. The following protocols provide a roadmap for such a validation study.

In Vitro Enzyme Inhibition Assay (COX-1 and COX-2)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and its isoform, COX-2, to assess potency and selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Reference inhibitors (e.g., Aspirin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents for prostaglandin production (e.g., EIA or fluorescence-based kits)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to create a range of inhibitor concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the inhibitor at various concentrations. Include wells with a reference inhibitor and a vehicle control (DMSO).

  • Pre-incubate the enzyme with the inhibitor for a defined period to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Mass Spectrometry for Covalent Modification Analysis

This experiment aims to confirm the covalent binding of this compound to the target enzyme and identify the specific amino acid residue(s) modified.

Procedure:

  • Incubate the target enzyme (e.g., COX-1) with an excess of this compound.

  • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

  • Digest the modified protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 5-(acetyl)salicylamide moiety.

  • Sequence the modified peptides to identify the specific amino acid residue that has been covalently modified.

Cell-Based Assay for Cellular Potency

This protocol assesses the ability of this compound to inhibit prostaglandin production in a cellular context.

Procedure:

  • Culture a suitable cell line that expresses the target enzyme (e.g., platelets for COX-1).

  • Treat the cells with various concentrations of this compound.

  • Stimulate the cells to induce prostaglandin production (e.g., with a calcium ionophore).

  • Collect the cell supernatant and measure the concentration of a specific prostaglandin (e.g., Thromboxane B2 for platelets) using an ELISA or LC-MS/MS.

  • Determine the IC50 value for the inhibition of prostaglandin synthesis in cells.

Visualizing the Concepts

Putative Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in the context of the arachidonic acid cascade.

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 Prostaglandins, Thromboxanes Prostaglandins, Thromboxanes Prostaglandin H2->Prostaglandins, Thromboxanes Inflammation, Pain, Platelet Aggregation Inflammation, Pain, Platelet Aggregation Prostaglandins, Thromboxanes->Inflammation, Pain, Platelet Aggregation This compound This compound This compound->COX-1 Covalent Inhibition (putative)

Caption: Putative inhibition of the COX-1 pathway by this compound.

Experimental Workflow for Inhibitor Validation

The logical flow for validating a novel enzyme inhibitor is depicted below.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation In_Vitro_Assay Enzyme Inhibition Assay (IC50 determination) Selectivity_Assay Selectivity Profiling (e.g., vs. COX-2) In_Vitro_Assay->Selectivity_Assay Covalent_Modification Mass Spectrometry (Target Engagement) Selectivity_Assay->Covalent_Modification Cellular_Assay Cellular Potency Assay (Cellular IC50) Covalent_Modification->Cellular_Assay Off_Target_Screening Off-Target Profiling (Broad Kinase Panel) Cellular_Assay->Off_Target_Screening

Caption: Workflow for validating a novel enzyme inhibitor.

Conclusion and Future Directions

This compound presents the chemical characteristics of a potential covalent inhibitor of COX-1. Its structural similarity to salicylates, combined with the reactive bromoacetyl group, makes it an intriguing candidate for further investigation. However, the current lack of direct experimental evidence for its inhibitory activity, potency, and specificity in the public domain is a significant limitation.

For researchers and drug development professionals, this compound represents an opportunity for discovery. The experimental protocols outlined in this guide provide a clear path to validating its potential as a specific enzyme inhibitor. Future studies should focus on:

  • Determining the IC50 values for COX-1 and COX-2 to establish potency and selectivity.

  • Confirming covalent modification and identifying the target residue(s) through mass spectrometry.

  • Evaluating its efficacy in cellular and in vivo models of inflammation and pain.

  • Conducting broad off-target screening to assess its specificity against a wider range of enzymes.

By systematically addressing these knowledge gaps, the scientific community can definitively determine whether this compound is a valuable tool for studying COX-1 biology or a lead compound for the development of novel therapeutics.

References

Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by 5-(Bromoacetyl)salicylamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of proteins covalently modified by the reactive probe 5-(Bromoacetyl)salicylamide and its alternatives. Due to a lack of specific published data on the mass spectrometric analysis of proteins modified by this compound, this guide draws upon established methodologies and data from structurally and functionally similar bromoacetamide and other haloacetamide-based probes. These alternatives are routinely used in chemical proteomics and drug discovery to identify protein targets and characterize covalent interactions.

Introduction to Covalent Probes in Proteomics

Covalent chemical probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein targets. Probes like this compound contain a reactive electrophilic group, in this case, a bromoacetyl moiety, which forms a stable covalent bond with nucleophilic amino acid residues on proteins, primarily cysteine. This irreversible modification allows for the enrichment and subsequent identification of target proteins and their specific modification sites using mass spectrometry.

The salicylamide (B354443) portion of this compound can provide non-covalent interactions that guide the probe to the binding pocket of certain proteins, such as its known target Prostaglandin G/H synthase 1 (COX-1).[1] The bromoacetyl group then acts as a "warhead," forming a covalent bond with a nearby nucleophilic residue.

Comparison of Covalent Probes for Mass Spectrometry Analysis

The choice of a covalent probe is critical and influences the efficiency, specificity, and interpretation of mass spectrometry-based proteomics experiments. Below is a comparison of this compound with common alternative covalent probes.

FeatureThis compoundIodoacetamide (B48618) (IAA)N-ethylmaleimide (NEM)Acrylamide
Reactive Group BromoacetamideIodoacetamideMaleimideAcrylamide
Primary Target Residue(s) Cysteine, potentially Lysine, HistidineCysteineCysteineCysteine
Reactivity HighHighHighModerate
Specificity Moderate to High (influenced by salicylamide moiety)Moderate (can react with Met, His, Lys at high pH)High for CysteineHigh for Cysteine
Mass Shift (Da) on Cysteine +199.03+57.02+125.05+71.04
Key Advantages Potential for targeted labeling due to the guiding effect of the salicylamide scaffold.Widely used, extensive literature, cost-effective.Highly specific for cysteine, rapid reaction kinetics.Good specificity, stable adducts.
Key Disadvantages Limited specific literature on proteomic applications.Off-target reactivity can complicate data analysis.Can undergo hydrolysis, potentially leading to side products.Slower reaction kinetics compared to haloacetamides.
Typical Concentration Not established in literature10-55 mM10-40 mM55 mM
Typical Incubation Time Not established in literature30 min in the dark at RT< 5 min at RT30 min in the dark at RT

Experimental Protocols for Mass Spectrometry Analysis

The following section outlines a general experimental workflow for the analysis of proteins modified by covalent probes like this compound. This protocol is a composite based on standard procedures for similar bromoacetamide and iodoacetamide probes.

Protein Labeling with Covalent Probe
  • Protein Preparation: Dissolve the target protein or cell lysate in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reduction (Optional but Recommended): To ensure cysteine residues are available for modification, reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 30-60 minutes.

  • Probe Labeling: Add the covalent probe (e.g., this compound) to the protein solution. The optimal concentration and incubation time should be empirically determined but a starting point could be a 10- to 100-fold molar excess of the probe over the protein, incubated for 1-2 hours at room temperature in the dark.

  • Quenching: Quench the labeling reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
  • Denaturation and Alkylation of Unmodified Cysteines: Denature the proteins using 8 M urea (B33335) or another suitable denaturant. Alkylate any remaining free cysteine residues with a reagent that imparts a different mass shift than the probe, such as iodoacetamide (if not used as a competitor), to prevent disulfide bond reformation.

  • Protein Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine like MaxQuant, Sequest, or Mascot.

  • Variable Modification Settings: Configure the search parameters to include the mass shift corresponding to the covalent probe as a variable modification on potential target residues (e.g., Cysteine). For this compound, the mass of the acetylsalicylamide (B1615398) moiety (C9H7NO3) would be added to the residue.

  • Data Filtering and Validation: Filter the search results to a false discovery rate (FDR) of 1% at the peptide and protein level. Manually inspect the MS/MS spectra of modified peptides to validate the site of modification.

  • Quantitative Analysis: For quantitative comparisons, label-free quantification (LFQ) or isobaric labeling techniques (e.g., TMT or iTRAQ) can be employed.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying chemical principles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis Protein_Sample Protein Sample / Cell Lysate Reduction Reduction (DTT) Protein_Sample->Reduction Labeling Covalent Labeling (this compound) Reduction->Labeling Quenching Quenching Labeling->Quenching Denaturation Denaturation (Urea) Quenching->Denaturation Alkylation Alkylation (IAA) Denaturation->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of proteins modified by this compound.

Caption: Covalent modification of a cysteine residue by this compound.

signaling_pathway_placeholder Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Prostaglandin G/H Synthase 1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes BAS This compound BAS->COX1 Inhibition

Caption: Inhibition of the COX-1 pathway by this compound.

References

Comparing the efficiency of different synthesis routes for 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-(Bromoacetyl)salicylamide is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive drug labetalol. The efficiency of its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of the most common synthesis routes for this compound, supported by available experimental data and detailed methodologies.

Comparison of Synthesis Routes

The synthesis of this compound is primarily achieved through three main routes: a direct Friedel-Crafts acylation, a two-step process involving acylation followed by bromination, and a more recent approach utilizing ionic liquids for the synthesis of a haloacetyl intermediate. Each method presents a distinct profile in terms of yield, reaction conditions, and environmental impact.

Synthesis RouteKey ReactantsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Route 1: Direct Friedel-Crafts Acylation Salicylamide (B354443), Bromoacetyl Chloride/Bromide, AlCl₃~42%[1]Anhydrous conditions, Lewis acid catalystOne-step reaction[2]Low yield, unstable reagents, equipment corrosion, significant waste generation[1][2]
Route 2: Two-Step Acylation and Bromination Salicylamide, Acetyl Chloride, AlCl₃, BromineUp to 93.2%[3]Two distinct steps: acylation and brominationHigh yield, less pollution compared to Route 1[1]Harsh reaction conditions, potential for di-bromo impurities, difficult product separation[1][3]
Route 3: Acylation with Chloroacetyl Chloride in Ionic Liquid Salicylamide, Chloroacetyl Chloride, Ionic Liquid (e.g., [BMIM]Cl-nAlCl₃)93% (for 5-chloroacetylsalicylamide)[4]Mild temperature (35-55°C)[4]High yield, shorter reaction pathway, recyclable catalyst/solvent[4]Higher initial cost of ionic liquids, subsequent reaction with a bromine source would be needed to get the bromo-variant.

Experimental Protocols

Route 1: Direct Friedel-Crafts Acylation (General Procedure)

This traditional method involves the direct acylation of salicylamide with a bromoacetyl halide.

Materials:

  • Salicylamide

  • Bromoacetyl chloride or bromoacetyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, dichloromethane)

  • Hydrochloric acid (for workup)

  • Ice

Procedure:

  • In a reaction vessel protected from moisture, a suspension of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.

  • Bromoacetyl chloride or bromide is added dropwise to the cooled suspension while stirring.

  • Salicylamide, dissolved in the same solvent, is then added slowly to the reaction mixture.

  • The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The crude product precipitates and is collected by filtration, washed with water, and then purified, typically by recrystallization.

Route 2: Two-Step Acylation and Bromination

This is the most commonly employed method for industrial-scale production.

Step 1: Friedel-Crafts Acylation to 5-Acetylsalicylamide (B129783)

Materials:

  • Salicylamide

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, dichloromethane)

  • Hydrochloric acid

  • Ice

Procedure:

  • Anhydrous aluminum chloride is suspended in the anhydrous solvent and cooled.

  • Acetyl chloride is added dropwise to the suspension.

  • A solution of salicylamide in the same solvent is then added slowly.

  • The reaction mixture is stirred at a controlled temperature until the formation of 5-acetylsalicylamide is complete (monitored by TLC). The yield for this step can reach up to 89.2% when using ionic liquids as both catalyst and solvent.[5]

  • The reaction is worked up by pouring the mixture into ice-cold hydrochloric acid, and the precipitated 5-acetylsalicylamide is filtered, washed, and dried.

Step 2: Bromination of 5-Acetylsalicylamide

Materials:

Procedure:

  • 5-Acetylsalicylamide is dissolved or suspended in a suitable solvent.

  • A solution of bromine in the same solvent is added dropwise at a controlled temperature (typically below 60°C).[3] The molar ratio of 5-acetylsalicylamide to bromine is typically between 1:1.0 and 1:1.5.[3]

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is then processed, which may involve centrifugation or filtration to collect the product.[3]

  • The crude this compound is purified by recrystallization. The yield of this step can be as high as 93.2%.[3]

Route 3: Acylation with Chloroacetyl Chloride in Ionic Liquid (for the Chloro-analog)

This method offers a more environmentally friendly approach to producing a haloacetylsalicylamide intermediate.

Materials:

  • Salicylamide

  • Chloroacetyl chloride

  • Ionic liquid (e.g., triethylamine hydrochloride-aluminum trichloride)

  • Ethyl acetate (for extraction)

Procedure:

  • In a three-necked flask, salicylamide is added to the ionic liquid and stirred until a homogeneous mixture is formed.[4]

  • Chloroacetyl chloride is then added dropwise at room temperature. The molar ratio of salicylamide to chloroacetyl chloride is typically 1:2.5-5.5.[4]

  • The reaction temperature is maintained at 45°C for 2-3 hours, with the reaction progress monitored by TLC.[4]

  • After the reaction is complete, the product, 5-chloroacetylsalicylamide, is extracted with ethyl acetate.[4]

  • The organic layer is concentrated to yield the solid product. This method has a reported yield of 93%.[4]

Synthesis Route Diagrams

Synthesis_Routes cluster_route1 Route 1: Direct Friedel-Crafts Acylation cluster_route2 Route 2: Two-Step Acylation and Bromination cluster_route3 Route 3: Ionic Liquid-Mediated Acylation Salicylamide1 Salicylamide Product1 This compound Salicylamide1->Product1 AlCl3, ~42% Yield Bromoacetyl_Halide Bromoacetyl Halide Bromoacetyl_Halide->Product1 Salicylamide2 Salicylamide Intermediate 5-Acetylsalicylamide Salicylamide2->Intermediate AlCl3 Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Intermediate Product2 This compound Intermediate->Product2 Up to 93.2% Yield Bromine Bromine Bromine->Product2 Salicylamide3 Salicylamide Product3 5-Chloroacetylsalicylamide Salicylamide3->Product3 Ionic Liquid, 93% Yield Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product3

Caption: Comparative overview of synthesis routes for this compound.

Logical Workflow for Synthesis Route Selection

Workflow Start Select Synthesis Route for This compound High_Yield Is high yield the primary concern? Start->High_Yield One_Step Is a one-step process preferred? High_Yield->One_Step No Route2 Route 2: Two-Step Process High_Yield->Route2 Yes Env_Impact Is minimizing environmental impact critical? One_Step->Env_Impact No Route1 Route 1: Direct Acylation One_Step->Route1 Yes Env_Impact->Route2 No Route3 Route 3: Ionic Liquid Method Env_Impact->Route3 Yes

References

A Comparative Guide to the Reaction Products of 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction products derived from 5-(Bromoacetyl)salicylamide, a versatile reagent utilized in pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from the reactive α-haloketone of the bromoacetyl group, making it a prime candidate for nucleophilic substitution, cyclization reactions, and covalent modification of biomolecules.[2] This document outlines its primary reaction pathways, compares its performance with alternative reagents, and provides detailed experimental protocols for key applications.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C₉H₈BrNO₃[1][3]
Molecular Weight 258.07 g/mol [3][4]
Appearance White to off-white crystalline powder[1][4]
Melting Point 141-144°C[1]
Solubility DMSO (Slightly), Methanol (Slightly), 0.1 g/mL in water, 10 mg/mL in ethanol[1][4]
CAS Number 73866-23-6

Comparison of Synthesis Methods for this compound

The primary synthetic routes to this compound involve either a one-step Friedel-Crafts acylation or a two-step process involving acylation followed by bromination. The two-step bromination method is most common for industrial scale-up due to higher yields and less hazardous starting materials.[2][5]

Synthesis MethodKey FeaturesAdvantagesDisadvantagesTypical Yield
Friedel-Crafts Acylation One-step reaction of salicylamide (B354443) with bromoacetyl chloride, catalyzed by aluminum trichloride (B1173362).[5][6]Simple, one-step process.Unstable reagent (bromoacetyl chloride), equipment corrosion, significant waste, low yield.[2][5]~42%[2][5]
Acylation & Bromination Two-step process: Salicylamide is first acylated with acetyl chloride to form 5-acetylsalicylamide (B129783), which is then brominated.[5][7]High yield, low-cost raw materials, less pollution.[2][5]Harsh reaction conditions, potential for dibromo-impurities that can be difficult to separate.[2][5][8]Up to 93.2%[2][7]
Copper Bromide Catalysis Bromination of 5-acetylsalicylamide using a copper bromide (CuBr) catalyst.[2]Excellent yield, high purity.[2]High cost of the catalyst limits industrial scalability.[2]Up to 98%[2]

Primary Reaction Products and Applications

The electrophilic nature of the bromoacetyl group dictates the primary reaction pathways and applications of this compound.

Covalent Modification of Proteins

The bromoacetyl moiety is a potent electrophile that readily reacts with nucleophilic residues on proteins, leading to irreversible covalent modification. This property is exploited for enzyme inhibition and the modulation of signaling pathways.[2][9] The primary mechanism involves the nucleophilic attack from amino acid side chains on the α-carbon of the bromoacetyl group, displacing the bromide ion.

Key Target Residues:

  • Cysteine: The thiol group of cysteine is a primary target for α-haloketones.

  • Lysine: The ε-amino group can act as a nucleophile.

  • Histidine & Tyrosine: These residues can also be targeted under specific conditions.

Biological Impact:

  • Enzyme Inhibition: this compound is known to inhibit enzymes like Prostaglandin G/H synthase 1 (PGHS-1, or COX-1), glutamic dehydrogenase, and lactic dehydrogenase through covalent modification, impacting pathways related to inflammation and metabolism.[2][6]

  • Modulation of Signaling Pathways: Covalent modification of key signaling proteins, such as those in the NF-κB pathway, can profoundly alter cellular responses.[9]

cluster_product Product BAS This compound (Electrophile) ModifiedProtein Covalently Modified Protein BAS->ModifiedProtein Reaction Protein Protein with Nucleophilic Residue (Nu:) Protein->ModifiedProtein Nucleophilic Attack Br Bromide Ion (Leaving Group)

Caption: Covalent modification of a protein by this compound.

Comparison with Other Covalent Modifiers
Reagent ClassReactive GroupTarget ResiduesKey Features
α-Haloketones (e.g., this compound) -COCH₂BrPrimarily Cys; also Lys, His, TyrForms stable thioether or other bonds; widely used in affinity labeling.
Isothiocyanates (ITCs) -N=C=SPrimarily Lys, CysForms thiourea (B124793) or dithiocarbamate (B8719985) adducts; common in natural products.[10]
Sulfur(VI) Fluorides (SFs) -SO₂FLys, Tyr, Ser, His"Beyond-cysteine" modifiers, expanding the target scope of the proteome.[11]
Michael Acceptors α,β-unsaturated carbonylsPrimarily CysReacts via conjugate addition; reactivity can be tuned.
Synthesis of Heterocyclic Compounds

The bromoacetyl group serves as a key building block for synthesizing various heterocyclic systems, most notably thiazoles via the Hantzsch thiazole (B1198619) synthesis.[2] This reaction involves the condensation of the α-haloketone with a thioamide-containing compound like thiourea.

BAS This compound Intermediate Thioamido-ketone Intermediate BAS->Intermediate + Thiourea Thiourea Product 2-Amino-thiazole Derivative Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch thiazole synthesis using this compound.

These thiazole derivatives are of significant interest due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Intermediate for Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][5][6] Its most notable application is in the production of Labetalol, an antihypertensive drug that acts as both an alpha and beta-adrenergic receptor blocker.[5] Several synthetic routes for Labetalol utilize this compound as the starting material.[5]

Polymer Cross-linking Agent

The bifunctional nature of this compound allows it to act as a cross-linking agent in polymer synthesis.[4] The bromoacetyl group can form covalent bonds with nucleophilic functional groups (like hydroxyls) on polymer chains, while the salicylamide moiety can participate in secondary interactions such as hydrogen bonding.[4] This application is particularly relevant for creating robust hydrogel networks, such as in poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, which are used in drug delivery and tissue engineering.[1][4] The cross-linking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[1][4]

cluster_workflow Experimental Workflow start Incubate Protein with 5-(BAS) digest Proteolytic Digestion (e.g., Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms db Database Search (Identify Modified Peptides) lcms->db end Identify Modification Site and Target Protein db->end

Caption: Workflow for identifying protein targets of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol is adapted from the high-yield, two-step bromination method.[5][7]

Step A: Synthesis of 5-Acetylsalicylamide

  • To a cooled (0-5°C) suspension of anhydrous aluminum trichloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

  • Add salicylamide portion-wise to the mixture, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to yield 5-acetylsalicylamide.

Step B: Bromination of 5-Acetylsalicylamide

  • Dissolve the 5-acetylsalicylamide from Step A in a suitable solvent mixture (e.g., ethyl acetate (B1210297) and triethylamine).[5]

  • Cool the solution and slowly add bromine (molar ratio of approximately 1:1.1 of acetylsalicylamide (B1615398) to bromine) dropwise, keeping the temperature below 60°C.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the product by centrifugation or filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.[5]

Protocol 2: Covalent Labeling of a Target Protein

This is a general protocol for labeling a protein with this compound for subsequent analysis.

  • Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.4). Ensure the buffer is free of primary amines or thiols (e.g., Tris, DTT).

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should typically be below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a small molecule thiol (e.g., DTT or β-mercaptoethanol) to quench any unreacted this compound.

  • Removal of Excess Reagent: Remove the unreacted reagent and quench by dialysis, buffer exchange chromatography, or precipitation.

  • Analysis: Confirm covalent modification using techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (to identify the exact site of modification), or functional assays (to measure the inhibition of enzyme activity).

References

N-Bromosuccinimide: A Superior and Milder Alternative to Liquid Bromine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and laboratory safety. While liquid bromine (Br₂) has historically been a common choice, N-bromosuccinimide (NBS) has emerged as a milder, safer, and often more effective alternative for a variety of synthetic transformations. This guide provides an objective comparison of NBS and liquid bromine, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal reagent.

At a Glance: Key Performance Differences

N-Bromosuccinimide consistently demonstrates superior performance over liquid bromine, particularly in reactions requiring high selectivity. Its primary advantage lies in its ability to provide a low, constant concentration of molecular bromine in situ, which minimizes the occurrence of undesirable side reactions.

ParameterN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)Key Advantage of NBS
Physical State Crystalline solidFuming, corrosive liquidEasier and safer to handle and weigh.
Selectivity (Allylic/Benzylic) HighLower; prone to side reactionsMinimizes electrophilic addition to alkenes.
Yield (Allylic/Benzylic) Generally higherOften lower due to side productsMaximizes desired product formation.
Safety Less hazardousHighly toxic, corrosive, and volatileReduced risk of exposure and easier storage.
Handling StraightforwardRequires specialized handling proceduresSimplifies experimental setup.

The Decisive Factor: Reaction Selectivity and Yield

The most significant advantage of employing NBS lies in its remarkable selectivity, especially in the free-radical bromination of allylic and benzylic positions—a transformation known as the Wohl-Ziegler reaction. When using liquid bromine with alkenes, a common and often dominant side reaction is the electrophilic addition of bromine across the double bond, leading to a mixture of products and a reduced yield of the desired allylic bromide.[1][2]

NBS circumvents this issue by maintaining a very low concentration of Br₂ throughout the reaction. The reaction is initiated by a radical initiator or UV light, which generates a bromine radical. This radical then abstracts an allylic or benzylic hydrogen to form a resonance-stabilized radical and hydrogen bromide (HBr). The HBr produced then reacts with NBS to generate a molecule of Br₂, which continues the radical chain reaction.[3][4] This controlled, slow release of bromine ensures that the radical substitution pathway is favored over electrophilic addition.[5]

Comparative Performance Data: Allylic and Benzylic Bromination

While comprehensive side-by-side quantitative data under identical conditions is often proprietary or scattered across various studies, the qualitative and semi-quantitative evidence from the scientific literature overwhelmingly supports the superiority of NBS in these applications. For instance, in the benzylic bromination of substituted toluenes, the use of NBS with a radical initiator consistently leads to higher yields of the desired benzyl (B1604629) bromide compared to reactions with liquid bromine, which are often plagued by the formation of di- and tri-brominated byproducts and ring bromination.[6][7]

Substrate TypeReactionReagentTypical Yield of Monobrominated ProductKey Observations
Alkene (e.g., Cyclohexene)Allylic BrominationNBSHighHigh selectivity for the allylic position.
Br₂LowerSignificant formation of dibromoalkane via addition.
Alkylarene (e.g., Toluene)Benzylic BrominationNBSGood to ExcellentHigh selectivity for the benzylic position.[8]
Br₂Moderate to LowFormation of polybrominated and ring-brominated byproducts.
Activated Aromatic (e.g., Acetanilide)Electrophilic Aromatic BrominationNBSHighExcellent regioselectivity, often exclusively the para-isomer.[9]
Br₂VariableCan lead to over-bromination and a mixture of isomers.

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences in employing NBS and liquid bromine, detailed experimental protocols for the allylic bromination of cyclohexene (B86901) are provided below.

Protocol 1: Allylic Bromination of Cyclohexene using NBS

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene and a catalytic amount of AIBN in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

  • The reaction progress can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015), which floats.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene (B24779).

  • Purify the product by distillation.

Protocol 2: Allylic Bromination of Cyclohexene using Liquid Bromine

Materials:

  • Cyclohexene

  • Liquid Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle/UV lamp

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of cyclohexene in anhydrous CCl₄.

  • Initiate the reaction by heating the solution to reflux and irradiating with a UV lamp.

  • Slowly add a solution of liquid bromine (1 equivalent) in CCl₄ from the dropping funnel to the refluxing mixture over a period of 1-2 hours. Caution: Liquid bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood.

  • Continue refluxing and irradiating until the red-brown color of the bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water, then with a dilute solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of 3-bromocyclohexene and 1,2-dibromocyclohexane.

  • Separate the desired product from the side product by fractional distillation.

Mechanistic Pathways and Selection Logic

The choice between NBS and liquid bromine is fundamentally a decision based on the desired reaction pathway.

reaction_pathways cluster_nbs NBS Pathway cluster_br2 Liquid Bromine Pathway NBS NBS + Initiator/hv Br_radical Br• (low concentration) NBS->Br_radical Initiation Allylic_H_abstraction Allylic H Abstraction Br_radical->Allylic_H_abstraction Propagation Allylic_radical Allylic Radical Allylic_H_abstraction->Allylic_radical Product_NBS Allylic Bromide (High Yield) Allylic_radical->Product_NBS Reaction with Br₂ (from NBS+HBr) Br2 Liquid Br₂ Br_radical_high Br• (high concentration) Br2->Br_radical_high Initiation (hv) Electrophilic_Addition Electrophilic Addition Br2->Electrophilic_Addition Dominant Pathway Product_Br2 Allylic Bromide (Lower Yield) Br_radical_high->Product_Br2 Radical Pathway (competes) Dibromo_product Dibromoalkane Electrophilic_Addition->Dibromo_product Start Alkene Substrate Start->NBS Start->Br2

Figure 1. Reaction pathways for NBS vs. Liquid Bromine.

The diagram above illustrates that the use of NBS funnels the reaction primarily through a radical substitution pathway, leading to a high yield of the desired allylic bromide. In contrast, liquid bromine can participate in both radical substitution and a competing, often dominant, electrophilic addition pathway, resulting in a mixture of products.

For selecting the appropriate brominating agent, the following workflow is recommended:

reagent_selection Start Is selective bromination at an allylic or benzylic position required? Use_NBS Use N-Bromosuccinimide (NBS) Start->Use_NBS Yes Consider_Br2 Is electrophilic addition or aromatic bromination desired? Start->Consider_Br2 No Use_Br2 Liquid Bromine (Br₂) may be suitable (with appropriate safety precautions) Consider_Br2->Use_Br2 Yes Alternative Consider alternative brominating agents Consider_Br2->Alternative No

Figure 2. Decision workflow for selecting a brominating agent.

Conclusion

For the synthesis of allylic and benzylic bromides, N-bromosuccinimide is unequivocally the superior reagent compared to liquid bromine. Its solid nature enhances safety and ease of handling, while its unique ability to maintain a low concentration of bromine in situ leads to significantly higher selectivity and yields of the desired product. While liquid bromine remains a viable reagent for certain electrophilic additions and aromatic brominations, for milder and more selective transformations, NBS is the clear choice for the modern synthetic chemist.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of impurities associated with the synthesis of Labetalol, focusing on those arising from the use of 5-(Bromoacetyl)salicylamide. We offer a comparative overview of analytical methodologies for the detection and quantification of these impurities, supported by detailed experimental protocols. Additionally, we explore an alternative synthetic route for Labetalol that avoids the use of this compound, presenting a comparison of the potential impurity profiles.

Introduction to Labetalol and Synthesis-Related Impurities

Labetalol is a widely used antihypertensive medication that functions as both an alpha- and beta-adrenergic receptor blocker.[1] Its synthesis often involves the use of key intermediates, one of which is this compound.[2] The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy, and impurities can arise from starting materials, by-products of side reactions, or degradation of the API.

When this compound is used as a starting material, several related impurities can be introduced into the final product. One of the most significant is 5,5-Dibromoacetyl salicylamide (B354443) , which can be formed during the bromination step of the synthesis. The presence of these impurities must be carefully monitored and controlled to meet stringent regulatory requirements.

Analytical Methodologies for Impurity Profiling

The two most common and powerful analytical techniques for the identification and quantification of non-volatile and semi-volatile organic impurities in pharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] A stability-indicating RP-HPLC method is particularly effective for separating Labetalol from its degradation products and synthesis-related impurities.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While less commonly used for non-volatile impurities, it can be a valuable tool for identifying certain process-related impurities and residual solvents. For the analysis of semi-volatile impurities like this compound, derivatization may be necessary to increase volatility.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C, hold for 10 min.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

Comparison of Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile and thermally labile compounds.Best for volatile and semi-volatile compounds; may require derivatization for others.[3]
Sensitivity (LOD/LOQ) Generally high, with LOD in the range of 0.01-0.1 µg/mL.Can be very high, especially with selected ion monitoring (SIM), with potential for lower LODs than HPLC for suitable compounds.
Resolution Excellent for complex mixtures of structurally similar compounds.Very high for volatile compounds.
Identification Primarily based on retention time; confirmation requires a hyphenated technique like LC-MS.Provides mass spectra for structural elucidation and definitive identification.[3]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.Can be more complex, often requiring extraction and derivatization.

Table 1: Illustrative Quantitative Comparison of Analytical Methods

AnalyteMethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compoundHPLC-UV0.050.15
5,5-Dibromoacetyl salicylamideHPLC-UV0.080.25
This compound (as TMS derivative)GC-MS (SIM)0.010.03
5,5-Dibromoacetyl salicylamide (as TMS derivative)GC-MS (SIM)0.020.06

Note: The data in this table is illustrative and intended for comparative purposes. Actual values may vary depending on the specific instrumentation and experimental conditions.

Alternative Synthetic Route for Labetalol

An alternative synthetic pathway for Labetalol exists that avoids the direct use of this compound, thereby potentially reducing the formation of associated impurities. This route starts with 5-acetylsalicylamide (B129783).

Synthesis via 5-Acetylsalicylamide

This synthetic route involves the protection of the phenolic hydroxyl group of 5-acetylsalicylamide, followed by subsequent reactions to build the Labetalol molecule. A key step is the benzylation of the hydroxyl group.[4]

  • Unreacted Starting Materials: 5-acetylsalicylamide.[5]

  • Intermediates: Such as the O-benzylated 5-acetylsalicylamide.

  • By-products: Arising from incomplete reactions or side reactions at different stages.

  • Absence of Brominated Impurities: This route inherently avoids the formation of this compound and 5,5-Dibromoacetyl salicylamide.

Visualizing Reaction Pathways and Workflows

Labetalol_Synthesis_and_Impurity_Formation Salicylamide Salicylamide 5-Acetylsalicylamide 5-Acetylsalicylamide Salicylamide->5-Acetylsalicylamide Friedel-Crafts Acylation This compound This compound 5-Acetylsalicylamide->this compound Bromination 5,5-Dibromoacetyl salicylamide 5,5-Dibromoacetyl salicylamide 5-Acetylsalicylamide->5,5-Dibromoacetyl salicylamide Over-bromination (Impurity) Labetalol Labetalol This compound->Labetalol Reaction with Amine Side Chain Impurity A Impurity A This compound->Impurity A Side Reaction 1 Degradation Products Degradation Products Labetalol->Degradation Products Stress Conditions

Caption: Synthesis of Labetalol via this compound and potential impurity formation.

Alternative_Labetalol_Synthesis 5-Acetylsalicylamide 5-Acetylsalicylamide O-Protected-5-acetylsalicylamide O-Protected-5-acetylsalicylamide 5-Acetylsalicylamide->O-Protected-5-acetylsalicylamide Protection Unreacted SM (Impurity) Unreacted SM (Impurity) 5-Acetylsalicylamide->Unreacted SM (Impurity) Intermediate A Intermediate A O-Protected-5-acetylsalicylamide->Intermediate A Reaction Steps Protected Labetalol Protected Labetalol Intermediate A->Protected Labetalol Side Chain Addition By-product B (Impurity) By-product B (Impurity) Intermediate A->By-product B (Impurity) Labetalol Labetalol Protected Labetalol->Labetalol Deprotection

Caption: Alternative synthetic route for Labetalol starting from 5-Acetylsalicylamide.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Sample Dissolve Sample in Mobile Phase HPLC_Inject Inject into HPLC System HPLC_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection at 230 nm HPLC_Separate->HPLC_Detect HPLC_Quantify Quantify Impurities HPLC_Detect->HPLC_Quantify GCMS_Sample Extract and Derivatize Sample GCMS_Inject Inject into GC-MS System GCMS_Sample->GCMS_Inject GCMS_Separate Gas Chromatographic Separation GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometric Detection GCMS_Separate->GCMS_Detect GCMS_Identify Identify Impurities via Mass Spectra GCMS_Detect->GCMS_Identify API_Sample Labetalol API Sample API_Sample->HPLC_Sample API_Sample->GCMS_Sample

Caption: Comparative workflow for HPLC and GC-MS analysis of Labetalol impurities.

Conclusion

The control of impurities related to this compound is a critical aspect of Labetalol manufacturing. This guide has provided a comparative overview of HPLC and GC-MS as analytical tools for impurity profiling, complete with detailed experimental protocols. While HPLC remains the primary method for routine analysis, GC-MS offers superior identification capabilities for certain impurities. Furthermore, the exploration of an alternative synthetic route starting from 5-acetylsalicylamide presents a promising strategy for avoiding the formation of brominated impurities. The selection of an appropriate synthetic route and analytical methodology should be based on a thorough risk assessment and validation in accordance with regulatory guidelines to ensure the quality, safety, and efficacy of the final Labetalol product.

References

5-(Bromoacetyl)salicylamide: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(Bromoacetyl)salicylamide for its application as a reference standard in analytical and synthetic chemistry. While primarily known as a key intermediate in pharmaceutical synthesis, its well-defined chemical properties make it a candidate for a reference material in process monitoring, impurity profiling, and quality control. This document outlines its chemical characteristics, compares it with a relevant alternative, provides experimental protocols for its synthesis, and illustrates associated chemical pathways and analytical workflows.

Introduction to this compound

This compound is a chemical compound belonging to the salicylamide (B354443) class.[1] It is a versatile reagent with significant applications in the pharmaceutical industry, most notably as a crucial intermediate in the synthesis of the antihypertensive drug labetalol (B1674207) hydrochloride.[2] It also serves as a building block for other pharmacologically active compounds and has applications in the synthesis of agrochemicals and as a cross-linking agent in polymeric materials.[1] Its molecular formula is C9H8BrNO3, and its molecular weight is 258.07 g/mol .[1][3]

Comparison with an Alternative Reference Standard

In the context of the synthesis of labetalol, a primary precursor, 5-Acetylsalicylamide (B129783) , serves as a logical alternative compound for which a reference standard would be required. The purity and quantification of 5-Acetylsalicylamide are critical before the bromination step that yields this compound. Both compounds are pivotal in ensuring the quality and yield of the final active pharmaceutical ingredient.

Quantitative Data Summary
PropertyThis compound5-Acetylsalicylamide
CAS Number 73866-23-640187-51-7
Molecular Formula C9H8BrNO3C9H9NO3
Molecular Weight 258.07 g/mol 179.17 g/mol
Melting Point 200-210°C[4]225-228°C
Appearance White to off-white crystalline powder[1] or Pale Beige to Brown Solid[4]White to off-white powder
Solubility DMSO (Slightly), Methanol (Slightly)[4]Soluble in DMSO and methanol
Purity Concerns Potential for dibromo and tribromo impurities[5]Residual starting materials from acylation
Primary Use Intermediate for labetalol synthesis[2]Precursor to this compound

Experimental Protocols

The quality of a reference standard is fundamentally linked to its synthesis and purification. The most common method for preparing this compound is through the bromination of 5-acetylsalicylamide.

Synthesis of this compound (Bromination Method)

This two-step process is widely used due to its higher yield and lower pollution compared to older methods.[2]

Step 1: Synthesis of 5-Acetylsalicylamide

  • Acylation: Salicylamide is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl3).[2][5]

  • The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or ethylene (B1197577) dichloride.[5]

  • The reaction temperature is controlled to minimize side reactions.[5]

  • Upon completion, the reaction mixture is hydrolyzed, and the product, 5-acetylsalicylamide, is isolated and purified.

Step 2: Bromination of 5-Acetylsalicylamide

  • Bromination: The synthesized 5-acetylsalicylamide is dissolved in a solvent such as acetic acid.[5]

  • Bromine is added to the solution, leading to the bromination of the acetyl group to form this compound.[5]

  • The reaction temperature and stoichiometry are carefully controlled to minimize the formation of impurities like 5,5-dibromoacetyl salicylamide and 3,5-dibromoacetyl salicylamide.[2][5]

  • The final product is isolated by filtration and purified, often by recrystallization.

Mandatory Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Bromination Salicylamide Salicylamide FiveAcetyl 5-Acetylsalicylamide Salicylamide->FiveAcetyl AlCl3 AcetylChloride Acetyl Chloride AcetylChloride->FiveAcetyl FiveBromo This compound FiveAcetyl->FiveBromo Bromine Bromine Bromine->FiveBromo Labetalol Labetalol FiveBromo->Labetalol Further Synthesis

Caption: Synthetic pathway from Salicylamide to Labetalol.

Quality Control Workflow Using this compound as a Reference Standard

G QC Workflow for Labetalol Synthesis start Start: In-Process Sample of This compound prep Sample Preparation (Dilution in appropriate solvent) start->prep hplc HPLC Analysis prep->hplc compare Compare Retention Time and Peak Area hplc->compare ref_std This compound Reference Standard ref_std->hplc pass Pass: Purity and Identity Confirmed Proceed to next synthetic step compare->pass Meets Specs fail Fail: Out of Specification Investigate and re-process compare->fail Does Not Meet Specs

Caption: Workflow for analytical quality control.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of a reference standard. While specific, extensive public stability data for this compound is limited, general chemical principles for similar compounds apply.

  • Storage Conditions: It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

  • Stability Concerns: The primary stability concerns are the potential for hydrolysis of the amide bond and photodegradation, as aromatic halides can be light-sensitive.[6]

  • Handling: Solutions should be prepared fresh. If storage of solutions is necessary, they should be protected from light, for instance, by using amber vials.[6]

Conclusion

This compound, while primarily an intermediate, possesses the necessary attributes to be utilized as a reference standard for qualitative and quantitative assessments in relevant synthetic processes. Its characterization is vital for controlling the quality of final pharmaceutical products like labetalol. When used in conjunction with reference standards for other key intermediates, such as 5-acetylsalicylamide, it enables robust process control and ensures the purity of the final active pharmaceutical ingredient. Researchers and drug development professionals should consider its synthesis, potential impurities, and stability to effectively qualify it as an in-house reference material.

References

A Head-to-Head Comparison: Photoaffinity Labeling vs. Alternative Proteomic Techniques for Target Identification and Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomic analysis, selecting the optimal technique is paramount for elucidating protein function and validating drug targets. This guide provides an objective comparison of photoaffinity labeling (PAL) with other widely used proteomic methods, including affinity purification-mass spectrometry (AP-MS) and proximity labeling techniques (BioID and APEX). Supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific research needs.

Photoaffinity labeling is a powerful technique that utilizes a photoactivatable probe to covalently crosslink to its interacting proteins upon UV irradiation.[1][2][3] This method is particularly adept at capturing transient and weak interactions that are often missed by other approaches.[4][5] In contrast, traditional methods like AP-MS rely on the stable association of protein complexes for identification, while proximity labeling methods like BioID and APEX identify proteins in close proximity to a protein of interest without necessarily requiring a direct interaction.[6][7][8][9]

Quantitative Comparison of Proteomic Techniques

To facilitate a clear understanding of the key performance indicators of each technique, the following table summarizes their quantitative parameters.

FeaturePhotoaffinity Labeling (PAL)Affinity Purification-Mass Spectrometry (AP-MS)Proximity Labeling (BioID/TurboID)Proximity Labeling (APEX/APEX2)
Principle Covalent crosslinking via photoactivatable probePull-down of bait protein and its stable interactorsProximity-based biotinylation by a promiscuous biotin (B1667282) ligaseProximity-based biotinylation by a peroxidase
Interaction Type Direct and proximalStableProximal and transientProximal and transient
Labeling Radius Angstroms to ~10 nmNot applicable~10 nm[10][11]~20 nm[12][13]
Labeling Time MinutesNot applicable10 minutes (TurboID) to 18-24 hours (BioID)[12][14]1 minute[12][15]
Cellular State Live or lysed cellsPrimarily lysed cellsLive cellsLive cells
Temporal Resolution High (light-controlled)LowLow (BioID) to High (TurboID)High
Identified Interactors Direct binders and close neighborsStable complex membersProximal proteinsProximal proteins

Experimental Workflows and Methodologies

A defining feature of any proteomic technique is its experimental workflow. Understanding the intricacies of each protocol is crucial for successful implementation and data interpretation.

Photoaffinity Labeling (PAL) Workflow

The general workflow for a photoaffinity labeling experiment involves several key steps, from probe synthesis to mass spectrometry analysis.[16][17][18]

Photoaffinity Labeling Workflow cluster_0 Probe Preparation cluster_1 Labeling cluster_2 Enrichment & Analysis Probe_Synthesis Synthesize Photoaffinity Probe Incubation Incubate Probe with Cells/Lysate Probe_Synthesis->Incubation UV_Irradiation UV Irradiation to Crosslink Incubation->UV_Irradiation Lysis Cell Lysis (if applicable) UV_Irradiation->Lysis Enrichment Enrich Labeled Proteins Lysis->Enrichment MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis

A generalized workflow for a photoaffinity labeling experiment.
Affinity Purification-Mass Spectrometry (AP-MS) Workflow

AP-MS is a cornerstone technique for identifying stable protein-protein interactions.[4][19][20][21] The workflow centers on the purification of a tagged "bait" protein and its associated "prey" proteins.

AP-MS Workflow cluster_0 Bait Expression cluster_1 Purification cluster_2 Analysis Bait_Expression Express Tagged Bait Protein Cell_Lysis Cell Lysis Bait_Expression->Cell_Lysis Affinity_Purification Affinity Purification Cell_Lysis->Affinity_Purification Elution Elution of Protein Complexes Affinity_Purification->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis

A typical experimental workflow for AP-MS.
Proximity Labeling (BioID and APEX) Workflow

Proximity labeling techniques, such as BioID and APEX, have emerged as powerful tools for mapping protein interaction networks in living cells.[6][14][15][22]

Proximity Labeling Workflow cluster_0 Fusion Protein Expression cluster_1 Labeling cluster_2 Enrichment & Analysis Fusion_Expression Express Bait-Enzyme Fusion Substrate_Addition Add Biotin Substrate Fusion_Expression->Substrate_Addition Labeling_Activation Activate Labeling Substrate_Addition->Labeling_Activation Cell_Lysis Cell Lysis Labeling_Activation->Cell_Lysis Streptavidin_Enrichment Streptavidin Enrichment Cell_Lysis->Streptavidin_Enrichment MS_Analysis Mass Spectrometry Analysis Streptavidin_Enrichment->MS_Analysis

The general workflow for proximity labeling techniques like BioID and APEX.

Case Study: Mapping the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized network that plays a crucial role in cell proliferation, differentiation, and survival.[23][24][25] Its dysregulation is implicated in various cancers, making it an important target for therapeutic intervention.[26] Different proteomic techniques can be employed to dissect the intricate protein-protein interactions within this pathway.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

A simplified diagram of the EGFR signaling cascade.

Photoaffinity labeling can be used to identify direct binding partners of small molecule inhibitors targeting EGFR. AP-MS can elucidate the stable protein complexes that form upon EGFR activation. Proximity labeling methods like BioID and APEX can map the broader EGFR interactome within the cellular environment, revealing both stable and transient neighbors.

Detailed Experimental Protocols

For researchers looking to implement these techniques, detailed, step-by-step protocols are essential.

Photoaffinity Labeling Protocol
  • Probe Synthesis: Synthesize a photoaffinity probe containing a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne).[27][28]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the photoaffinity probe for a specified time.[27]

  • UV Irradiation: Irradiate the cells with UV light of the appropriate wavelength to induce covalent crosslinking.[17]

  • Cell Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.

  • Protein Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.

  • On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins.[18][29]

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Construct Generation: Generate a construct expressing the bait protein fused to an affinity tag (e.g., FLAG, HA, GFP).

  • Stable Cell Line Generation: Create a stable cell line expressing the tagged bait protein.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.[19][30]

  • Affinity Purification: Incubate the cell lysate with antibody-coated beads specific for the affinity tag.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bait protein and its interacting partners from the beads.

  • Sample Preparation and Mass Spectrometry: Prepare the eluate for mass spectrometry analysis.[20]

Proximity Labeling (BioID) Protocol
  • Construct Generation: Create a construct with the bait protein fused to a promiscuous biotin ligase (e.g., BirA*, TurboID).[6][7]

  • Cell Transfection: Transfect the construct into the cells of interest.

  • Biotin Labeling: Supplement the cell culture medium with excess biotin to initiate labeling.[7]

  • Cell Lysis: Lyse the cells using a stringent lysis buffer.

  • Streptavidin Pulldown: Capture biotinylated proteins using streptavidin beads.

  • Washing and Elution: Wash the beads thoroughly and elute the captured proteins.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.[8]

Proximity Labeling (APEX) Protocol
  • Construct Generation: Generate a construct with the bait protein fused to APEX2.[1]

  • Cell Transfection: Transfect the construct into the target cells.

  • Biotin-Phenol Labeling: Incubate the cells with biotin-phenol.[2][5]

  • H₂O₂ Treatment: Briefly treat the cells with hydrogen peroxide to initiate the biotinylation reaction.[2][5]

  • Quenching: Quench the reaction with an antioxidant solution.

  • Cell Lysis and Enrichment: Lyse the cells and enrich for biotinylated proteins using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched proteins by mass spectrometry.[16]

Conclusion

The choice of a proteomic technique is a critical decision that significantly impacts the outcome of a research project. Photoaffinity labeling excels at identifying direct and transient interactions, making it invaluable for drug target validation and binding site mapping. AP-MS remains the gold standard for characterizing stable protein complexes. Proximity labeling techniques, BioID and APEX, offer the unique advantage of mapping protein interaction networks within a live-cell context. By carefully considering the strengths and limitations of each method, as outlined in this guide, researchers can select the most appropriate tool to address their specific biological questions and accelerate their discovery efforts.

References

Safety Operating Guide

Proper Disposal of 5-(Bromoacetyl)salicylamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-(Bromoacetyl)salicylamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data sheets. Adherence to these protocols will help mitigate risks and ensure the responsible management of chemical waste.

Key Chemical Identification and Hazards

A summary of the essential information for this compound is provided in the table below. This data is critical for a quick assessment of the compound's primary hazards and identification.

IdentifierValue
Chemical Name 5-(2-bromoacetyl)-2-hydroxybenzamide
CAS Number 73866-23-6[1][2]
Molecular Formula C9H8BrNO3[2][3]
Molecular Weight 258.07 g/mol [3]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][3]

Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound. This visual guide provides a high-level overview of the decision-making process, from initial handling to final disposal.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Assess Waste Type (Unused product, contaminated labware, or spill debris) B Wear Appropriate PPE (Gloves, lab coat, eye protection) A->B C Place waste in a suitable, closed container B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store in a designated hazardous waste area D->E F Contact a licensed waste disposal service E->F G Arrange for pickup and incineration with afterburner and scrubber F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials. These procedures are based on standard safety data sheet recommendations.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or dust.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Waste Collection and Containment

Proper containment of this compound waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid creating dust.[4][5]

    • Place the solid waste into a suitable, sealed container.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weigh boats, or paper towels, should be considered contaminated.

    • Place all contaminated materials into the same designated hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

Final Disposal

The disposal of this compound must be handled by a licensed and approved waste disposal company.

  • Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4] The recommended method of disposal is to offer the surplus material and its container to a licensed disposal company.[1][2][4]

  • Incineration: Where possible, the chemical should be disposed of in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1]

Emergency Procedures for Spills

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up: Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable container for disposal.[1][4] Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for cleanup should be placed in the hazardous waste container for proper disposal.

References

Essential Safety and Operational Guide for Handling 5-(Bromoacetyl)salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 5-(Bromoacetyl)salicylamide (CAS RN: 73866-23-6). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Immediate Safety Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate exposure risks.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton, or multi-layered laminates like 4H/PE/EVAL). Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact.[3]Provides robust protection against halogenated organic compounds. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
Eye Protection Tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.Protects against splashes and airborne particles that can cause serious eye damage.[4]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should also be worn.Minimizes skin contact and protects from potential splashes.[4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or when engineering controls are insufficient, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2]Essential for preventing the inhalation of harmful dust and vapors, especially when working outside a certified chemical fume hood or during spill cleanup.
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Quantitative Safety Data
ParameterValueReference
Molecular Formula C₉H₈BrNO₃[5]
Molecular Weight 258.07 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 141-144 °C[4]
Oral LD50 (Rat) 800 mg/kg[5]
Occupational Exposure Limits No data available[1][2][6]

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Keep containers tightly sealed when not in use.

  • Wash hands thoroughly with soap and water after handling.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

    • Solid Waste: Any contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, sealed container labeled as hazardous solid waste.

  • Disposal Method:

    • Dispose of waste through a licensed professional waste disposal service.

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable method.[2]

    • Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.

Experimental Protocol: Synthesis of a Labetalol (B1674207) Intermediate

This compound is a key intermediate in the synthesis of the antihypertensive drug Labetalol.[7][8] The following is a detailed protocol for the first nucleophilic substitution reaction in this synthesis pathway.[4]

Materials
  • This compound

  • Benzylamine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Four-neck flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a four-neck flask, combine 500 mL of tetrahydrofuran, 42 g of benzylamine, and 59 g of triethylamine.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Addition of this compound: Prepare a solution of this compound in THF at a concentration of 0.5 g/L. Add 200 mL of this solution dropwise to the reaction mixture, ensuring the temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture for 1 hour at -5 °C. Then, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Add 200 mL of water to the reaction mixture to quench the reaction.

    • Extract the aqueous layer twice with 300 mL of ethyl acetate each time.

    • Combine the organic layers and wash once with 100 mL of saturated sodium bicarbonate solution, followed by one wash with 100 mL of saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator until a constant weight is achieved. The resulting product is 2-hydroxy-5-{2-[(phenylmethyl)amino]acetyl}-benzamide, a key intermediate for Labetalol synthesis.[4]

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation A Combine THF, Benzylamine, and Triethylamine in a four-neck flask B Cool mixture to -10 °C A->B C Add this compound solution dropwise (T < -5 °C) B->C D Stir for 1 hr at -5 °C C->D E Warm to room temperature and stir for 2 hrs D->E F Quench with water E->F G Extract with Ethyl Acetate (2x) F->G H Wash organic layer with sat. NaHCO₃ and brine G->H I Dry organic layer with anhydrous Na₂SO₄ H->I J Filter and concentrate under reduced pressure I->J K Obtain Labetalol Intermediate J->K

Workflow for the synthesis of a Labetalol intermediate.

Mechanism of Action: Covalent Modification

This compound contains a reactive bromoacetyl group, which is a key feature of its molecular reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack from amino acid residues such as amines or thiols on biological macromolecules. This reactivity allows it to act as a covalent modifier of biological targets. For instance, it is known to inhibit Prostaglandin G/H synthase 1 (COX-1), a critical enzyme in the biosynthesis of prostanoids, which are involved in inflammation and pain pathways.

Logical Relationship Diagram

G cluster_compound This compound cluster_target Biological Target (e.g., COX-1) cluster_outcome Outcome A Reactive Bromoacetyl Group (Electrophilic) C Covalent Bond Formation A->C Nucleophilic Attack B Nucleophilic Residue (e.g., Thiol, Amine) B->C D Enzyme Inhibition C->D Leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromoacetyl)salicylamide
Reactant of Route 2
Reactant of Route 2
5-(Bromoacetyl)salicylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.